molecular formula C9H12BFO4 B1456159 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid CAS No. 1675207-10-9

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B1456159
CAS No.: 1675207-10-9
M. Wt: 214 g/mol
InChI Key: IMTSUCLMSXRPJS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO4 and its molecular weight is 214 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTSUCLMSXRPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Topic: this compound CAS Number: 1675207-10-9

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized building block crucial in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, general synthetic strategies, and core applications, with a significant focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Mechanistic insights, detailed experimental protocols, and the strategic importance of its unique structural motifs—the fluorine atom and the methoxyethoxy side chain—in drug discovery are discussed. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and materials science industries who utilize advanced organic reagents.

Introduction to Substituted Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[1] They are generally stable, easy to handle, and serve as mild Lewis acids, making them indispensable reagents in organic synthesis.[1] Their prominence has surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[2][3]

The strategic incorporation of specific substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound is a prime example of such a "designer" reagent. The inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4][5] Simultaneously, the methoxyethoxy group is often introduced to improve aqueous solubility and other pharmacokinetic parameters, making the final compounds more suitable for biological applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueReference
CAS Number 1675207-10-9[6][7]
Molecular Formula C9H12BFO4[7]
Formula Weight 214.0 g/mol [7]
Predicted Boiling Point 376.6 ± 52.0 °C[7]
Appearance Typically a white to off-white solidN/A
Synonyms Boronic acid, B-[2-fluoro-5-(2-methoxyethoxy)phenyl]-[7]

Synthesis and Mechanism

While the precise, proprietary synthesis route for this specific compound may vary by manufacturer, the general synthesis of substituted arylboronic acids typically follows a well-established pathway involving the formation of an organometallic intermediate, which is then quenched with a borate ester.

General Synthetic Workflow

The most common approach is the Grignard reagent method or a related organolithium pathway.[8] The process begins with a suitably substituted aryl halide. Anhydrous conditions are critical because organometallic intermediates (both Grignard and organolithium reagents) are highly reactive towards water.

G1 A Start: Substituted Aryl Halide (e.g., 1-bromo-2-fluoro-5-(2-methoxyethoxy)benzene) B Organometallic Formation (Mg or n-BuLi in anhydrous ether/THF) A->B Step 1 C Boronation (Quench with Trialkyl Borate, e.g., B(OMe)₃ at low temp) B->C Step 2 D Aqueous Workup (Acidic hydrolysis, e.g., HCl or H₂SO₄) C->D Step 3 E Isolation & Purification (Extraction, Crystallization, or Chromatography) D->E Step 4 F Final Product: This compound E->F

Caption: General workflow for arylboronic acid synthesis.

Causality Behind Experimental Choices:

  • Anhydrous Solvent (Ether/THF): These solvents are required to stabilize the highly reactive organometallic intermediate and prevent its premature quenching by protons.

  • Low Temperature (-78 °C): The reaction of the organometallic intermediate with the trialkyl borate is highly exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions, and maximize yield.

  • Acidic Workup: The initial borate ester formed is not the final product. Hydrolysis under acidic conditions is necessary to cleave the alkoxy groups and form the desired boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthesis for creating biaryl, aryl-vinyl, or aryl-alkyne structures.[2]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex.[3][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

G2 cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd⁰L₂ (Active Catalyst) B Ar-PdII-X(L₂) (Oxidative Adduct) A->B Oxidative Addition (R-X) C Ar-PdII-Ar'(L₂) (Di-organo Complex) B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination (R-Ar') Product Coupled Product (R-Ar') C->Product R_X Aryl/Vinyl Halide (R-X) R_X->B Ar_BOH2 Boronic Acid (Ar'-B(OH)₂) Ar_BOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Example Protocol: Synthesis of a Biaryl Compound

This self-validating protocol describes a general procedure for using this compound in a Suzuki-Miyaura coupling.

G3 A 1. Reagent Preparation - Add Aryl Bromide (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Base (e.g., K₂CO₃, 2.0 eq) - Add Solvent (e.g., Dioxane/H₂O) B 2. Degassing - Sparge mixture with Argon or N₂ for 15-30 min to remove O₂ A->B C 3. Catalyst Addition - Add Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under inert atmosphere B->C D 4. Reaction - Heat mixture to 80-100 °C - Monitor by TLC or LC-MS C->D E 5. Workup - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography E->F G Product F->G

Caption: Experimental workflow for a typical Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for at least 15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final biaryl compound.

Strategic Importance in Drug Development

The specific structure of this compound makes it a valuable tool for introducing a precisely functionalized phenyl ring into potential drug candidates.

  • Fluorine Moiety: The C-F bond is strong and the fluorine atom is small, mimicking a hydrogen atom sterically. Its high electronegativity can alter the acidity/basicity of nearby functional groups, leading to enhanced binding affinity with target proteins.[11] Crucially, fluorine substitution often blocks sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[5]

  • Methoxyethoxy Moiety: This flexible, polar side chain is often used to modulate a compound's physicochemical properties. It can disrupt crystal packing (lowering melting point) and improve aqueous solubility, which is vital for drug formulation and absorption. Its presence can also provide additional hydrogen bond acceptor sites for target engagement.

  • Boronic Acid Functionality: Beyond its role in coupling reactions, the boronic acid group itself can be a pharmacophore. It is known to form reversible covalent bonds with diols, a feature exploited in glucose sensors and for targeting glycoproteins that are often overexpressed on cancer cell surfaces.[12][13]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[14][15] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[15]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.[15][16] For long-term stability, refrigeration is recommended.[16] The material should be protected from moisture and strong oxidizing agents.[14]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14][16]

    • Skin: Wash off with soap and plenty of water.[14]

    • Ingestion: If swallowed, wash out the mouth with water and seek medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

Conclusion

This compound (CAS: 1675207-10-9) is a highly functionalized and valuable reagent in synthetic chemistry. Its primary application as a substrate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex molecular architectures. The strategic placement of the fluoro and methoxyethoxy groups offers medicinal chemists a powerful tool to enhance the drug-like properties of new chemical entities, including metabolic stability and solubility. Adherence to proper handling and storage protocols ensures its safe and effective use in a research setting.

References

  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem. Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]

  • Safety Data Sheet. AOBChem. Available at: [Link]

  • phenyl boronic acid. s d fine-chem limited. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]

  • (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. MySkinRecipes. Available at: [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

Sources

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid for Advanced Research Applications

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, serving as indispensable reagents in the construction of complex molecular architectures. Their general stability, ease of handling, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have cemented their role in both academic research and industrial drug development.[1] This guide focuses on a specialized derivative, This compound , a molecule engineered with specific functional groups to impart unique properties to target compounds.

The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] Concurrently, the methoxyethoxy substituent can improve pharmacokinetic properties such as solubility and cell permeability. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, core applications, and practical methodologies associated with this compound, empowering its effective utilization in advanced scientific endeavors.

Part 1: Molecular Characteristics and Physicochemical Properties

The utility of this compound stems from the interplay of its three key functional components: the boronic acid group, the fluorine atom, and the methoxyethoxy side chain. The boronic acid moiety is the reactive center for cross-coupling reactions. The electron-withdrawing nature of the fluorine atom ortho to the boronic acid increases its Lewis acidity, which can influence reaction kinetics and stability.[4] The para-methoxyethoxy group, being electron-donating, modulates the electronic properties of the phenyl ring and significantly enhances the molecule's solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂BFO₄[5]
Molecular Weight 214.00 g/mol [5]
CAS Number 1675207-10-9[5][6]
Appearance Solid (typically white to off-white powder)N/A
Predicted Boiling Point 376.6 ± 52.0 °C[5]
Solubility Soluble in most polar organic solvents[1]

Part 2: Core Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most efficient methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl or aryl-heteroaryl structures that are prevalent in pharmaceuticals.[7][8]

The reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base. The choice of this specific boronic acid allows researchers to introduce the 2-fluoro-5-(2-methoxyethoxy)phenyl moiety into a target molecule, a common strategy for lead optimization in drug discovery.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 pdi_r_complex R¹-Pd(II)L₂-R² pdi_complex->pdi_r_complex transmetalation Transmetalation transmetalation->pdi_complex pdi_r_complex->pd0 reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2b R²B(OH)₂ + Base r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Experimental Protocol: A Representative Synthesis

This section provides a validated, self-contained protocol for a representative Suzuki-Miyaura coupling reaction. The causality for each component and step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-Fluoro-5-(2-methoxyethoxy)-4'-methoxybiphenyl by coupling this compound with 4-bromoanisole.

Materials and Reagents
ReagentM.W.AmountMolesRationale
This compound214.00257 mg1.2 mmolThe boronic acid source. A slight excess ensures complete consumption of the halide.
4-Bromoanisole187.04187 mg1.0 mmolThe aryl halide coupling partner.
Pd(dppf)Cl₂731.722 mg0.03 mmolA robust, air-stable palladium precatalyst effective for a wide range of substrates.
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmolThe base required to activate the boronic acid for transmetalation.
1,4-Dioxane-8 mL-A common aprotic solvent that effectively solubilizes reactants and catalysts.
Water-2 mL-Co-solvent often used in Suzuki reactions to aid in dissolving the base and boronate.
Step-by-Step Methodology
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (257 mg), 4-bromoanisole (187 mg), Pd(dppf)Cl₂ (22 mg), and potassium carbonate (415 mg).

    • Expert Insight: The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies handling as it is less sensitive to air than Pd(0) complexes. The active catalyst is generated in situ.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 10-15 minutes.

    • Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, thereby preventing the reaction from proceeding.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion (typically 2-12 hours).

  • Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

    • Purpose: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Experimental_Workflow start 1. Combine Reagents (Boronic Acid, Halide, Catalyst, Base) add_solvent 2. Add Solvents (Dioxane/Water) start->add_solvent degas 3. Degas Mixture (N₂ or Ar Purge) add_solvent->degas heat 4. Heat to 80-90°C (Monitor by TLC/LC-MS) degas->heat workup 5. Cool & Quench (Add Ethyl Acetate & Water) heat->workup extract 6. Liquid-Liquid Extraction workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 4: Synthesis, Handling, and Broader Implications

Synthesis

This compound is typically synthesized via a multi-step sequence, often starting from a corresponding aryl halide. A common route involves the formation of an organometallic intermediate (like a Grignard or organolithium reagent) followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[9] The commercial availability of this reagent from various suppliers simplifies its access for research purposes.[5][6]

Storage and Handling
  • Handling: Phenylboronic acids are generally considered irritants. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides upon prolonged storage or heating. While this often does not inhibit their reactivity in cross-coupling, it can alter the molecular weight. For best results, store the compound in a cool, dry place, tightly sealed to protect it from moisture and light.

Impact on Drug Discovery and Material Science

The use of structurally tailored building blocks like this compound is a powerful tactic in modern chemistry.

  • In Medicinal Chemistry: The introduced moiety can serve as a "pharmacophore" or a key structural element that interacts with a biological target. The fluorine can form crucial hydrogen bonds or block metabolic degradation, while the methoxyethoxy chain can enhance solubility, a critical parameter for oral bioavailability.[2]

  • In Material Science: Biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. The specific electronic and steric properties imparted by the fluoro and methoxyethoxy groups can be used to fine-tune the optical and electronic properties of these advanced materials.

References

  • PubChem. (n.d.). (2-Fluoro-5-(phenylthio)phenyl)boronic acid. Retrieved from [Link]

  • Kozak, W., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(16), 4967. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4933-4936. Retrieved from [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kitano, H., et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Sensors, 14(7), 12349-12367. Retrieved from [Link]

  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556. Retrieved from [Link]

  • S. G. M. D'Agostino, et al. (2017). Suzuki-Miyaura micellar Cross-Coupling in water, at room temperature. Organic Letters, 19(4), 654-657. Retrieved from [Link]

  • Liu, S., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. International Journal of Molecular Sciences, 23(2), 789. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 21955-22001. Retrieved from [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and physicochemical properties. Arylboronic acids, as versatile building blocks, are pivotal in the construction of complex molecular architectures, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, a valuable reagent that combines the benefits of fluorine substitution with a flexible alkoxy side chain. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications in the synthesis of biologically active compounds, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1675207-10-9Commercial Supplier Data
Molecular Formula C₉H₁₂BFO₄Commercial Supplier Data
Molecular Weight 214.00 g/mol Commercial Supplier Data
Boiling Point (Predicted) 376.6 ± 52.0 °CChemicalBook[1]
Appearance White to off-white solidGeneral knowledge of arylboronic acids
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Poorly soluble in nonpolar solvents like hexanes.General knowledge of arylboronic acids

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The following protocol is based on well-established synthetic transformations for analogous compounds.

Overall Synthetic Scheme

Synthesis_Scheme A 1-Bromo-4-fluoro-3-hydroxybenzene B 1-Bromo-4-fluoro-3-(2-methoxyethoxy)benzene A->B  1. NaH, THF  2. 1-Bromo-2-methoxyethane   C This compound B->C  1. n-BuLi, THF, -78 °C  2. B(OiPr)₃  3. HCl (aq)  

Caption: Synthetic route to this compound.

Part 1: Etherification of 1-Bromo-4-fluoro-3-hydroxybenzene

Causality: The initial step involves the protection of the phenolic hydroxyl group as a methoxyethoxy ether. This is crucial for preventing interference from the acidic proton of the hydroxyl group in the subsequent organometallic reaction. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 1-bromo-4-fluoro-3-hydroxybenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Etherification: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-4-fluoro-3-(2-methoxyethoxy)benzene.

Part 2: Borylation via Lithium-Halogen Exchange

Causality: The conversion of the aryl bromide to the corresponding boronic acid is achieved through a lithium-halogen exchange followed by quenching with a borate ester. This method is highly efficient for the synthesis of arylboronic acids.[2] The use of n-butyllithium at low temperatures ensures rapid and clean formation of the aryllithium intermediate.

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-4-fluoro-3-(2-methoxyethoxy)benzene (1.0 equivalent) in anhydrous THF.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 1.2 equivalents) dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methoxyethoxy side chain will exhibit distinct signals for the methylene and methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carbons of the methoxyethoxy group will also be present in the aliphatic region of the spectrum.[3][4]

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.00 g/mol ).

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. The presence of the fluorine atom ortho to the boronic acid group can influence the reactivity and, in some cases, lead to improved yields and selectivities.

Mechanism of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'      L₂ ArPdX->ArPdAr Ar'B(OH)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Application in the Synthesis of a Kinase Inhibitor Scaffold

While a specific application for this compound is not documented in readily available literature, its structural motifs are highly relevant in the synthesis of kinase inhibitors. The following represents a plausible application in the synthesis of a biaryl scaffold common in this class of drugs.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a reaction vial, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired biaryl compound.

The methoxyethoxy side chain in the resulting biaryl product can serve as a key interaction point with the target protein or as a handle for further functionalization to modulate solubility and other pharmacokinetic properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are known to undergo dehydration to form boroxines, so proper storage is important to maintain the integrity of the reagent.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a fluorine atom and a flexible alkoxy side chain makes it an attractive component for the synthesis of complex molecules with potentially enhanced biological activity and favorable pharmacokinetic profiles. The synthetic protocols and applications discussed in this guide, while based on established chemical principles for analogous compounds, provide a solid foundation for the successful utilization of this reagent in drug discovery and materials science research.

References

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • da Silva, F. C., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1285. [Link]

  • PubChem. 3,5-Difluoro-2-hydroxyphenylboronic acid. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • The Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • University of Bath's research portal. Metal-catalysed synthesis in the presence of boronates. [Link]

  • Illinois Scholar. The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. [Link]

  • ResearchGate. Preparation of Phenolic Compounds Through Catalyst-Free ipso-Hydroxylation of Arylboronic Acids. [Link]

  • ResearchGate. 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and.... [Link]

  • ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

  • RSC Publishing. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. [Link]

  • AOBChem. Safety Data Sheet. [Link]

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An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, a key building block in contemporary drug discovery and materials science. The synthesis is strategically designed in two main stages: the initial etherification of a readily available phenol followed by a cryogenic lithiation-borylation reaction. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible synthesis. The guide includes detailed characterization data, purification techniques, and visual workflows to facilitate a thorough understanding of the entire synthetic process.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule that incorporates a fluorine atom, a methoxyethoxy side chain, and a reactive boronic acid moiety. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methoxyethoxy group can improve solubility and pharmacokinetic properties. The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1]

The synthetic strategy presented herein is a two-step sequence commencing with the commercially available 4-bromo-2-fluorophenol. The first step is a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This is followed by a halogen-metal exchange at the bromine position using an organolithium reagent at low temperature, and subsequent trapping of the resulting aryllithium intermediate with a borate ester to furnish the target boronic acid. This approach is highly efficient and offers good control over the final product's structure.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Lithiation-Borylation 4-bromo-2-fluorophenol 4-Bromo-2-fluorophenol Step1_reaction + K2CO3, Acetone, Reflux 4-bromo-2-fluorophenol->Step1_reaction 1-bromo-2-methoxyethane 1-Bromo-2-methoxyethane 1-bromo-2-methoxyethane->Step1_reaction Intermediate 1-Bromo-4-fluoro-2-(2-methoxyethoxy)benzene Step1_reaction->Intermediate Intermediate_ref 1-Bromo-4-fluoro-2- (2-methoxyethoxy)benzene Reagents 1) n-BuLi, THF, -78 °C 2) B(O-iPr)3 3) H3O+ Intermediate_ref->Reagents Final_Product This compound Reagents->Final_Product

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-fluoro-2-(2-methoxyethoxy)benzene

This step involves a classical Williamson ether synthesis, where the phenoxide of 4-bromo-2-fluorophenol acts as a nucleophile, displacing the bromide from 1-bromo-2-methoxyethane.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
4-Bromo-2-fluorophenol191.0010.0 g52.3 mmol1.0
1-Bromo-2-methoxyethane138.998.0 g (5.8 mL)57.5 mmol1.1
Potassium Carbonate (K₂CO₃)138.2110.8 g78.5 mmol1.5
Acetone58.08200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (10.0 g, 52.3 mmol) and acetone (200 mL).

  • Stir the mixture until the phenol is completely dissolved.

  • Add potassium carbonate (10.8 g, 78.5 mmol) to the solution. The mixture will become a suspension.

  • Add 1-bromo-2-methoxyethane (8.0 g, 57.5 mmol) to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-bromo-4-fluoro-2-(2-methoxyethoxy)benzene as a colorless oil.

Step 2: Synthesis of this compound

This transformation is achieved via a low-temperature lithium-halogen exchange followed by borylation.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationQuantityMolesEquivalents
1-Bromo-4-fluoro-2-(2-methoxyethoxy)benzene249.08-10.0 g40.1 mmol1.0
n-Butyllithium (n-BuLi)64.062.5 M in hexanes17.6 mL44.1 mmol1.1
Triisopropyl borate188.08-9.0 g (10.2 mL)48.1 mmol1.2
Anhydrous Tetrahydrofuran (THF)72.11-200 mL--
2 M Hydrochloric Acid (HCl)36.462 MAs needed--

Procedure:

  • Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-(2-methoxyethoxy)benzene (10.0 g, 40.1 mmol) in anhydrous THF (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.1 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (9.0 g, 48.1 mmol) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.

Mechanistic Insights

Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-bromo-2-fluorophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-2-methoxyethane, displacing the bromide leaving group to form the desired ether.

Lithiation-Borylation

The formation of the boronic acid occurs through a two-stage process:

  • Lithium-Halogen Exchange: At the cryogenic temperature of -78 °C, n-butyllithium selectively undergoes a lithium-halogen exchange with the bromine atom on the aromatic ring, rather than acting as a base to deprotonate other positions. This forms a highly reactive aryllithium intermediate.[4]

  • Borylation: The aryllithium species is a strong nucleophile and readily attacks the electrophilic boron atom of triisopropyl borate. This forms a borate complex. Upon acidic workup, the isopropoxy groups are hydrolyzed to hydroxyl groups, yielding the final this compound.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1-Bromo-4-fluoro-2-(2-methoxyethoxy)benzeneC₉H₁₀BrFO₂249.08Colorless oil
This compoundC₉H₁₂BFO₄214.00White solid

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyExpected Chemical Shifts (δ, ppm) and Couplings (J, Hz)
¹H NMR (400 MHz, DMSO-d₆)~7.8 (br s, 2H, B(OH)₂), ~7.3-7.5 (m, 2H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~4.1 (t, 2H, OCH₂), ~3.6 (t, 2H, OCH₂), ~3.3 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆)~160 (d, ¹JCF ≈ 245 Hz), ~150, ~125, ~120, ~115, ~110, ~70 (OCH₂), ~68 (OCH₂), ~58 (OCH₃)
Mass Spec (ESI-) m/z calculated for C₉H₁₁BFO₄⁻: 213.07; found: 213.1

Note: Predicted NMR data is based on analogous compounds and may vary slightly based on experimental conditions.

Purification and Handling

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Recrystallization is often the preferred method for obtaining high-purity material. For handling, it is important to note that arylboronic acids can be sensitive to air and moisture, and should be stored in a cool, dry place under an inert atmosphere.

Workflow and Logic Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_step2 Step 2: Borylation cluster_analysis Characterization start_phenol 4-Bromo-2-fluorophenol ether_reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) start_phenol->ether_reaction start_ether 1-Bromo-2-methoxyethane start_ether->ether_reaction ether_workup Filtration & Concentration ether_reaction->ether_workup ether_purification Column Chromatography ether_workup->ether_purification intermediate Intermediate: 1-Bromo-4-fluoro-2-(2-methoxyethoxy)benzene ether_purification->intermediate borylation_reaction Lithiation-Borylation (n-BuLi, B(O-iPr)3, -78°C) intermediate->borylation_reaction borylation_workup Acidic Quench & Extraction borylation_reaction->borylation_workup borylation_purification Recrystallization borylation_workup->borylation_purification final_product Final Product: This compound borylation_purification->final_product analysis NMR, MS, etc. final_product->analysis

Caption: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide has detailed a reliable and scalable two-step synthesis of this compound. By providing comprehensive experimental protocols, mechanistic discussions, and expected analytical data, this document serves as a valuable resource for chemists in the pharmaceutical and materials science fields. The presented methodology is robust and utilizes common laboratory reagents and techniques, making it accessible for a wide range of research and development applications.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Retrieved January 20, 2026, from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 20, 2026, from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved January 20, 2026, from [Link]

  • Knochel, P., & Mosrin, M. (2011). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
  • Clayden, J., & Moran, W. J. (2006).
  • ResearchGate. (n.d.). Reaction pathways for the lithiation. Retrieved January 20, 2026, from [Link]

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2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of small molecules are paramount to their success as therapeutic agents. Among these, aqueous and organic solubility stand out as critical determinants of a compound's bioavailability, formulation feasibility, and overall efficacy. Phenylboronic acids, a versatile class of compounds utilized extensively in Suzuki-Miyaura cross-coupling reactions and as building blocks for novel therapeutics, present unique challenges and opportunities in this regard. Their solubility is a complex interplay of substituent effects, pH, and the inherent propensity to form cyclic anhydrides (boroxines). This guide provides a comprehensive overview of the solubility characteristics of a specific, highly functionalized derivative, this compound, offering both theoretical insights and practical methodologies for its empirical determination.

Introduction to this compound

This compound is a substituted arylboronic acid with significant potential in medicinal chemistry and organic synthesis. Its structural features—a fluoro group, a methoxyethoxy side chain, and the boronic acid moiety—suggest a nuanced solubility profile that is crucial for its application.

  • The Boronic Acid Moiety : This functional group is a mild Lewis acid and can engage in hydrogen bonding, contributing to solubility in polar solvents.[1][2] It is also known for its ability to reversibly bind with diols, a property leveraged in chemical sensors and drug delivery systems.[3][4]

  • The Fluoro Substituent : The presence of a fluorine atom can modulate the electronic properties and pKa of the boronic acid, which in turn affects its solubility.

  • The Methoxyethoxy Group : This ether-containing side chain is expected to enhance solubility in a range of organic solvents due to its polarity and hydrogen bond accepting capabilities.

Understanding the solubility of this molecule is essential for its use in synthetic reactions, where solvent choice dictates reaction kinetics and yield, and in pharmaceutical development, where solubility impacts drug absorption and formulation.[5][6]

Theoretical Framework for Boronic Acid Solubility

The solubility of phenylboronic acids is not as straightforward as that of other common organic compounds. Several factors must be considered to predict or explain their behavior in different solvent systems.

The Influence of Solvent Polarity

As a general trend, phenylboronic acids exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbons.[7][8] Ethers and ketones are often effective solvents due to their ability to act as hydrogen bond acceptors for the hydroxyl groups of the boronic acid.[7][9] The introduction of the polar methoxyethoxy group in the target molecule is anticipated to further enhance its solubility in moderately polar to polar aprotic solvents.

Substituent Effects on Solubility

The nature and position of substituents on the phenyl ring play a significant role in determining the solubility of arylboronic acids. The introduction of an isobutoxy group, for instance, has been shown to generally increase solubility in many organic solvents compared to the parent phenylboronic acid.[10] For this compound, the combined electronic effects of the electron-withdrawing fluorine and the electron-donating (by resonance) methoxyethoxy group, along with the latter's steric bulk and polarity, will collectively influence its solid-state packing and solvation properties.

The Complication of Boroxine Formation

A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][9]

Caption: Reversible dehydration of boronic acids to form boroxines.

This equilibrium between the acid and its anhydride can complicate solubility measurements, as commercial boronic acids often exist as mixtures.[9] The solubility of the boroxine is typically different from that of the parent acid, making it difficult to obtain reproducible data without careful sample preparation and characterization.

pH-Dependent Aqueous Solubility

In aqueous media, the solubility of boronic acids is highly dependent on pH. The boronic acid (trigonal planar) can accept a hydroxide ion to form the more soluble boronate species (tetrahedral).[2] The acidity (pKa) of arylboronic acids typically falls in the range of 4-10.[11] The pKa is a critical parameter for applications in biological systems, which are often buffered at physiological pH.[12]

Predicted Solubility Profile of this compound

Solvent Class Predicted Solubility Rationale
Hydrocarbons (e.g., Hexane, Cyclohexane)Very LowThe molecule's polarity from the fluoro, ether, and boronic acid groups is incompatible with nonpolar solvents.[7]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate to HighThese solvents can accommodate the polarity of the molecule. Chloroform, in particular, often shows good solubility for substituted boronic acids.[8][10]
Ethers (e.g., Diethyl Ether, THF, Dioxane)HighEthers are excellent hydrogen bond acceptors, which can solvate the -B(OH)₂ group effectively. The methoxyethoxy side chain further enhances compatibility.[7]
Ketones (e.g., Acetone, 2-Butanone)HighSimilar to ethers, ketones are polar aprotic solvents that are effective at solvating boronic acids.[7][8]
Alcohols (e.g., Methanol, Ethanol)HighAlcohols are polar protic solvents that can act as both hydrogen bond donors and acceptors, leading to strong solvation.
Water Low to Moderate (pH-dependent)Solubility is expected to be limited at neutral or acidic pH but should increase significantly at basic pH (pH > pKa) due to the formation of the anionic boronate species.[2]

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain reliable and quantitative solubility data, a rigorous experimental approach is necessary. The dynamic (or synthetic) method is a well-established technique for determining the solubility of boronic acids in organic solvents.[10] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent for a series of known compositions.

Materials and Equipment
  • This compound (high purity)

  • High-purity organic solvents of interest

  • Jacketed glass vessel with a tight-fitting lid

  • Analytical balance (±0.1 mg)

  • Magnetic stirrer and stir bar

  • Calibrated digital temperature probe (e.g., Pt100)

  • Luminance probe or a laser light source and photodiode detector

  • Programmable heating/cooling circulator

Step-by-Step Procedure
  • Sample Preparation : Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel. The goal is to create a two-phase (solid-liquid) system with a known mole fraction.

  • System Assembly : Place the vessel on the magnetic stirrer, insert the stir bar, temperature probe, and luminance probe, and seal the system to prevent solvent evaporation. Connect the vessel jacket to the programmable circulator.

  • Heating and Stirring : Begin vigorous stirring to ensure the mixture is homogeneous. Start heating the sample at a slow, constant, and controlled rate (e.g., 0.1–0.2 K/min) to maintain thermal equilibrium.

  • Turbidity Monitoring : Continuously monitor the light intensity passing through the solution with the luminance probe. In the two-phase system, the solid particles will scatter the light, resulting in low light transmittance (high turbidity).

  • Equilibrium Temperature Determination : As the temperature increases, the solid will gradually dissolve. The equilibrium solubility temperature is the point at which the very last solid particle dissolves, resulting in a clear, single-phase solution. This is marked by a sharp and significant increase in the measured light intensity.[10]

  • Data Collection : Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for the prepared sample composition (mole fraction).

  • Constructing the Solubility Curve : Repeat steps 1-6 for a range of different compositions (mole fractions) to generate a series of data points. Plotting the equilibrium temperature versus the mole fraction of the boronic acid will yield the solubility curve for that specific solvent system.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Solute & Solvent (Known Composition) B Assemble in Jacketed Vessel A->B C Start Stirring & Slow Heating (e.g., 0.1 K/min) B->C D Monitor Turbidity (Light Transmittance) C->D E Identify 'Clear Point' (Sharp ↑ in Transmittance) D->E F Record Equilibrium Temperature (T_eq) E->F G Repeat for Multiple Compositions F->G H Plot T_eq vs. Mole Fraction (Construct Solubility Curve) G->H

Caption: Workflow for the dynamic method of solubility determination.

Conclusion and Future Outlook

While specific quantitative solubility data for this compound remains to be published, a thorough understanding of the behavior of related arylboronic acids provides a strong foundation for predicting its properties and designing appropriate experimental protocols. The structural features of this compound suggest a favorable solubility profile in many common organic solvents, a characteristic that is highly beneficial for its application in organic synthesis. For its potential use in pharmaceuticals, a detailed investigation of its pH-dependent aqueous solubility and pKa will be a critical next step. The dynamic method outlined herein represents a robust and reliable approach for generating the precise solubility data required by researchers, scientists, and drug development professionals to unlock the full potential of this promising molecule.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
  • MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

  • Sousa, S. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3330. [Link]

  • Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Pharmaceuticals, 15(1), 86. [Link]

  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Boakye-Yiadom, K. O., et al. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Pharmaceutics, 2, 962-980. [Link]

  • Zheng, X., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience, 16(12), 1834-1842. [Link]

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Stability of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a versatile building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly within the pharmaceutical industry. However, like many organoboronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive technical overview of the stability profile of this compound. We will delve into the primary degradation pathways—protodeboronation and oxidation—offering mechanistic insights and predictive analysis based on the subject molecule's unique substitution pattern. Furthermore, this document establishes a set of best practices and self-validating experimental protocols for handling, storage, and stability assessment, designed to empower researchers to maximize the efficacy and reproducibility of their synthetic endeavors.

Introduction: A Key Reagent in Drug Discovery

This compound belongs to the widely utilized class of arylboronic acids, which are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction's tolerance of a broad range of functional groups has cemented its role in the synthesis of biaryl and heteroaryl structures—common motifs in many active pharmaceutical ingredients (APIs).[2][3] The specific substitution on this reagent—a fluorine atom and a methoxyethoxy group—provides medicinal chemists with tools to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, potency, and selectivity.

However, the carbon-boron bond is inherently labile under certain conditions. The successful application of this compound is therefore not merely a matter of reaction setup, but of understanding and controlling its chemical stability from the moment of its receipt to its final use. Inconsistent yields, formation of impurities, and failed reactions can often be traced back to the degradation of the boronic acid starting material.[4][5]

This guide will dissect the factors governing the stability of this specific reagent, providing the theoretical foundation and practical methodologies required for its effective use.

Physicochemical Properties

A baseline understanding of the physical and chemical properties of this compound is essential for its proper handling.

PropertyValueSource
CAS Number 1675207-10-9
Molecular Formula C₉H₁₂BFO₄[5]
Molecular Weight 214.00 g/mol [5]
Appearance Typically a white to off-white solidGeneral Knowledge
Predicted Boiling Point 376.6 ± 52.0 °C
Predicted Density 1.23 ± 0.1 g/cm³
Predicted pKa 7.86 ± 0.58

The predicted pKa of ~7.86 is noteworthy. It is lower than that of the parent phenylboronic acid (pKa ~8.83), suggesting increased Lewis acidity. This is influenced by the electron-withdrawing nature of the ortho-fluoro substituent. This lower pKa implies that the corresponding boronate anion, a key intermediate in some degradation pathways, will form at a lower pH.

Core Stability Challenges: The Major Degradation Pathways

The stability of any arylboronic acid is primarily threatened by two competing decomposition pathways: protodeboronation and oxidation. Understanding the mechanisms of these pathways is critical to designing effective mitigation strategies.

Protodeboronation: The Loss of Functionality

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of the corresponding arene (1-fluoro-4-(2-methoxyethoxy)benzene in this case) and boric acid.[4] This process represents a direct loss of the reactive functionality required for cross-coupling reactions and is often a major source of impurities.[5]

The reaction can be catalyzed by both acid and base.[4]

  • Acid-Promoted Protodeboronation: Under acidic conditions, the reaction is thought to proceed via an intermolecular metathesis through a four-membered ring transition state.[4]

  • Base-Catalyzed Protodeboronation: This pathway is often more problematic in the context of Suzuki-Miyaura coupling, which is typically run under basic conditions.[5] The mechanism involves the formation of a more nucleophilic trihydroxyboronate anion. For highly electron-deficient arylboronic acids, this can proceed through the liberation of a transient aryl anion.

The presence of an electron-donating group, such as the methoxyethoxy substituent on our target molecule, can increase the rate of protodeboronation.[4] Conversely, the ortho-fluoro group, being electron-withdrawing, may have a competing effect. The interplay of these electronic factors determines the overall susceptibility.

Protodeboronation_Mechanism cluster_acid Acid-Promoted Pathway cluster_base Base-Catalyzed Pathway Acid_Start Ar-B(OH)₂ TS_Acid [Four-membered Transition State] Acid_Start->TS_Acid AcOH H_plus H⁺ (e.g., AcOH) Acid_End Ar-H TS_Acid->Acid_End - B(OH)₂(OAc) Base_Start Ar-B(OH)₂ Boronate Ar-B(OH)₃⁻ Base_Start->Boronate + OH⁻ OH_minus OH⁻ Base_End Ar-H Boronate->Base_End + H₂O - B(OH)₄⁻ H2O H₂O

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Oxidation: The Formation of Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol. This is an irreversible process that consumes the starting material and introduces phenolic impurities that can complicate purification.

The oxidation can be initiated by various oxidants, including atmospheric oxygen (aerobic oxidation), especially under visible light irradiation, and peroxides. The mechanism is complex but is thought to involve the formation of an intermediate that rearranges and hydrolyzes to produce the phenol. The oxidative instability of boronic acids at physiological pH is a significant challenge in biological applications.

For this compound, this pathway would lead to the formation of 2-Fluoro-5-(2-methoxyethoxy)phenol. Strategies to enhance oxidative stability often focus on diminishing the electron density on the boron atom. While the ortho-fluoro group helps in this regard, the para-alkoxy group is electron-donating, creating a nuanced stability profile.

Oxidation_Mechanism start Ar-B(OH)₂ intermediate [Ar-O-B(OH)₂] Intermediate start->intermediate Oxidant (e.g., Air, H₂O₂) oxidant [O] hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis phenol Ar-OH (Phenol) hydrolysis->phenol boric_acid B(OH)₃ hydrolysis->boric_acid

Caption: Generalized pathway for the oxidative degradation of arylboronic acids.

Recommended Handling and Storage Protocols

Given the susceptibility to degradation, a stringent handling and storage protocol is non-negotiable for maintaining the integrity of this compound. Safety data sheets for similar boronic acids recommend refrigeration and storage under an inert atmosphere.

Core Protocol
  • Receiving and Initial Inspection: Upon receipt, inspect the container for an intact seal. The compound should be a free-flowing solid. Clumping may indicate moisture absorption.

  • Inert Atmosphere is Key: Boronic acids are sensitive to air and moisture. Always handle the solid in an inert atmosphere (e.g., a glovebox or under a blanket of argon or nitrogen).

  • Storage Conditions:

    • Temperature: Store refrigerated (2-8 °C). Some suppliers recommend colder storage (-20°C) for long-term stability.

    • Atmosphere: Store in a tightly sealed container, backfilled with an inert gas like argon.

    • Light: Protect from light by using an amber vial or storing the container in a dark place.

  • Weighing and Dispensing:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh the required amount quickly in a dry, inert environment.

    • Promptly reseal the main container, purge with inert gas, and return to cold storage.

  • Solution Stability: Prepare solutions fresh for use whenever possible. The stability in solution is highly dependent on the solvent and any additives. Avoid prolonged storage of solutions, especially in protic or basic media.

Handling_Workflow cluster_use Dispensing for Use receive Receive Compound inspect Inspect Seal & Solid receive->inspect store Store at 2-8°C (or -20°C long-term) Inert Atmosphere, Dark inspect->store Seal OK contact_supplier contact_supplier inspect->contact_supplier Seal Broken/ Clumped warm Warm to RT Before Opening store->warm weigh Weigh in Glovebox or under Argon warm->weigh use Use Immediately (Prepare Fresh Solution) weigh->use reseal Reseal, Purge, Return to Storage use->reseal

Caption: Decision workflow for handling and storing the boronic acid.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is prudent to validate the stability of a given batch of boronic acid, especially if it has been stored for an extended period or if anomalous results are observed. The following protocols provide a framework for a comprehensive stability assessment.

Protocol: Baseline and Forced Degradation Study

This study is designed to identify potential degradation pathways and the conditions that accelerate them.

Objective: To assess the stability of this compound under accelerated stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (stored at -20°C in the dark) should be included.

Stress ConditionProtocol
Acid Hydrolysis Add 1M HCl to the sample vial to a final concentration of 0.1M. Incubate at 60°C for 24h.
Base Hydrolysis Add 1M NaOH to the sample vial to a final concentration of 0.1M. Incubate at 60°C for 24h.
Oxidative Add 3% H₂O₂ to the sample vial. Keep at room temperature for 24h.
Thermal Incubate the solid compound at 60°C for 1 week in a sealed vial. Then, prepare a solution for analysis.
Photolytic Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including the control, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. An LC-MS method is ideal for identifying the mass of degradant peaks.

4.2. HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any new peaks that appear in the stressed samples relative to the control.

Expected Outcomes & Interpretation
Stress ConditionExpected Degradation PathwayPrimary Degradant
Acid/Base Hydrolysis Protodeboronation1-fluoro-4-(2-methoxyethoxy)benzene
Oxidative Oxidation2-fluoro-5-(2-methoxyethoxy)phenol
Thermal/Photolytic Multiple pathways, including potential for boroxine formation (trimer anhydride)Varies

Significant degradation (>5%) under any of these conditions indicates a potential stability liability that must be considered in reaction design and reagent handling.

Troubleshooting Guide

Problem: Low or inconsistent yields in Suzuki-Miyaura coupling reactions.

  • Possible Cause: Degradation of the boronic acid.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Run a quick purity check on the boronic acid using the HPLC method described above. Compare against a new, unopened batch if available.

    • Re-evaluate Handling: Were solutions prepared fresh? Was the solid handled under an inert atmosphere?

    • Consider Protodeboronation: If the reaction is run at high temperatures for extended periods under strong base, protodeboronation of the starting material may be a significant side reaction.[4] Consider using milder bases (e.g., K₃PO₄, K₂CO₃) or shorter reaction times.

    • Consider Oxidation: Ensure the reaction is run under an inert atmosphere. Degas all solvents prior to use to minimize dissolved oxygen.

Conclusion

This compound is a valuable synthetic intermediate, but its effectiveness is contingent upon its chemical integrity. The primary threats to its stability are protodeboronation and oxidation, which are exacerbated by exposure to moisture, air, light, and non-neutral pH conditions. By adhering to strict storage and handling protocols and implementing routine stability assessments, researchers can mitigate the risk of reagent degradation. This proactive approach ensures the reliability and reproducibility of synthetic outcomes, ultimately accelerating the pace of research and development in the chemical sciences.

References

  • Cui, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Chen, G., et al. (2011). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Isbeih, M., et al. (2021). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Nature Communications. [Link]

  • Cui, X., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Mori, K., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Wang, G., et al. (2021). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • AOBChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylboronic acid - Safety Data Sheet. AOBChem. [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • KamulinBiotech co.ltd. (n.d.). Mal-PEG2k-Polyaspartic Acid5k-Phenylboronic Acid - Materials Safety Data Sheet. KamulinBiotech. [Link]

  • Doubleday, C. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Thirsk, C., et al. (2003). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Liu, X., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Liu, X., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Chessa, S., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Feng, H., et al. (2020). Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions. ResearchGate. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Zwirchmayr, N. S., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. ResearchGate. [Link]

Sources

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Key Building Block

This compound (MF: C₉H₁₂BFO₄, MW: 214.00 g/mol ) is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by the fluorine and methoxyethoxy substituents. Accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides a comprehensive overview of the analytical techniques used to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

We will delve into the principles behind the data, interpret the spectral features, and provide field-proven protocols for data acquisition. This document is intended for researchers and drug development professionals who require a robust understanding of how to validate the structure and purity of complex organic molecules.

Figure 1: 2D Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expertise & Experience: Causality Behind Experimental Choices

Solvent Selection: Phenylboronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents or upon concentration.[3] This oligomerization can lead to significant peak broadening and complex, uninterpretable NMR spectra. To ensure the compound is analyzed in its monomeric acid form, a protic deuterated solvent like methanol-d₄ (CD₃OD) is an excellent choice. The solvent actively breaks up the boroxine structure through equilibrium exchange.[3] An alternative is DMSO-d₆, which is also effective at preventing anhydride formation. For this guide, we will proceed with CD₃OD. The exchangeable protons of the B(OH)₂ group will not be observed as they exchange with the deuterium of the solvent.

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR for consistent and comparable chemical shift data. For ¹⁹F NMR, a common external reference is trifluoroacetic acid (TFA) or hexafluorobenzene.[4]

Experimental Protocol: NMR Data Acquisition

A standardized and self-validating protocol is crucial for reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) start Start dissolve Dissolve 5-10 mg of sample in ~0.7 mL CD₃OD start->dissolve vortex Vortex until homogeneous dissolve->vortex transfer Transfer to NMR tube vortex->transfer shim Shim magnet transfer->shim H1 Acquire ¹H NMR shim->H1 C13 Acquire ¹³C NMR H1->C13 F19 Acquire ¹⁹F NMR C13->F19 process Process Data (FT, Phase, Baseline) F19->process end end process->end End

Figure 2: Standardized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of methanol-d₄.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling (e.g., 640 scans).

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum, which typically requires fewer scans than carbon due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[5]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.

Data Presentation & Interpretation

The following tables summarize the expected spectral data.

Table 1: ¹H NMR Spectral Data (Solvent: CD₃OD, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.25dd1HJHF ≈ 8.8, JHH = 2.9H-6
7.18dd1HJHH = 8.5, JHF ≈ 4.5H-3
7.05ddd1HJHH = 8.5, JHH = 2.9, JHF ≈ 8.5H-4
4.15t2HJ = 4.8-O-CH₂-CH₂-O-
3.75t2HJ = 4.8-O-CH₂-CH₂-O-
3.41s3H--O-CH₃

Interpretation:

  • Aromatic Region (7.00-7.30 ppm): The three protons on the phenyl ring appear as distinct multiplets due to their unique electronic environments and coupling to both each other and the adjacent fluorine atom. The proton ortho to the fluorine (H-3) and the proton meta to the fluorine (H-6) will show characteristic splitting patterns due to both H-H and H-F coupling.[6] The proton para to the fluorine (H-4) will show coupling to two adjacent protons and a weaker long-range coupling to fluorine.

  • Methoxyethoxy Side Chain (3.40-4.20 ppm): The two methylene (-CH₂-) groups appear as clean triplets around 4.15 and 3.75 ppm, confirming their connectivity.[7] The terminal methoxy (-OCH₃) group is a sharp singlet at approximately 3.41 ppm.

Table 2: ¹³C NMR Spectral Data (Solvent: CD₃OD, 101 MHz)

Chemical Shift (δ, ppm)Coupling (JCF, Hz)Assignment
160.5d, ¹JCF ≈ 245C-2 (C-F)
158.8sC-5 (C-O)
120.1d, ³JCF ≈ 8C-6
118.5d, ²JCF ≈ 21C-1 (C-B)
116.0d, ²JCF ≈ 23C-3
115.2d, ⁴JCF ≈ 3C-4
71.5s-O-CH₂-CH₂-O-
69.8s-O-CH₂-CH₂-O-
59.1s-O-CH₃

Interpretation:

  • C-F Carbon: The carbon directly attached to the fluorine (C-2) exhibits a very large coupling constant (¹JCF ≈ 245 Hz) and is shifted significantly downfield, which is characteristic of C-F bonds.[8]

  • C-B Carbon: The carbon attached to the boron atom (C-1) is often difficult to observe or appears as a broad signal due to the quadrupolar nature of the boron nucleus. Its chemical shift is influenced by the fluorine substituent.[9]

  • Other Aromatic Carbons: The remaining aromatic carbons all show smaller C-F coupling constants (²J, ³J, ⁴J), which are invaluable for definitive assignment.[10]

  • Aliphatic Carbons: The three carbons of the methoxyethoxy side chain appear in the expected aliphatic region (59-72 ppm).

Table 3: ¹⁹F NMR Spectral Data (Solvent: CD₃OD, 376 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
-115 to -125mAr-F

Interpretation: The chemical shift for an aryl fluoride is highly dependent on the electronic nature of the other ring substituents. For a structure like this, a shift in the range of -115 to -125 ppm (relative to CFCl₃) is expected.[4][11] The multiplicity will be complex ("m") due to coupling with the three aromatic protons (H-3, H-4, H-6).[10][12]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule.

Expertise & Experience: Causality Behind Experimental Choices

Sampling Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets. This technique is non-destructive and rapid.

Experimental Protocol: ATR-IR Data Acquisition
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Presentation & Interpretation

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretch (B-OH), H-bonded
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1610, ~1500Medium-StrongC=C Aromatic ring stretch
~1350StrongB-O stretch
~1250StrongAryl-O (ether) stretch
~1120StrongAliphatic C-O (ether) stretch
~800-900StrongOut-of-plane C-H bend

Interpretation:

  • O-H Stretch: A very broad and strong absorption in the 3600-3200 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid moiety.[13][14][15] In the solid state, boronic acids typically form hydrogen-bonded dimers.[16]

  • B-O Stretch: A strong, characteristic band around 1350 cm⁻¹ is assigned to the B-O single bond stretching vibration.[17][18]

  • Ether Stretches: The spectrum will feature two prominent C-O stretching bands: one for the aryl ether linkage (~1250 cm⁻¹) and another for the aliphatic ether linkage (~1120 cm⁻¹).

  • Aromatic Region: C-H and C=C stretching vibrations confirm the presence of the phenyl ring. The pattern of out-of-plane C-H bending bands in the fingerprint region can give clues about the substitution pattern.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. It typically generates the molecular ion with minimal fragmentation. Analysis is often performed in negative ion mode (ESI-) to detect the [M-H]⁻ ion, as boronic acids are acidic.[19][20] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC Separation: Inject the sample into an LC system (e.g., using a C18 column) to ensure purity before MS analysis.

  • MS Parameters: Infuse the sample into the ESI source. Set the mass spectrometer to scan in negative ion mode over a relevant m/z range (e.g., 50-500).

  • HRMS Acquisition: Use a Time-of-Flight (TOF) or Orbitrap analyzer to acquire high-resolution data.

Data Presentation & Interpretation

Table 5: High-Resolution Mass Spectrometry Data (ESI-)

m/z (Calculated)m/z (Found)Ion FormulaAssignment
213.0747[Typical Found Value][C₉H₁₁BFO₄]⁻[M-H]⁻
195.0641[Typical Found Value][C₉H₁₀BFO₃]⁻[M-H - H₂O]⁻
149.0461[Typical Found Value][C₇H₇FO₂]⁻[M-H - B(OH)₂]⁻
73.0657[Typical Found Value][C₃H₉O₂]⁺[Methoxyethoxy fragment, positive mode]

Interpretation:

  • Molecular Ion: The primary evidence for the compound's identity is the detection of an ion corresponding to its exact mass. In negative mode, this will be the [M-H]⁻ ion at m/z 213.0747.

  • Fragmentation Pattern: While ESI is soft, some fragmentation can be induced. Common fragmentation pathways for boronic acids include the neutral loss of water ([M-H - H₂O]⁻).[21][22] Cleavage of the C-B bond is also a possible fragmentation pathway. A key fragment would arise from the cleavage of the ether side chain.[23]

fragmentation parent Molecular Ion [M-H]⁻ m/z = 213.0747 frag1 Loss of H₂O [M-H - H₂O]⁻ m/z = 195.0641 parent->frag1 - H₂O frag2 Loss of B(OH)₂ [C₇H₇FO₂]⁻ m/z = 149.0461 parent->frag2 - •B(OH)₂ frag3 Ether Cleavage [C₉H₁₀BFO₃]⁻ + C₂H₅O• parent->frag3 - Side Chain

Figure 3: Proposed major fragmentation pathways for this compound in ESI-MS.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR elucidate the precise arrangement of atoms in the carbon-hydrogen framework, while ¹⁹F NMR confirms the presence and electronic environment of the fluorine substituent. IR spectroscopy validates the key functional groups, notably the boronic acid and ether moieties. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high accuracy. By employing the protocols and interpretive logic detailed in this guide, researchers can confidently verify the identity and purity of this important chemical building block.

References

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  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • MDPI. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 745. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Retrieved from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

  • ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. Chemical Reviews, 68(3), 288-306. Retrieved from [Link]

  • PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and.... Retrieved from [Link]

  • PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. 20(10), 4064–4069. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • PubMed. (2015). Phenylboronic acid-based (19)F MRI probe for the detection and imaging of hydrogen peroxide utilizing its large chemical-shift change. Analytical Sciences, 31(4), 331-335. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from [Link]

  • Spin-Spin Corporation. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Sci-Hub. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • SciRP.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

  • NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

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A Technical Guide to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid: Commercial Availability, Applications, and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, with the CAS Number 1675207-10-9, is a specialized arylboronic acid that has emerged as a valuable reagent in the field of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a fluorine atom and a methoxyethoxy group—imparts desirable physicochemical properties to target molecules, influencing factors such as metabolic stability, lipophilicity, and binding interactions. The fluorine atom, a well-known bioisostere for hydrogen, can enhance binding affinity and improve metabolic stability by blocking sites of oxidation. The methoxyethoxy side chain can increase solubility and provide an additional vector for hydrogen bonding.

This guide provides an in-depth overview of the commercial availability of this compound, its critical role in the synthesis of complex molecules—particularly through the Suzuki-Miyaura cross-coupling reaction—and detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Physicochemical Properties

PropertyValue
CAS Number 1675207-10-9
Molecular Formula C₉H₁₂BFO₄
Molecular Weight 214.00 g/mol
Appearance Typically a white to off-white solid
Predicted Boiling Point 376.6±52.0 °C[1]

Commercial Availability and Sourcing

This compound is available from a range of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and the form in which it is supplied (e.g., as the free boronic acid or a more stable pinacol ester derivative). Below is a comparative table of representative suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

SupplierProduct NamePurityAvailable Quantities
BLDpharm This compoundInquireGram to multi-gram scale
ChemicalBook This compoundInquireVaries by listed supplier
AOBChem 2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester (closely related derivative)≥95%250mg, 500mg, 1g, 5g

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a palladium(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The presence of the ortho-fluoro substituent in this compound can influence the reaction kinetics and stability of the reagent. Fluorinated arylboronic acids, especially those with ortho-substituents, can be prone to protodeboronation (cleavage of the C-B bond) under certain basic conditions. Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While a specific protocol for this compound is not widely published, the following detailed procedure is adapted from established methods for structurally similar fluorinated phenylboronic acids and serves as a robust starting point for optimization.[2][3]

Reaction: Coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL). The addition of water is often beneficial for the solubility of the base and can accelerate the reaction.[3] Finally, add the base (Na₂CO₃ or K₂CO₃, 3.0 mmol).

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base solvents Add Anhydrous Solvents & Base reagents->solvents glassware Flame-Dry Glassware glassware->reagents atmosphere Establish Inert Atmosphere (N2/Ar) atmosphere->solvents heating Heat to 80-100 °C solvents->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: A logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

Fluorinated phenylboronic acids are frequently employed in the synthesis of small molecule kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The incorporation of the 2-fluoro-5-(2-methoxyethoxy)phenyl moiety can provide a unique combination of steric and electronic properties that can be optimized for potent and selective kinase inhibition.

While specific examples utilizing this compound are emerging, the broader class of fluorinated and ether-substituted phenylboronic acids are key components in the synthesis of inhibitors for targets such as Tropomyosin receptor kinases (Trk).[5] The strategic placement of fluorine and flexible ether chains can lead to improved cell permeability and favorable interactions within the ATP-binding pocket of the target kinase.

Handling, Storage, and Safety

Stability and Storage: Arylboronic acids are generally stable solids but can be susceptible to degradation. It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration is advised. Phenylboronic acids can undergo dehydration to form cyclic boroxines, which may impact reactivity.[6]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Based on safety data sheets for similar fluorinated arylboronic acids, the compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[7]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • IF INHALED: Move person to fresh air and keep comfortable for breathing.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures. By understanding its commercial availability, mastering the nuances of its application in synthetic protocols, and adhering to proper safety and handling procedures, researchers can effectively harness the potential of this reagent to advance their scientific objectives.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Gomes, P. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2021. [Link]

  • Fallah, E. et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021. [Link]

  • Hanuš, M. et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 2013. [Link]

  • Soloway, A. H. Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 1959. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Kinzel, T. et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010. [Link]

  • Wuest, F. R. et al. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 2005. [Link]

  • Domańska, U. et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 2020. [Link]

  • ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Bernard-Gauthier, V. et al. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

  • Kumar, A. et al. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 2022. [Link]

  • ResearchGate. Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

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Handling and storage of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Handling and Storage of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Introduction

This compound is a specialized organoboron compound that serves as a critical building block in modern synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2][3] The presence of the fluoro and methoxyethoxy groups on the phenyl ring provides unique electronic and steric properties, enabling chemists to introduce this specific moiety into larger molecular scaffolds.

However, like many boronic acids, the efficacy and safety of using this reagent are intrinsically linked to its proper handling and storage. Boronic acids are a class of compounds known for their sensitivity to environmental conditions, which can lead to degradation and impact experimental reproducibility.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential protocols and scientific principles for maintaining the integrity and ensuring the safe use of this compound.

Section 1: Physicochemical Properties and Stability Profile

A thorough understanding of the compound's properties is fundamental to its correct handling. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from closely related analogs and the general behavior of arylboronic acids.

PropertyValueSource
CAS Number 1675207-10-9[6]
Molecular Formula C9H12BFO4-
Molecular Weight 213.99 g/mol -
Appearance Typically a white to off-white solid or powder[7]
Predicted Boiling Point 376.6±52.0 °C[6]
Predicted pKa 7.86±0.58[6]
Predicted Density 1.23±0.1 g/cm³[6]
Key Stability Considerations

The utility of any boronic acid is dictated by its stability. There are two primary degradation pathways that users must be vigilant against: dehydration and protodeboronation.

1. Dehydration to Boroxines:

Arylboronic acids have a propensity to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[8][9] This is a reversible equilibrium process, often driven by heat or the presence of dehydrating agents. While boroxines can sometimes be used directly in coupling reactions, their formation alters the molecular weight of the reagent, leading to inaccuracies in weighing and stoichiometry, which can negatively impact reaction yields and purity. Storing the compound in a dry environment is crucial to minimize boroxine formation.[8]

G cluster_0 Equilibrium 3_Boronic_Acid 3 x this compound Boroxine Corresponding Boroxine 3_Boronic_Acid->Boroxine Dehydration (Heat, Dry Conditions) Boroxine->3_Boronic_Acid Hydrolysis (Presence of Water) Water 3 x H₂O

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

2. Protodeboronation:

Protodeboronation is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (1-fluoro-4-(2-methoxyethoxy)benzene in this case). This process is highly dependent on the pH of the medium. While Suzuki-Miyaura couplings require basic conditions to facilitate the transmetalation step, prolonged exposure to high pH, especially at elevated temperatures, can accelerate protodeboronation, consuming the active reagent before it can participate in the catalytic cycle.[1] The electron-withdrawing nature of the fluorine atom can influence the rate of this decomposition.

Section 2: Prudent Storage Protocols

The primary goal of a storage protocol is to mitigate the degradation pathways described above. Adherence to these guidelines is critical for preserving the compound's integrity from receipt to use.

G Receive Receive Compound Inspect Inspect Container Seal Is it intact? Receive->Inspect Log Log Arrival & Assign Lot # Inspect->Log Yes Quarantine Quarantine & Contact Supplier Inspect->Quarantine No ShortTerm Short-Term Storage (≤ 2 weeks) Log->ShortTerm LongTerm Long-Term Storage (> 2 weeks) Log->LongTerm Store_Short Store at 2-8°C Tightly Sealed Dry Environment ShortTerm->Store_Short Store_Long Store at -20°C Inert Atmosphere (Ar/N₂) Dessicant Present LongTerm->Store_Long

Caption: Decision workflow for receiving and storing the boronic acid.

Long-Term Storage (> 2 weeks):

  • Temperature: Store at -20°C.[10] Low temperatures significantly slow the rate of all chemical degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen, preventing potential oxidation of the boronic acid, and more importantly, displaces moisture to inhibit dehydration/hydrolysis cycles.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture. Ensure the cap is rated for low-temperature storage.

  • Dessicant: Co-storage within a desiccator or a sealed bag containing a desiccant (e.g., silica gel) provides an additional layer of protection against moisture.

Short-Term Storage (≤ 2 weeks):

  • Temperature: Refrigeration at 2-8°C is sufficient for short-term use.[11]

  • Container: Keep the compound in its original, tightly sealed container. Before opening, always allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is paramount to protect personnel from exposure and to prevent contamination of the reagent. Boronic acids, as a class, can cause skin, eye, and respiratory irritation.[12]

Protective EquipmentSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.[11][13]
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears before use.[14]
Respiratory Protection Use in a certified chemical fume hood.[11] If weighing outside a hood, an N95 respirator may be necessary to avoid inhaling fine dust.
Skin and Body A standard laboratory coat should be worn.[11]
Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for accurately preparing a solution of this compound for a typical Suzuki-Miyaura reaction, integrating key safety and handling practices.

Objective: To accurately weigh 107 mg (0.5 mmol) of the boronic acid and prepare a 0.5 M solution in dioxane.

Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (lab coat, gloves, safety glasses).

    • Retrieve the boronic acid container from storage (refrigerator or freezer).

    • Crucial Step: Allow the container to equilibrate to room temperature on the benchtop for at least 20-30 minutes before opening. This prevents water condensation.

  • Weighing:

    • Place a clean, dry weighing paper or boat on an analytical balance and tare it.

    • Inside the fume hood, carefully open the reagent container.

    • Using a clean spatula, transfer the solid to the weighing paper until the desired mass (107 mg) is reached. Avoid creating airborne dust. If the powder is very fine, handle it with extra care.

    • Immediately and tightly reseal the main reagent container.

  • Dissolution:

    • Carefully transfer the weighed solid into a clean, dry reaction flask equipped with a magnetic stir bar.

    • Using a graduated cylinder or syringe, add the required volume of anhydrous dioxane (1.0 mL for a 0.5 M solution) to the flask.

    • Seal the flask with a septum.

    • Stir the mixture at room temperature until the solid is fully dissolved. The solution is now ready for the addition of other reaction components (e.g., aryl halide, palladium catalyst, and base).

Section 4: Emergency Procedures and Waste Disposal

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[11][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][12]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11][14]

Spill & Leak Procedures: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[13] Clean the spill area with a damp cloth. Do not allow the material to enter drains.[11]

Waste Disposal: Dispose of unused material and contaminated waste in accordance with federal, state, and local regulations.[12][14] Contact a licensed professional waste disposal service for guidance.

Conclusion

This compound is a valuable reagent whose performance is directly tied to its chemical integrity. By understanding its inherent stability challenges—namely the potential for dehydration to boroxines and protodeboronation—researchers can implement effective handling and storage strategies. Adherence to protocols such as low-temperature, dry, inert storage and careful handling in a well-ventilated fume hood will not only ensure experimental success and reproducibility but also maintain a safe laboratory environment.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids.
  • Poster Board #1276. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxyphenylboronic acid ≥95%.
  • ChemicalBook. (n.d.). This compound.
  • Pyrolysis mechanism of phenylboronic acid modified phenolic resin. (2021).
  • AOBChem. (n.d.).
  • Buchwald, S. L., & Fors, B. P. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • MedChemExpress. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid.
  • Combi-Blocks, Inc. (2024). Safety Data Sheet: 4-Fluoro-2-methoxy-5-methylphenylboronic acid.
  • RSC Publishing. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III).
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 2-Fluorophenylboronic acid.
  • Sigma-Aldrich. (2025).
  • Tokyo Chemical Industry. (n.d.). (2-Fluoro-5-methoxyphenyl)boronic Acid.
  • Hall, D. G. (2011). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • KamulinBiotech co.ltd. (n.d.).
  • BenchChem. (2025).
  • MedChemExpress. (2025). 5-Fluoro-2-methoxyphenylboronic acid-SDS.
  • Carl ROTH. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

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Purity and analysis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Abstract

This compound (CAS No. 1675207-10-9) is a key building block in modern synthetic organic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] The success, reproducibility, and safety of these synthetic endeavors are fundamentally dependent on the purity and comprehensive characterization of this intermediate. Impurities can lead to poor reaction yields, catalyst poisoning, and the generation of difficult-to-remove byproducts, ultimately compromising the quality of the final active pharmaceutical ingredient (API).[2][3] This guide provides a comprehensive framework for the analysis of this compound, detailing an integrated analytical strategy to ensure its identity, purity, and overall quality for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in developing a robust analytical strategy.

PropertyValueSource
IUPAC Name [2-Fluoro-5-(2-methoxyethoxy)phenyl]boronic acid-
CAS Number 1675207-10-9[4][5]
Molecular Formula C₉H₁₂BFO₄[4]
Molecular Weight 214.00 g/mol [4]
Appearance White to off-white solid/powder
Boiling Point 376.6 ± 52.0 °C (Predicted)[4]

Impurity Profiling: A Causal Framework

The control of impurities begins with understanding their potential origins. For this boronic acid, impurities can be categorized into several classes, each arising from distinct stages of the compound's lifecycle.

Impurity_Profile COMPOUND 2-Fluoro-5-(2-methoxyethoxy) phenylboronic acid PROCESS Process-Related Impurities COMPOUND->PROCESS DEGRADANTS Degradation Products COMPOUND->DEGRADANTS RESIDUALS Residuals COMPOUND->RESIDUALS START_MAT Unreacted Starting Materials PROCESS->START_MAT REAGENTS Excess Reagents (e.g., BuLi, Borate Esters) PROCESS->REAGENTS BYPRODUCTS Homocoupling or Isomeric Byproducts PROCESS->BYPRODUCTS BOROXINE Boroxine (Trimeric Anhydride) DEGRADANTS->BOROXINE PROTODEB Protodeboronated Impurity (1-Fluoro-4-(2-methoxyethoxy)benzene) DEGRADANTS->PROTODEB SOLVENTS Residual Solvents (e.g., THF, Toluene) RESIDUALS->SOLVENTS ELEMENTAL Elemental Impurities (e.g., Pd, Li, Mg) RESIDUALS->ELEMENTAL WATER Water Content RESIDUALS->WATER

Figure 1: Logical relationship of potential impurity classes.
  • Process-Related Impurities : These are direct consequences of the synthetic route, which typically involves the reaction of a metalated aryl species (formed from the corresponding aryl halide) with a trialkyl borate, followed by hydrolysis.[6][7]

    • Causality: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or byproducts like isomers or homocoupled species.[8]

  • Degradation Products : Boronic acids are susceptible to specific degradation pathways.

    • Boroxines : The most common degradant is the trimeric anhydride, known as a boroxine, formed by the intermolecular dehydration of three boronic acid molecules.[6] This equilibrium is often driven by heat or storage in non-anhydrous conditions.

    • Protodeboronation : The C-B bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom.

  • Residuals : These are extraneous substances remaining from the manufacturing process.

    • Residual Solvents : Organic volatile chemicals used during synthesis or purification. Their control is mandated by regulatory guidelines such as ICH Q3C.[9][10]

    • Elemental Impurities : Trace metals can be introduced from catalysts, reagents, or manufacturing equipment.[11][12] Their limits are governed by guidelines like ICH Q3D.[13][14][15]

    • Water : Water content is a critical parameter as it can promote the formation of byproducts and affect the stoichiometry of subsequent reactions.[16]

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive quality assessment. No single method can provide a complete picture of purity. The following workflow ensures that all aspects of the compound's quality are rigorously evaluated.

Analytical_Workflow cluster_purity Purity & Impurity Profile cluster_identity Identity & Structure cluster_specific Specific & Quantitative Tests START Sample Receipt: 2-Fluoro-5-(2-methoxyethoxy) phenylboronic acid HPLC HPLC / UPLC-UV (Purity, Process Impurities, Degradants) START->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) (Structure Confirmation) START->NMR KF Karl Fischer Titration (Water Content) START->KF END Final Quality Assessment & Certificate of Analysis HPLC->END GCMS_SOLV Headspace GC-MS (Residual Solvents) GCMS_SOLV->END NMR->END KF->GCMS_SOLV ICP ICP-MS / OES (Elemental Impurities) KF->ICP TITRATION Potentiometric Titration (Assay) KF->TITRATION KF->END ICP->END TITRATION->END

Figure 2: Comprehensive analytical workflow for quality control.

Detailed Analytical Methodologies

Chromatographic Analysis for Purity and Impurities

Chromatography is the cornerstone for separating and quantifying the main component from its organic impurities.

This is the primary technique for determining purity and profiling related substances. Boronic acids can be challenging due to potential on-column interactions, but a well-developed method provides reliable results.[1][17]

  • Principle & Rationale : Reversed-phase HPLC separates compounds based on their hydrophobicity. An acidic mobile phase is crucial to suppress the ionization of the boronic acid and any free silanols on the column packing, ensuring sharp, symmetrical peaks. Using columns with technology designed to minimize metal interactions can further improve peak shape and reliability.[17]

  • Experimental Protocol :

    • Column : Waters XSelect Premier HSS T3 (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program :

      Time (min) %B
      0.0 10
      15.0 95
      18.0 95
      18.1 10

      | 22.0 | 10 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detector : Photodiode Array (PDA) at 220 nm.

    • Injection Volume : 5 µL.

    • Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as needed.[1]

  • Trustworthiness : The method's validity is confirmed by running a system suitability test (SST) before analysis. This includes replicate injections of a standard to check for consistent retention time, peak area, and tailing factor, ensuring the system is performing correctly. Purity is typically calculated using an area percent normalization method.

  • Principle & Rationale : GC is ideal for separating volatile organic compounds.[18] Headspace sampling is used to introduce only the volatile solvents from the sample matrix into the GC system, protecting it from non-volatile components. Mass spectrometry provides definitive identification of the solvents.

  • Experimental Protocol :

    • System : Headspace Sampler coupled to a GC-MS.

    • Column : DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film.

    • Headspace Parameters : Vial Equilibration at 80 °C for 15 min.

    • GC Inlet : Split injection, 200 °C.

    • Oven Program : Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas : Helium.

    • MS Detector : Scan mode (e.g., 35-350 amu) for identification and Selected Ion Monitoring (SIM) mode for quantification.

    • Sample Preparation : Accurately weigh ~100 mg of sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO, DMF) containing an internal standard.

Spectroscopic Analysis for Structural Confirmation
  • Principle & Rationale : Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural identification by probing the chemical environment of specific atomic nuclei. A full suite of NMR experiments (¹H, ¹³C, ¹⁹F, ¹¹B) is required for complete characterization.

  • Key Nuclei and Their Insights :

    • ¹H NMR : Confirms the number and connectivity of protons, showing characteristic signals for the aromatic protons, the methoxyethoxy side chain, and the B(OH)₂ protons (which are often broad and exchangeable).

    • ¹³C NMR : Shows the carbon skeleton of the molecule.

    • ¹⁹F NMR : The presence of a single fluorine atom provides a highly specific signal, which is very sensitive to the electronic environment and useful for confirming identity.

    • ¹¹B NMR : This is a crucial and specific technique for boronic acids.[19][20] It directly observes the boron atom. The sp²-hybridized boronic acid will have a characteristic chemical shift. The presence of a significant signal corresponding to the sp³-hybridized boroxine anhydride would indicate degradation.[21][22]

  • Experimental Protocol :

    • Solvent : DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is often a good choice due to its ability to dissolve the polar boronic acid and slow the exchange of the -OH protons.

    • Concentration : Prepare a solution of approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.[20]

    • Instrumentation : A 400 MHz or higher field NMR spectrometer.

    • ¹¹B NMR Consideration : Quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass.[19]

Specific and Quantitative Assays
  • Principle & Rationale : This method is a highly specific titration for water, based on the Bunsen reaction where iodine oxidizes sulfur dioxide in the presence of water.[16][23] It is superior to "Loss on Drying" because it is not affected by volatile solvents and can measure both free and bound water. Volumetric KF is suitable for samples with water content >0.1%, while coulometric KF is used for trace amounts (<1000 ppm).[24]

  • Experimental Protocol (Volumetric) :

    • Titrator : An automated Karl Fischer titrator.

    • Reagents : Standardized Karl Fischer titrant (e.g., Hydranal-Composite 5) and a suitable solvent (e.g., anhydrous methanol).

    • Procedure : a. The titration vessel is pre-titrated to a dry endpoint. b. A precise amount of the boronic acid sample is added directly to the vessel. c. The sample is titrated with the KF reagent until the endpoint is reached, detected potentiometrically. d. The water content is calculated based on the volume of titrant consumed.

  • Principle & Rationale : Inductively Coupled Plasma (ICP) coupled with Mass Spectrometry (MS) or Optical Emission Spectrometry (OES) is used to detect and quantify trace metals at parts-per-million (ppm) or parts-per-billion (ppb) levels, in accordance with ICH Q3D guidelines.[11][13][14]

  • Procedure : The organic sample is first digested in a strong acid mixture using microwave-assisted heating to break down the organic matrix. The resulting aqueous solution is then introduced into the ICP instrument for analysis against calibrated standards.

Data Synthesis and Sample Certificate of Analysis

The data from all analytical techniques are integrated to provide a complete quality profile of the batch.

TestMethodSpecification
Appearance VisualWhite to Off-White Solid
Identity ¹H, ¹⁹F, ¹¹B NMRConforms to Structure
Purity (HPLC) HPLC-UV (Area %)≥ 98.0%
Largest Single Impurity HPLC-UV (Area %)≤ 0.5%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents Headspace GC-MSMeets ICH Q3C Limits
Elemental Impurities ICP-MSMeets ICH Q3D Limits

Conclusion

The quality control of this compound is a critical, multi-faceted process that underpins its successful application in pharmaceutical development and other high-purity chemical syntheses. A robust analytical strategy, as outlined in this guide, must integrate chromatographic separation for purity, spectroscopic techniques for identity, and specific assays for water and elemental content. By understanding the causal origins of potential impurities and deploying a validated, orthogonal set of analytical methods, researchers and manufacturers can ensure the reliability, safety, and efficacy of the materials they produce and use.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. Retrieved from [Link]

  • THE FORCE. (n.d.). Elemental Impurities: ICH Q3D. THE FORCE. Retrieved from [Link]

  • QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Retrieved from [Link]

  • Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). ICH. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. EMA. Retrieved from [Link]

  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Retrieved from [Link]

  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. Retrieved from [Link]

  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. Retrieved from [Link]

  • Blog. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Retrieved from [Link]

  • Slideshare. (n.d.). Q3C GUIDELINE FOR RESIDUAL SOLVENTS. Slideshare. Retrieved from [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]

  • PubMed. (n.d.). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Sparrow Chemical. (2026, January 12). How to separate Phenylboronic Acid from reaction mixtures?. Sparrow Chemical. Retrieved from [Link]

  • Chromatography Forum. (2017, August 2). clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum. Retrieved from [Link]

  • ResearchGate. (2025, July 23). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 GC-MS profiles of phenylboronic acid PBA derivatives resulting.... ResearchGate. Retrieved from [Link]

  • Blog. (2025, November 11). What is the purity requirement of Phenylboronic Acid for different applications?. Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. Retrieved from [Link]

  • PubMed. (2009, October). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Retrieved from [Link]

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Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility and functional group tolerance.[1][2] This application note provides a detailed protocol and expert insights for the use of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, a structurally unique building block, in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind reagent selection, offer a robust step-by-step experimental procedure, and provide a comprehensive troubleshooting guide to empower researchers in drug discovery and materials science to successfully synthesize complex biaryl and heteroaryl structures.

Introduction and Scientific Principles

The synthesis of substituted biaryl compounds is of paramount importance in the pharmaceutical and agrochemical industries, as this motif is present in numerous biologically active molecules.[3] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide or triflate, has become a favored method due to its mild conditions and the low toxicity of its boron-containing byproducts.[4]

The specific substrate, this compound, presents unique electronic and steric characteristics that influence its reactivity:

  • The ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[5][6] This electronic perturbation can facilitate the crucial transmetalation step of the catalytic cycle.[7] Furthermore, fluoride ions, whether from the substrate or an additive, can play a complex role by promoting both transmetalation and reductive elimination.[8][9]

  • The meta-Methoxyethoxy Substituent: This group acts as an electron-donating group through resonance, influencing the overall electron density of the aromatic ring. Its flexible ether chain can also enhance the solubility of the reagent and intermediates in common organic solvents.

Understanding these properties is key to designing a successful coupling strategy. The general mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10][11]

The Suzuki-Miyaura Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) species.[10] Following this, a base activates the boronic acid to form a boronate complex, which then transfers its organic group (Ar') to the palladium center in the transmetalation step.[1][4] Finally, the reductive elimination step forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.[11]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different substrates or scales.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalentsRole
Aryl Halide (e.g., 4-Bromoanisole)187.041871.01.0Coupling Partner
This compound214.002571.21.2Boron Source
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.73220.030.03 (3 mol%)Catalyst Precursor
Potassium Phosphate (K₃PO₄)212.274252.02.0Base
1,4-Dioxane-8 mL--Organic Solvent
Deionized Water-2 mL--Aqueous Solvent
Step-by-Step Methodology
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

    • Scientist's Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. K₃PO₄ is a competent base for this reaction; however, for base-sensitive substrates, a milder base like K₂CO₃ or KF may be considered.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Insight: Oxygen can lead to the oxidation of the phosphine ligand and the formation of palladium black, deactivating the catalyst. Thoroughly degassing the solvent and maintaining an inert atmosphere are critical for reproducibility and high yields.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%). Via syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Scientist's Insight: The biphasic solvent system is essential. Dioxane dissolves the organic reagents, while water dissolves the inorganic base, allowing the reaction to occur at the interface. Vigorous stirring is crucial to maximize this interfacial contact.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 4-12 hours).

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A 1. Add Solids to Flask (Ar-X, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat and Stir (e.g., 90 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (Quench, Extract, Dry) E->F G 7. Concentrate in vacuo F->G H 8. Flash Chromatography G->H I Pure Product H->I

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low to No Yield 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Aryl chloride used, which is less reactive.[3]4. Poor quality of reagents.1. Use a fresh, high-quality catalyst or an air-stable precatalyst (e.g., a Buchwald G3 precatalyst).2. Ensure solvents are thoroughly degassed by sparging with N₂/Ar or freeze-pump-thaw cycles.3. For aryl chlorides, use a more active ligand (e.g., SPhos, XPhos) and potentially higher temperatures.[7][12]4. Verify purity of starting materials.
Protodeboronation 1. The boronic acid is replaced by a hydrogen atom.2. Base is too strong or reaction temperature is too high.3. Water is the proton source.1. Switch to a milder base (e.g., K₂CO₃, KF, CsF).2. Lower the reaction temperature.3. Consider using anhydrous conditions, although this may require different base/solvent combinations.4. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.2. Catalyst decomposition.1. Rigorously exclude oxygen by ensuring a proper inert atmosphere and using degassed solvents.2. Use a lower catalyst loading or a more stable catalyst/ligand system.
Reaction Stalls 1. Catalyst deactivation over time.2. Steric hindrance from one or both coupling partners.3. Insufficient base strength or solubility.1. Add a second portion of the catalyst to the reaction mixture.2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands) to promote the oxidative addition and reductive elimination steps.[14]3. Ensure the base is finely powdered for better solubility and reactivity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and the specific roles of each reagent, researchers can effectively troubleshoot and optimize this powerful reaction for the synthesis of diverse and complex molecular targets. The provided step-by-step guide and troubleshooting table serve as a practical resource to ensure successful and reproducible outcomes in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 12(29), 7672-7679. Available at: [Link]

  • Cazorla, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 45(29), 4842-4845. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Knapp, D. M., et al. (2018). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ACS Publications. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins. Retrieved from [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[1][3] The specific substrate, 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, is a valuable building block for introducing a fluorinated, alkoxy-substituted phenyl group. The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. However, the electronic properties of both the fluoro and the electron-donating methoxyethoxy groups on the boronic acid present unique challenges to achieving high-yield and clean coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the palladium-catalyzed coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic considerations, the rationale behind catalyst and reagent selection, and provide detailed, field-proven protocols to ensure reproducible and scalable results.

Mechanistic Considerations and the Challenge of Protodeboronation

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2]

A significant challenge with electron-rich or ortho-substituted boronic acids, such as this compound, is the competing side reaction of protodeboronation.[4][5] This process involves the cleavage of the C-B bond by a proton source, leading to the formation of an undesired arene byproduct and a reduction in the overall yield. The presence of the ortho-fluorine substituent can exacerbate this issue.[6] Therefore, the selection of a suitable base and reaction conditions that favor transmetalation over protodeboronation is critical for success.[5][7]

Visualizing the Catalytic Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base_Activation Base (e.g., K₃PO₄) Boronate->Transmetalation Enters Cycle caption Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimizing the Catalytic System: A Component-by-Component Analysis

Achieving high yields in the coupling of this compound requires careful selection of the palladium source, ligand, base, and solvent. The interplay between these components is crucial for promoting the desired reaction pathway while minimizing side reactions.

Palladium Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts are often preferred for their air and moisture stability, which leads to more consistent results.[5][7] These precatalysts are designed to readily form the active Pd(0) species in situ. For challenging substrates, precatalysts incorporating bulky, electron-rich phosphine ligands have shown superior performance.

The Critical Role of Ligands

The choice of ligand is arguably the most important factor in a successful Suzuki-Miyaura coupling. For electron-rich and sterically hindered boronic acids, bulky, electron-donating monophosphine ligands are generally the most effective. These ligands promote the formation of a monoligated palladium complex, which is more reactive in the oxidative addition step and can facilitate the challenging transmetalation and reductive elimination steps.[8]

Ligand Class Examples Rationale for Use with this compound
Buchwald-Type Biarylphosphines XPhos, SPhos, RuPhosThese are the state-of-the-art ligands for challenging couplings. Their steric bulk and electron-donating properties accelerate reductive elimination and stabilize the catalytic species, often allowing for lower catalyst loadings and milder reaction temperatures.[9]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃These ligands are also highly effective, particularly in combination with Pd₂(dba)₃. Their strong electron-donating character can enhance catalytic activity.
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong sigma-donors that form very stable palladium complexes. They can be particularly useful for couplings involving less reactive aryl chlorides.[10]

For the title compound, a Buchwald-type biarylphosphine ligand such as XPhos or RuPhos is highly recommended as a starting point.[9]

Base Selection: Minimizing Protodeboronation

The base plays a dual role in the Suzuki-Miyaura reaction: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the regeneration of the catalyst.[10][11] For sensitive substrates prone to protodeboronation, a weaker, non-nucleophilic base is often preferred.

Base Strength Comments
Potassium Phosphate (K₃PO₄) ModerateOften the base of choice for challenging couplings, including those with fluorinated boronic acids. Its moderate basicity is sufficient to promote the reaction while minimizing protodeboronation.[5]
Potassium Carbonate (K₂CO₃) ModerateA common and effective base for many Suzuki couplings.
Cesium Carbonate (Cs₂CO₃) StrongCan be very effective, but its higher basicity may increase the risk of protodeboronation with sensitive substrates.
Potassium Fluoride (KF) WeakUseful for substrates with base-labile functional groups.[10]

An aqueous solution of K₃PO₄ is the recommended starting point for optimizing the coupling of this compound.

Solvent Systems

The solvent must be capable of dissolving the reagents and facilitating the interaction of both the organic and aqueous phases (if a biphasic system is used). Common solvents for Suzuki-Miyaura couplings include:

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Alcohols: Isopropanol, t-Butanol (often as a co-solvent with water)

A mixture of an organic solvent like THF or 1,4-dioxane with water is generally a robust system, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.[12]

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is optimized for a high-yielding coupling with a generic aryl bromide.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Pd Precatalyst (1-2 mol%) - Ligand (2-4 mol%) - Base (2-3 equiv) Vessel 2. Add to oven-dried vial with a stir bar. Reagents->Vessel Degas 3. Seal, evacuate, and backfill with N₂ or Ar (3x). Solvent 4. Add degassed solvent(s). Degas->Solvent Heat 5. Heat to 60-100 °C with vigorous stirring. Solvent->Heat Monitor 6. Monitor by TLC or LC-MS (typically 2-12 h). Heat->Monitor Cool 7. Cool to room temperature. Quench 8. Dilute with EtOAc, wash with H₂O and brine. Cool->Quench Dry 9. Dry organic layer (Na₂SO₄), filter, and concentrate. Quench->Dry Purify 10. Purify by column chromatography. Dry->Purify caption Figure 2. General Experimental Workflow.

Caption: Figure 2. General Experimental Workflow.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.01-0.02 mmol, 1-2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, and potassium phosphate.

  • Seal the vial with a septum-lined cap.

  • Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with More Challenging Aryl Chlorides

Aryl chlorides are less reactive than aryl bromides and often require higher catalyst loadings, more electron-rich ligands, and higher temperatures to achieve good conversion.[13]

Key Modifications from Protocol 1:

  • Catalyst System: Use a more active catalyst system, such as one generated in situ from Pd₂(dba)₃ (2 mol%) and a highly electron-rich ligand like RuPhos (4 mol%).

  • Base: A stronger base like Cs₂CO₃ may be beneficial, but should be used with caution due to the potential for protodeboronation.

  • Temperature: Higher temperatures (100-120 °C) are typically required.

  • Solvent: A higher-boiling solvent such as toluene or xylene may be necessary.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the temperature, using a more active ligand (e.g., RuPhos), or screening different bases. Incomplete degassing can lead to catalyst decomposition.

  • Protodeboronation: If significant amounts of 1-fluoro-4-(2-methoxyethoxy)benzene are observed, this indicates protodeboronation. To mitigate this, use a milder base (K₃PO₄ or KF), lower the reaction temperature, and ensure a strictly inert atmosphere. Using a higher equivalence of the boronic acid (e.g., 2.0 equiv) can also help drive the reaction to completion despite some loss to this side reaction.

  • Homocoupling of Boronic Acid: The formation of a symmetrical biaryl from the boronic acid can occur, especially in the presence of oxygen.[14] Rigorous degassing of solvents and the reaction vessel is essential to prevent this.

  • Purity of Boronic Acid: The success of the Suzuki-Miyaura coupling is highly dependent on the purity of the boronic acid.[15] Impurities can inhibit the catalyst and lead to poor results.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. Success hinges on a rational approach to selecting the catalyst system and reaction conditions to favor the desired C-C bond formation over competing side reactions like protodeboronation. By employing modern, bulky monophosphine ligands such as XPhos or RuPhos in combination with a moderately weak base like K₃PO₄, researchers can achieve high yields and reproducible results. The protocols and insights provided in this application note serve as a robust starting point for the development of efficient and scalable synthetic routes in academic and industrial settings.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. (n.d.). Retrieved from [Link]

  • Biscoe, M. R., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. Retrieved from [Link]

  • Sinopeg. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Retrieved from [Link]

  • Zhu, W., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1219-1227. DOI:10.1039/D2SC05455H
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Request PDF. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(16), 6175-6181. DOI:10.1021/jo0608775
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of phosphoranes with aryl boronic acids.. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6933-6943. DOI:10.1021/ja0603371
  • Beilstein Journals. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • Green, R. A., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Retrieved from [Link]

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Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron species and an organohalide is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The success of a Suzuki-Miyaura coupling, however, is critically dependent on the judicious selection of reaction parameters, with the choice of base being a particularly influential factor.

This guide provides an in-depth analysis of base selection for the Suzuki-Miyaura coupling of a structurally complex and pharmaceutically relevant substrate: 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid . The presence of an ortho-fluoro substituent and a para-methoxyethoxy group introduces specific electronic and steric challenges that necessitate a carefully considered approach to reaction optimization. We will explore the mechanistic role of the base, the impact of the substrate's unique features, and provide a systematic protocol for empirical base screening to achieve optimal reaction outcomes.

The Multifaceted Role of the Base in the Catalytic Cycle

The base in a Suzuki-Miyaura reaction is far from a passive component; it actively participates in several key stages of the catalytic cycle. A common misconception is that its sole purpose is to facilitate the formation of a boronate species. While this is a crucial function, the base's influence extends further.

The primary roles of the base include:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). This activation is essential for the subsequent transmetalation step.

  • Facilitation of Transmetalation: The activated boronate transfers its organic group to the palladium(II) center. The nature of the base can influence the rate and efficiency of this pivotal step.

  • Regeneration of the Catalyst: The base is involved in the regeneration of the active Pd(0) catalyst.

Two primary mechanistic pathways for base involvement have been proposed: the "boronate pathway" and the "oxo-palladium pathway". In the boronate pathway, the base first activates the boronic acid, which then reacts with the palladium-halide complex. In the oxo-palladium pathway, the base first reacts with the palladium-halide complex to form a palladium-hydroxide or -alkoxide species, which then reacts with the boronic acid. The dominant pathway can be influenced by the specific base, solvent, and substrates used.

Challenges Presented by this compound

The structure of this compound presents a unique set of considerations for base selection:

  • Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boronic acid, potentially influencing its reactivity and stability. While electron-withdrawing groups can sometimes accelerate transmetalation, they can also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction. Furthermore, the steric bulk of the ortho-substituent can hinder the approach to the palladium center.

  • Para-Methoxyethoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and may also have implications for the solubility of the boronic acid and its intermediates in various solvent systems.

Given these competing electronic and steric factors, a "one-size-fits-all" approach to base selection is unlikely to be successful. A systematic screening of bases with varying properties is therefore essential.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Application Notes and Protocols: Solvent Effects in the Suzuki Coupling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This guide provides an in-depth analysis of the solvent effects on the Suzuki coupling of a structurally nuanced substrate, 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid. The presence of both an electron-withdrawing ortho-fluoro substituent and an electron-donating, potentially coordinating para-methoxyethoxy group presents unique challenges and opportunities for reaction optimization. This document will explore the theoretical underpinnings of solvent choice, present detailed experimental protocols for reaction setup and screening, and offer troubleshooting strategies to mitigate common side reactions like protodeboronation.

Introduction: The Significance of Solvent Selection in Suzuki-Miyaura Coupling

The choice of solvent in a Suzuki-Miyaura coupling reaction is far from a trivial decision; it is a critical parameter that can profoundly influence reaction kinetics, product yield, and purity.[2] Solvents play a multifaceted role by:

  • Solubilizing Reactants: Ensuring that the organoboronic acid, aryl halide, catalyst, and base are in the same phase to facilitate reaction.

  • Influencing Catalyst Activity: Coordinating to the palladium center and affecting its electronic and steric properties.

  • Mediating Base Strength: Affecting the dissociation and reactivity of the base, which is crucial for the activation of the boronic acid.

  • Stabilizing Intermediates: Polar solvents can stabilize charged intermediates in the catalytic cycle, potentially altering the rate-determining step.[2]

For a substrate like this compound, these solvent effects are amplified. The ortho-fluoro group can influence the rate of oxidative addition and reductive elimination, while the methoxyethoxy group may chelate to the palladium center, altering its reactivity. Furthermore, fluorinated arylboronic acids are known to be susceptible to protodeboronation, a significant side reaction that can be exacerbated by the choice of solvent and base.[3][4]

Mechanistic Insights and the Role of the Solvent

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these stages.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst. The polarity of the solvent can influence the rate of this step.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center. This step is often rate-limiting and is highly dependent on the base and solvent. The base activates the boronic acid to form a more nucleophilic boronate species.[5] Protic solvents like water and alcohols can facilitate this step by promoting the formation of the boronate.

  • Reductive Elimination: The final step where the coupled product is formed, and the Pd(0) catalyst is regenerated. The solvent can influence the rate of this step by affecting the geometry of the palladium complex.

Challenges with this compound

The unique substitution pattern of this boronic acid presents specific challenges:

  • Protodeboronation: The electron-withdrawing nature of the ortho-fluoro group can make the C-B bond more susceptible to cleavage by protic sources, leading to the formation of 1-fluoro-4-(2-methoxyethoxy)benzene as a byproduct.[3][4] This is a common issue with electron-deficient arylboronic acids.[6]

  • Catalyst Inhibition: The oxygen atoms in the methoxyethoxy group could potentially coordinate to the palladium center, which might either stabilize the catalyst or inhibit its activity by occupying a coordination site.

  • Steric Hindrance: The ortho-fluoro group can introduce steric bulk around the reaction center, potentially slowing down the transmetalation and reductive elimination steps.

Comparative Analysis of Solvent Systems

The choice of solvent is a critical parameter for a successful Suzuki coupling. A variety of solvents can be employed, often in combination with water.[7][8]

Solvent SystemClassBoiling Point (°C)Key Characteristics & Considerations for the Target Substrate
Toluene/Water Aromatic/Aqueous84 (azeotrope)A common and effective system. Toluene solubilizes the organic components, while water dissolves the inorganic base and facilitates transmetalation. A good starting point for optimization.
Dioxane/Water Ethereal/Aqueous88 (azeotrope)Dioxane is a good solvent for a wide range of substrates and is often used in Suzuki couplings.[1] Its coordinating ability might be beneficial for stabilizing the palladium catalyst.
THF/Water Ethereal/Aqueous64 (azeotrope)Similar to dioxane but with a lower boiling point, which might require longer reaction times. Tetrahydrofuran (THF) is a good solvent for many organic compounds.
2-MeTHF/Water Ethereal/Aqueous78 (azeotrope)A greener alternative to THF with a higher boiling point and lower water miscibility, which can simplify workup.[9]
Ethanol/Water Protic/Aqueous78 (azeotrope)A green and cost-effective solvent system. The protic nature of ethanol can facilitate the formation of the boronate species, potentially accelerating transmetalation.[1]
DMF or DMAc/Water Amide/Aqueous>150High-boiling polar aprotic solvents that can be effective for challenging couplings. However, they can be difficult to remove and may promote side reactions at high temperatures.

Experimental Protocols

The following protocols provide a starting point for the optimization of the Suzuki coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids: - Aryl halide (1.0 equiv) - Boronic acid (1.2 equiv) - Base (2.0 equiv) - Pd catalyst (1-5 mol%) B 2. Seal vessel and purge with inert gas (N2 or Ar) A->B C 3. Add degassed solvent B->C D 4. Heat to desired temperature with stirring C->D E 5. Monitor reaction progress (TLC, GC, LC-MS) D->E F 6. Cool to RT, quench with water/aqueous acid E->F G 7. Extract with an organic solvent F->G H 8. Dry organic layer and concentrate G->H I 9. Purify by column chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Solvent Screening

To optimize the reaction, a parallel screening of different solvent systems is highly recommended.

Procedure:

  • Prepare a series of reaction vials, each containing the aryl halide, boronic acid, catalyst, and base in the same molar ratios as the general protocol.

  • To each vial, add a different degassed solvent system from the table in Section 4.

  • Heat all vials to the same temperature and for the same duration.

  • After the allotted time, quench all reactions and analyze the crude reaction mixtures by GC or LC-MS to determine the conversion and yield for each solvent system.

Troubleshooting and Mitigation of Side Reactions

  • Low Conversion:

    • Increase Temperature: Higher temperatures can often improve reaction rates, but be mindful of potential decomposition.

    • Screen Different Catalysts/Ligands: For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos may be more effective.[11]

    • Change the Base: A stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to promote transmetalation.

  • Protodeboronation:

    • Use Anhydrous Solvents: Minimizing the amount of water can reduce the rate of protodeboronation.[3]

    • Milder Base: A weaker base like KF or K₂CO₃ may be less prone to inducing protodeboronation compared to stronger bases like NaOH or KOH.[5]

    • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still provides a reasonable rate can minimize this side reaction.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy to mitigate protodeboronation.[3]

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the solvent system. A systematic screening of various solvents, in conjunction with the careful selection of catalyst and base, is crucial for achieving high yields and minimizing side reactions. The protocols and insights provided in this guide offer a robust starting point for researchers and drug development professionals to optimize this important transformation for the synthesis of valuable biaryl compounds.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]

  • Jana, S.; Dutta, B.; Saha, A.; et al. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Adv.2024 , 14, 11182-11193. [Link]

  • Newman, S. G.; Jorgensen, M. R.; Miller, K. M.; et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. J. Am. Chem. Soc.2016 , 138 (49), 15994–16001. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132, 14073-14075. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bei, X.; Turner, H. W.; Weinberg, W. H.; Guram, A. S.; Petersen, J. L. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. J. Org. Chem.1999 , 64, 6797-6803. [Link]

  • Shaikh, R. U.; D'hooge, M.; De Kimpe, N. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Med. Chem.2022 , 14, 15-32. [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Leadbeater, N. E.; Resouly, S. M. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Tetrahedron2007 , 63, 6549-6554. [Link]

  • Lakshman, M.; Barrett, R. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. J. Synth. Chem.2024 , 3, 136-140. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]

  • Chan, V. S.; Chiu, P. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. [Link]

  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. ResearchGate. [Link]

  • Robust and Electron‐Rich cis‐Palladium(II) Complexes with Phosphine and Carbene Ligands as Catalytic Precursors in Suzuki Coupling Reactions. OUCI. [Link]

  • Enantioselective synthesis of axially chiral multifunctionalized biaryls via asymmetric Suzuki-Miyaura coupling. Semantic Scholar. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Zharova, Y. A.; et al. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chem. Eng. Trans.2016 , 47, 691-696. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Eco-friendly Suzuki-Miyaura Coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF†. ResearchGate. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2021 , 99, 769-776. [Link]

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Reaction conditions for biaryl synthesis with 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Biaryl Synthesis: Optimizing Suzuki-Miyaura Coupling with 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the continuous need for robust and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[1] This guide focuses on a specific, high-value building block: This compound .

The unique substitution pattern of this reagent presents both opportunities and challenges. The ortho-fluoro substituent can significantly influence the conformation of the resulting biaryl, modulate the electronic properties of the molecule, and block metabolic pathways, thereby enhancing pharmacokinetic profiles. The electron-donating 5-(2-methoxyethoxy) group further tunes the electronic nature of the aromatic ring and can improve solubility. However, the combination of an ortho-fluoro group and an adjacent bulky substituent introduces steric hindrance, which can impede the key steps of the catalytic cycle.[2][3] Additionally, fluorinated arylboronic acids can be susceptible to competitive decomposition pathways like protodeboronation.[4]

This document provides a comprehensive analysis of the reaction conditions required for the successful Suzuki-Miyaura coupling of this substrate. We will dissect the causality behind experimental choices, from catalyst and ligand selection to the critical role of the base and solvent, providing researchers with a robust framework for optimization and troubleshooting.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-based catalytic cycle. A foundational understanding of this mechanism is crucial for rational experimental design.[5] The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. Electron-rich and bulky phosphine ligands on the palladium center are known to facilitate this step.[6]

  • Transmetalation : This is often the rate-determining step. The organic group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[7]

  • Reductive Elimination : The two organic partners (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Halide [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Biaryl [label="Ar¹-Ar²\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Activation [label="Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻", shape=note, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

// Edges Pd0 -> OxAdd [label="Ar¹-X", color="#EA4335"]; OxAdd -> PdII_Halide [color="#EA4335"]; PdII_Halide -> Transmetalation [label="[Ar²B(OH)₃]⁻", color="#4285F4"]; Transmetalation -> PdII_Diaryl [color="#4285F4"]; PdII_Diaryl -> RedElim [color="#34A853"]; RedElim -> Pd0 [color="#34A853"]; RedElim -> Biaryl [style=dashed, color="#34A853"]; Boronic_Activation -> Transmetalation [style=dashed, label="Activates\nBoron", color="#FBBC05"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameter Optimization for this compound

The steric and electronic properties of this specific boronic acid demand careful selection of reaction components.

Palladium Catalyst and Ligand Selection: The Key to Success

For sterically hindered substrates like 2-fluoro-substituted boronic acids, the choice of ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove inefficient.

  • Expertise: The challenge lies in promoting both the oxidative addition of the aryl halide and the subsequent reductive elimination of the bulky biaryl product. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to address this. They accelerate oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition.[6][8]

  • Recommendation: The Buchwald biaryl phosphine ligands are highly recommended. Ligands like SPhos and XPhos have demonstrated exceptional activity for coupling sterically demanding substrates, including those with ortho-substituents.[4][8] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives that offer great stability and activity.[2] Using air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) simplifies reaction setup and improves reproducibility.

The Role of the Base: More Than Just a Proton Sponge

The base is critical for activating the boronic acid for transmetalation.[7] However, an overly strong base or inappropriate choice can accelerate the unwanted protodeboronation side reaction, particularly with fluorinated substrates.[4]

  • Expertise: A moderately strong base is typically required. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common choices. Phosphates are often preferred for challenging couplings as they are effective yet generally mild enough to avoid substrate degradation.[4] Fluoride bases (e.g., CsF, KF) can also be effective, as the high fluorophilicity of boron can facilitate the formation of a reactive trifluoroborate species in situ.[9][10][11][12]

  • Recommendation: K₃PO₄ is an excellent starting point for optimization. For sluggish reactions, Cs₂CO₃ can be employed. The base should be finely powdered and anhydrous for non-aqueous reactions to ensure maximal activity and reproducibility.

Solvent System: A Balancing Act

The solvent must solubilize all components of the reaction and is often a mixture of an organic solvent and water.

  • Expertise: Polar aprotic solvents are generally preferred. Dioxane , THF , and Toluene are common choices. The addition of a small amount of water is often necessary to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[5] For particularly insoluble substrates, DMF can be used, but care must be taken as it can be hydrolyzed to dimethylamine at high temperatures, which can interfere with the catalyst.[13]

  • Recommendation: A mixture of Dioxane/H₂O (e.g., 4:1 to 10:1) or Toluene/H₂O is a robust starting point. It is critical to thoroughly degas the solvent(s) by sparging with an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.

Optimized Protocol for Biaryl Synthesis

This protocol provides a generalized, robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides.

// Nodes start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="1. Add Aryl Halide, Boronic Acid, & Base\nto a flame-dried Schlenk flask.", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="2. Evacuate & backfill with\ninert gas (e.g., Argon) 3x.", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="3. Add Pd Catalyst & Ligand\nunder positive Argon pressure.", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="4. Add Degassed Solvent(s)\nvia syringe.", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="5. Heat to desired temperature\nwith vigorous stirring.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="6. Monitor reaction progress\n(TLC, GC-MS, LC-MS).", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="7. Cool, dilute with organic solvent,\nand perform aqueous wash.", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="8. Dry, concentrate, and purify\n(e.g., column chromatography).", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> inert; inert -> catalyst; catalyst -> solvent; solvent -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete", fontcolor="#202124"]; monitor -> workup [label="Complete", fontcolor="#202124"]; workup -> purify; purify -> product; } Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Reaction Conditions

The following table provides starting points for coupling this compound with various classes of aryl halides. Optimization may be required.

Aryl Halide Partner (Example)Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Expected Outcome
4-Bromoanisole (Electron-rich)Pd₂(dba)₃ (1%)SPhos (2.5%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100High yield, moderate reaction time.
4-Chlorobenzonitrile (Electron-poor)XPhos Pd G3 (2%)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)110Good yield; aryl chlorides are less reactive and require more active catalysts and higher temperatures.[6][14]
2-Bromotoluene (Sterically hindered)RuPhos Pd G3 (2%)-Cs₂CO₃ (2.5)Dioxane110Moderate to good yield; requires bulky ligands and a stronger base to overcome steric repulsion.[2]
3-Bromopyridine (Heteroaryl)Pd(dppf)Cl₂ (3%)-K₂CO₃ (3.0)DME/H₂O (4:1)90Good yield; heteroaryl couplings can be sensitive, and dppf is a robust ligand for these systems.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvent.3. Impure reagents.1. Use a fresh, air-stable precatalyst (e.g., Buchwald G3).2. Ensure thorough degassing by sparging with inert gas for 20-30 min.3. Verify purity of starting materials.
Protodeboronation 1. Base is too strong or reaction temperature is too high.2. Presence of excess water or protic sources.1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or KF).2. Reduce reaction temperature.3. Use anhydrous solvents and a carefully controlled amount of water.[4][5]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously exclude oxygen by maintaining a positive pressure of inert gas throughout the setup and reaction.
Stalled Reaction Catalyst decomposition or inhibition.Increase catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%). Consider a different ligand system (e.g., switch from a biarylphosphine to an NHC-based catalyst).

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
  • Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Semantic Scholar.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Sigma-Aldrich.
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the precise construction of complex molecular architectures is paramount. Arylboronic acids are foundational building blocks in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among the vast arsenal of available boronic acids, This compound (CAS No. 1675207-10-9) has emerged as a particularly valuable reagent for the synthesis of pharmaceutical intermediates.

The strategic incorporation of fluorine atoms and ether functionalities into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The fluorine atom can improve metabolic stability, bioavailability, and binding affinity, while the methoxyethoxy group can modulate solubility and cell permeability.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the underlying chemical principles and practical, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 1675207-10-9[5][6]
Molecular Formula C₉H₁₂BFO₄[5]
Molecular Weight 214.00 g/mol [5]
Appearance Off-white to white solidN/A
Boiling Point 376.6±52.0 °C (Predicted)[5]
Storage Store at 2-8°C under an inert atmosphereN/A

Handling Recommendations:

  • Hygroscopicity: Boronic acids are susceptible to dehydration to form cyclic boroxines. While often competent in cross-coupling reactions, the precise stoichiometry can be affected. It is recommended to store this compound in a desiccator or under an inert atmosphere.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this reagent.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between this arylboronic acid and an aryl or heteroaryl halide/triflate. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a wide range of biologically active molecules.[1][2]

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D [Ar'-B(OR)3]- M+ E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted chloro-benzimidazole (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes. An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pharmaceutical intermediate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst activityEnsure proper degassing; consider a different palladium catalyst or ligand (e.g., Pd(PPh₃)₄).
Protodeboronation of the boronic acidUse a milder base (e.g., K₃PO₄ or CsF); lower the reaction temperature.
Incomplete Reaction Insufficient heating or reaction timeIncrease reaction temperature or extend the reaction time, monitoring by TLC/LC-MS.
Poor solubility of reagentsTry a different solvent system (e.g., toluene/ethanol/water or DMF/water).
Formation of Side Products Homocoupling of the boronic acidEnsure an oxygen-free environment; use a slight excess of the boronic acid.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex pharmaceutical intermediates. Its successful application, particularly in Suzuki-Miyaura cross-coupling reactions, hinges on a rational selection of reaction conditions that account for the electronic and steric properties of its substituents. The detailed protocol and mechanistic insights provided in these application notes offer a robust framework for researchers to leverage this valuable reagent in their drug discovery and development programs, paving the way for the creation of novel therapeutics with enhanced pharmacological properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670.
  • U.S. Patent No. US12030877B2. (2022). Prostaglandin E synthase inhibitors and methods for utilizing the same.
  • Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-d[8][9]ioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E2 synthase-1 (mPGES-1) Inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Lipshutz, B. H., et al. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 10(16), 3793-3796.
  • Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry Department - The University of British Columbia.
  • World Intellectual Property Organization. (2011). Microsomal prostaglandin e synthase-1 (mpges1) inhibitors. (Patent No. WO2011023812A1).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2004). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
  • Thomas, S., & Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8847-8859.
  • World Intellectual Property Organization. (2018). Prostaglandin e synthase inhibitors and methods for utilizing the same. (Patent No. WO2018005660A1).
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83289-83293.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis Utilizing 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, using 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid. This boronic acid is a valuable building block in medicinal chemistry and materials science, often employed in the synthesis of complex biaryl structures. The presence of an ortho-fluoro substituent and a methoxyethoxy group introduces specific electronic and steric effects that necessitate careful consideration during process development and scale-up. These application notes offer insights into reaction optimization, safety protocols, and purification strategies to ensure a robust, efficient, and scalable synthetic process.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. Its utility stems from the unique combination of substituents on the phenyl ring:

  • The Ortho-Fluoro Group: This electron-withdrawing group can influence the electronic properties of the resulting biaryl product, potentially enhancing biological activity or tuning material properties. Mechanistically, it can impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

  • The Methoxyethoxy Group: This flexible, electron-donating ether linkage can improve the solubility of intermediates and final products in organic solvents, which is a significant advantage in process chemistry. It can also engage in non-covalent interactions, influencing the conformation of the final molecule.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and mild reaction conditions.[1][2] However, scaling this reaction from the bench to production scale introduces a host of challenges, including ensuring consistent reaction profiles, managing heat flow, and controlling impurity levels.[3][4] This guide provides a framework for addressing these challenges in the context of this specific boronic acid.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for successful scale-up.

PropertyValueSource/Comment
CAS Number 1675207-10-9[5]
Molecular Formula C9H12BFO4[5]
Molecular Weight 214.00 g/mol [5]
Appearance White to off-white solidTypical for arylboronic acids
Boiling Point 376.6±52.0 °C (Predicted)[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.General recommendation for boronic acids.

Handling and Stability:

Arylboronic acids can be susceptible to protodeboronation, especially under acidic or strongly basic conditions, and can form cyclic trimeric anhydrides (boroxines) upon dehydration.[6] While this compound is generally stable, it is recommended to store it under an inert atmosphere (nitrogen or argon) to minimize degradation over long periods. For process-scale applications, it is advisable to use the material reasonably soon after receipt or to re-analyze its purity if stored for an extended time.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and process optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime Ar'-B(OH)₂ / Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

[Image of the general reaction scheme: this compound + Ar-Br -> 2-Fluoro-5-(2-methoxyethoxy)-1,1'-biphenyl derivative, with Pd catalyst and base over the arrow]

Figure 2: Troubleshooting guide for common issues in Suzuki-Miyaura scale-up.

Conclusion

The scale-up of Suzuki-Miyaura couplings with this compound is a manageable process with careful planning and execution. By understanding the underlying chemistry, anticipating potential challenges, and implementing robust process controls, researchers and drug development professionals can successfully translate laboratory-scale syntheses into efficient and reliable large-scale production. The guidance provided in these application notes serves as a solid foundation for developing a safe, scalable, and economically viable manufacturing process.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. Retrieved January 20, 2026, from [Link]

  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved January 20, 2026, from [Link]

  • Purification of boronic acids?. (2017). Reddit. Retrieved January 20, 2026, from [Link]

  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). Oxford Academic. Retrieved January 20, 2026, from [Link]

  • Can I remove boronic acid using Work up process?. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters. Retrieved January 20, 2026, from [Link]

  • Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules. Retrieved January 20, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. (2009). PubMed. Retrieved January 20, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for organoboron reagents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, a versatile building block in contemporary drug discovery and materials science. Our focus is to address and provide solutions for its primary degradation pathway: protodeboronation.

Frequently Asked Questions & Troubleshooting Guide
Q1: During my Suzuki-Miyaura coupling reaction, I'm observing a significant amount of 1-Fluoro-4-(2-methoxyethoxy)benzene as a byproduct. What is causing this?

A: The formation of this byproduct is a classic case of an undesired side reaction known as protodeboronation. This is the cleavage of the carbon-boron bond, where the boronic acid moiety –B(OH)₂ is replaced by a hydrogen atom from a proton source, typically water.[1]

The reaction is particularly prevalent under the basic conditions required for Suzuki-Miyaura coupling.[2] The mechanism proceeds in several steps:

  • Boronate Formation: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic and reactive tetrahedral boronate anion, [ArB(OH)₃]⁻.[3][4]

  • Ipso-Protonation: This boronate intermediate is then protonated at the carbon atom that was attached to the boron (the ipso-carbon), leading to the cleavage of the C-B bond.[1][5]

For your specific molecule, This compound , several structural features accelerate this process:

  • Base-Catalyzed Pathway: This is the most common route in cross-coupling reactions. The rate of protodeboronation is highly pH-dependent and increases significantly under strongly basic conditions (pH > 13).[1][2]

  • Ortho-Fluoro Substituent: The electron-withdrawing fluorine atom at the ortho-position increases the Lewis acidity of the boron atom.[6] More importantly, studies have shown that ortho-substituents, particularly halogens, can accelerate protodeboronation under basic conditions.[5]

  • Electron-Donating Group (EDG): The para-methoxyethoxy group is electron-donating, which can also influence the electronic character of the aromatic ring and its susceptibility to this reaction.[7]

Below is a diagram illustrating the general base-catalyzed mechanism.

G BA Arylboronic Acid Ar-B(OH)₂ Boronate Reactive Boronate Anion [ArB(OH)₃]⁻ BA->Boronate Fast Equilibrium Base Base (OH⁻) Base->Boronate TS Transition State (Ipso-Protonation) Boronate->TS H2O Proton Source (e.g., H₂O) H2O->TS Rate-Limiting Step Product Protodeboronated Product Ar-H TS->Product Boron_Waste B(OH)₃ TS->Boron_Waste

Caption: General mechanism of base-catalyzed protodeboronation.

Q2: How can I adjust my Suzuki-Miyaura coupling conditions to minimize the formation of the protodeboronated byproduct?

A: Optimizing your reaction conditions is the most direct way to suppress protodeboronation. The goal is to make the rate of the desired C-C bond formation significantly faster than the rate of C-B bond cleavage. Here are actionable strategies grounded in mechanistic principles:

ParameterAvoid / Use with CautionRecommended Conditions & Rationale
Base Strong bases (NaOH, KOH, LiOH)Use weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ .[8] Rationale: These bases are strong enough to facilitate the catalytic cycle but minimize the concentration of the highly reactive [ArB(OH)₃]⁻ intermediate that is prone to protodeboronation.
Solvent Protic solvents with high water contentUse anhydrous solvents (e.g., dry Dioxane, Toluene, THF).[9] If water is necessary for solubility or as a co-solvent, use the minimum required amount (e.g., <10% v/v). Rationale: Water is the primary proton source for the side reaction. Reducing its concentration directly slows the rate of protodeboronation.
Temperature High temperatures (>100 °C)Run the reaction at the lowest possible temperature that still affords a reasonable rate for the cross-coupling (e.g., 60-80 °C). Rationale: Protodeboronation, like most reactions, is accelerated by heat. Lowering the temperature can selectively disfavor this higher-activation-energy side reaction.
Catalyst System Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos)Use catalysts known for fast reductive elimination , such as those with less bulky ligands or specific pre-catalysts. Rationale: Some bulky phosphine ligands can accelerate protodeboronation.[10][11] A catalyst system with rapid turnover ensures the boronic acid is consumed in the productive cycle before it can decompose.[3]
Reagent Stoichiometry Excess boronic acidUse a slight excess of the aryl halide coupling partner (e.g., 1.1 to 1.2 equivalents). Rationale: This ensures that the boronic acid is the limiting reagent consumed quickly by the palladium catalyst.
Experimental Protocol: Modified Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol incorporates the principles described above.

  • Preparation:

    • To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), this compound (1.1 mmol, 1.1 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

    • Add your chosen Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Solvent Addition:

    • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress closely by TLC or LC-MS at 30-minute intervals.

  • Workup:

    • Once the starting aryl halide is consumed (or reaction stalls), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via flash column chromatography to separate the desired biaryl product from the protodeboronated byproduct and other impurities.

Q3: I've tried optimizing my conditions, but still face stability issues. Are there more stable alternatives to the boronic acid itself?

A: Absolutely. When a boronic acid is particularly unstable, a "slow-release" strategy is highly effective.[3][9] This involves using a more stable precursor that, under the reaction conditions, slowly hydrolyzes to generate a low, steady-state concentration of the active boronic acid. This minimizes the amount of free boronic acid available for decomposition at any given time.

Recommended Alternatives:

  • Pinacol Boronate Esters (Ar-B(pin)): These are among the most common and stable derivatives. They are generally crystalline, easier to purify, and significantly more resistant to protodeboronation.[12] They can be prepared from the boronic acid or synthesized directly.

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant solids that can be column chromatographed.[3] They release the boronic acid under basic aqueous conditions.

  • Potassium Aryltrifluoroborates (Ar-BF₃K): These salts are highly stable crystalline solids. Their hydrolysis to the active boronic acid is often the rate-limiting step in the "slow-release" process, making them excellent for challenging couplings.[13]

G cluster_0 Reaction Flask Ester Stable Precursor (e.g., Ar-B(pin)) BA Boronic Acid (low conc.) Ar-B(OH)₂ Ester->BA Slow Hydrolysis (Rate-Controlled Release) Coupling Suzuki-Miyaura Catalytic Cycle BA->Coupling Fast Consumption PDB Protodeboronation (Minimized) BA->PDB Product Desired Product Ar-Ar' Coupling->Product

Caption: The "Slow-Release" strategy to minimize protodeboronation.

Q4: How should I properly handle and store this compound to maximize its shelf-life?

A: Proper storage is crucial as degradation can occur even before the reaction begins.

  • Storage Conditions: Store the solid boronic acid in a tightly sealed container in a freezer (-20°C is standard) under an inert atmosphere if possible.[14] Place the container inside a desiccator to protect it from moisture.

  • Avoid Contamination: Never use spatulas or glassware that may have residual base on them.

  • Solution Stability: Avoid preparing stock solutions in protic or basic solvents for long-term storage. If a stock solution is required, use an anhydrous, neutral solvent like dioxane and use it promptly. Adding a small amount of a stabilizing acid (e.g., 10 mol% propionic acid) can prevent degradation in stock solutions for short periods.[1]

Q5: What are the most effective methods for purifying my desired product away from the protodeboronated impurity?

A: If protodeboronation cannot be completely avoided, effective purification is key.

  • Flash Column Chromatography: This is the most common method. The protodeboronated byproduct, 1-Fluoro-4-(2-methoxyethoxy)benzene, is significantly less polar than your desired biaryl product and any unreacted boronic acid. A standard silica gel column with a hexane/ethyl acetate gradient should provide good separation.

  • Scavenging Unreacted Boronic Acid: If residual boronic acid is the main impurity, it can be removed by washing a solution of the product in an organic solvent (e.g., ethyl acetate) with a basic aqueous solution (e.g., 1M NaOH).[15][16] The boronic acid will deprotonate and move into the aqueous layer. Caution: Ensure your desired product is stable to these basic conditions.

  • Recrystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method to remove impurities, including the often more soluble protodeboronated byproduct.

References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Butters, M., et al. (n.d.). A general protodeboronation reaction. ResearchGate. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]

  • Hosoya, T., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Christensen, M. C., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. Available at: [Link]

  • Christensen, M. C., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. Available at: [Link]

  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]

  • Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from: [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from: [Link]

  • G. C. Lloyd-Jones, et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

  • Perrin, D. M., et al. (2012). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]

  • Butters, M., et al. (2017). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. Available at: [Link]

  • Ting, R., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • G. C. Lloyd-Jones, et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

  • Wuest, F. (2015). The effects of aromatic substitution on the hydrolytic half-life of the B-F bond of aryltrifluoroborates. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Products from 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

The primary application for this boronic acid is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] While powerful, these reactions can generate a predictable yet challenging array of impurities. Effective purification is paramount to ensure the integrity of downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the workup and purification of products from reactions involving this compound.

Q1: My NMR analysis shows significant contamination from the starting boronic acid. How can I efficiently remove it?

This is the most common purification challenge. The persistence of unreacted boronic acid is due to its polarity and acidic nature, which can cause it to co-elute with desired products during chromatography.

Root Cause Analysis: Arylboronic acids are weakly acidic (pKa ~8-10) and can be deprotonated by a base to form water-soluble boronate salts. This chemical property is the key to their removal.

Solutions:

  • Basic Aqueous Wash (Recommended First Step): This is a simple, scalable, and highly effective method. By washing the organic reaction mixture with a basic aqueous solution, the boronic acid is converted to its salt form and extracted into the aqueous layer.[2]

  • Scavenger Resins: For removing trace amounts of boronic acid or when the product is base-sensitive, scavenger resins are an excellent choice. These are solid supports functionalized with groups (like diethanolamine) that selectively bind to boronic acids.[3] The product is purified by simple filtration.

Data Presentation: Comparison of Boronic Acid Removal Techniques

TechniquePrincipleAdvantagesDisadvantages
Basic Aqueous Wash Deprotonation to form a water-soluble salt.Inexpensive, simple, highly scalable.Risk of emulsion; not suitable for base-sensitive products.
Scavenger Resins Selective binding to a solid support.High selectivity; simple filtration workup.Higher cost; may require screening for the optimal resin.
Silica Gel Chromatography Differential adsorption.Widely applicable.Can be difficult; boronic acids often streak on silica.[3][4]

Experimental Protocols: Basic Aqueous Wash for Boronic Acid Removal

  • Following the reaction, dilute the crude mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2 x volume of organic layer).

  • Separate the layers. The boronic acid impurity will now be in the aqueous layer as a boronate salt.

  • Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Assess purity by TLC or LC-MS before proceeding with further purification like chromatography.

Q2: I've isolated a significant byproduct with a mass corresponding to a dimer of the boronic acid. What is this and how can I prevent it?

You are observing the product of homocoupling, a common side reaction in Suzuki-Miyaura couplings.[5]

Root Cause Analysis: The homocoupling of boronic acids is primarily promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[5] These conditions facilitate the oxidative coupling of two boronic acid molecules, which reduces Pd(II) to the catalytically active Pd(0) but consumes the starting material.

Solutions:

  • Prevention (Best Approach):

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.

    • Use High-Purity Reagents: Ensure the palladium catalyst is a high-purity Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions are optimized for its rapid reduction to Pd(0).

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout.

  • Purification: The homocoupled product typically has a different polarity from the desired cross-coupled product and can usually be separated by silica gel chromatography.

Q3: My reaction yield is poor, and I've identified the corresponding deborylated arene, 1-Fluoro-4-(2-methoxyethoxy)benzene. What is causing this?

This side product results from protodeborylation, a decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[5]

Root Cause Analysis: Protodeborylation can be promoted by several factors, including excess water, high temperatures, extended reaction times, and the choice of base. While all boronic acids are susceptible, some heteroaryl boronic acids are particularly prone to this side reaction.[5][6]

Solutions:

  • Reaction Optimization:

    • Minimize water in the reaction, unless it is a required co-solvent. Use dry solvents.

    • Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating.

    • Consider screening different bases; sometimes a weaker base or anhydrous conditions can mitigate the issue.

  • Use a More Stable Boron Species: If protodeborylation is a persistent problem, consider converting the boronic acid to a more robust boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These derivatives often exhibit greater stability under coupling conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to anticipate in a Suzuki coupling with this compound?

You should be prepared to detect and remove the following:

  • Unreacted this compound: The most common impurity.

  • Homocoupled Dimer: (2-Fluoro-5-(2-methoxyethoxy)phenyl)-(2-Fluoro-5-(2-methoxyethoxy)phenyl).

  • Protodeborylation Product: 1-Fluoro-4-(2-methoxyethoxy)benzene.

  • Residual Palladium Catalyst: Often appears as palladium black.

  • Oxidized Ligands: For example, triphenylphosphine oxide (TPPO) if using triphenylphosphine as a ligand.

  • Inorganic Salts: From the base used in the reaction.

Q2: What is a reliable, general-purpose purification workflow for these reactions?

A robust, multi-step workflow is recommended to ensure high purity. The following sequence addresses the most common impurities.

Mandatory Visualization: General Purification Workflow

G A Crude Reaction Mixture B Quench & Dilute (e.g., with water & EtOAc) A->B C Aqueous Workup: Basic Wash (e.g., NaHCO3) B->C D Separate Layers C->D E Organic Layer D->E F Aqueous Layer (Contains Boronic Acid Salt) D->F G Wash with Water & Brine E->G H Dry over Na2SO4 / MgSO4 G->H I Filter & Concentrate H->I J Crude Product I->J K Silica Gel Chromatography J->K L Pure Fractions K->L M Recrystallization (Optional, for solids) L->M N Final Pure Product L->N M->N

Caption: A standard multi-step workflow for purifying Suzuki coupling products.

Q3: Which analytical techniques are crucial for confirming the purity of my final product?

A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the overall structure of the desired product.

    • ¹⁹F NMR: This is particularly valuable given the fluorine atom in the starting material. The chemical shift of the fluorine will confirm its electronic environment in the final product.

    • ¹¹B NMR: A direct method to confirm the absence of boron-containing impurities. Boronic acids typically show a signal around 30 ppm.

  • Mass Spectrometry (LC-MS or GC-MS): Provides an accurate mass of the product and is highly sensitive for detecting trace impurities that may not be visible by NMR.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the percentage purity of the final compound.

Q4: How should I address palladium and phosphine oxide impurities?
  • Palladium Residues: After the aqueous workup, residual palladium often precipitates as fine black particles. This can typically be removed by filtering the organic solution through a pad of Celite®.

  • Phosphine Oxides (e.g., TPPO): These are often polar and can be challenging to separate from polar products via chromatography. The best strategy is preventative: use the minimum effective amount of phosphine ligand in the reaction. If contamination is an issue, careful optimization of the chromatography solvent system may be required.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues.

Mandatory Visualization: Troubleshooting Logic

G Start Analyze Crude Product (TLC, LCMS, NMR) Impurity_Check Major Impurity Identified? Start->Impurity_Check Boronic_Acid Is it Starting Boronic Acid? Impurity_Check->Boronic_Acid Yes Other Other/Multiple Impurities? Impurity_Check->Other No / Minor Homocoupling Is it the Homocoupled Dimer? Boronic_Acid->Homocoupling No Action_Wash Perform Basic Aqueous Wash Boronic_Acid->Action_Wash Yes Deborylated Is it the Protodeborylated Product? Homocoupling->Deborylated No Action_Optimize_Inert Optimize Reaction: - Degas Solvents - Use Inert Atmosphere Homocoupling->Action_Optimize_Inert Yes Deborylated->Other No Action_Optimize_Stable Optimize Reaction: - Shorter Time - Use Boronate Ester Deborylated->Action_Optimize_Stable Yes Action_Chromatography Proceed to Silica Gel Chromatography Other->Action_Chromatography Action_Wash->Action_Chromatography Action_Optimize_Inert->Action_Chromatography Action_Optimize_Stable->Action_Chromatography Action_Recrystallize Consider Recrystallization or Prep-HPLC Action_Chromatography->Action_Recrystallize If still impure

Caption: A decision tree for troubleshooting common purification problems.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Google Patents. (n.d.).
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.[Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.[Link]

  • Organic-Chemistry.org. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.[Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.[Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl- and Aryl Halides with Heterocyclic Boronic Acids.[Link]

  • Eigeldinger, B., et al. (2019). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. Translational Vision Science & Technology.[Link]

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Technical Support Center: Troubleshooting Byproducts in Reactions with 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid. This guide is designed to provide in-depth troubleshooting for common and unexpected byproducts encountered during its use, particularly in cross-coupling reactions. Our goal is to equip you with the knowledge to identify, mitigate, and understand the formation of these impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 1-fluoro-4-(2-methoxyethoxy)benzene in my reaction mixture. What is this byproduct and why is it forming?

This byproduct is the result of protodeboronation , a common side reaction for arylboronic acids.[1][2][3] It involves the replacement of the -B(OH)₂ group with a proton from the solvent or other reagents. This process is particularly prevalent under the basic aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[1]

Mechanism of Formation:

The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a more reactive arylboronate anion, which can then be protonated.[1][4] The presence of water and a base facilitates this process. For highly electron-deficient arylboronic acids, the mechanism can even involve the formation of a transient aryl anion.[4][5]

Troubleshooting Guide: Protodeboronation

Symptom Potential Cause Suggested Action
Formation of 1-fluoro-4-(2-methoxyethoxy)benzene (Mass: 170.08 g/mol )Excess water in the reaction.Use anhydrous solvents and dry reagents.
Prolonged reaction time at high temperature.Monitor the reaction progress and minimize reaction time.
Strong basic conditions.Consider using milder bases (e.g., K₃PO₄, Cs₂CO₃) or a fluoride-based activation method if compatible with your system.
Inefficient transmetalation to the palladium catalyst.Optimize catalyst and ligand choice to favor the cross-coupling pathway.

Experimental Protocol: Identification of Protodeboronation Byproduct

  • Sample Preparation: Dilute an aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol).

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution method with water and acetonitrile (both may contain 0.1% formic acid).

    • Monitor for the expected mass-to-charge ratio (m/z) of the protonated byproduct: [M+H]⁺ = 171.09.

  • ¹H NMR Spectroscopy:

    • Isolate the byproduct via preparative chromatography.

    • Dissolve in CDCl₃.

    • The spectrum should show characteristic signals for the aromatic protons and the methoxyethoxy side chain, without the boronic acid group.

Q2: My starting material appears to have a higher molecular weight than expected, and its solubility has changed. What could be the cause?

This is often indicative of the formation of the corresponding boroxine , which is a trimeric anhydride of the boronic acid.[6][7] This occurs through the dehydration of three molecules of the boronic acid.[6][7] The formation of boroxines is a reversible process and can be driven by heat or the presence of a dehydrating agent.[6][7][8][9]

Diagram: Boronic Acid-Boroxine Equilibrium

boroxine_formation cluster_0 3x Boronic Acid cluster_1 1x Boroxine + 3x Water BA 3 x this compound Boroxine Tris(2-fluoro-5-(2-methoxyethoxy)phenyl)boroxine BA->Boroxine -3 H₂O Boroxine->BA +3 H₂O Water 3 H₂O homocoupling Pd0 Pd(0) Catalyst Pd_peroxo Pd(η²-O₂)L₂ Pd0->Pd_peroxo Reaction with O₂ O2 O₂ ArAr Ar-Ar (Homocoupling Product) Pd_peroxo->ArAr Reaction with ArB(OH)₂ ArBOH2 2 x ArB(OH)₂ ArBOH2->ArAr

Caption: Oxygen-mediated homocoupling of arylboronic acids.

Troubleshooting Guide: Homocoupling

Symptom Potential Cause Suggested Action
Formation of 2,2'-Difluoro-5,5'-bis(2-methoxyethoxy)-1,1'-biphenyl (Mass: 338.14 g/mol )Presence of oxygen in the reaction vessel.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., nitrogen, argon) throughout the reaction. [10]
Inefficient oxidative addition of the aryl halide.Ensure the palladium catalyst is active and that the chosen ligand promotes efficient oxidative addition.
High catalyst loading.Optimize the catalyst loading to the minimum effective amount.

Experimental Protocol: Mitigation of Homocoupling

  • Solvent Degassing: Before use, sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Reaction Setup: Assemble the reaction glassware under a stream of inert gas.

  • Reagent Addition: Add all solid reagents under a positive pressure of inert gas.

  • Execution: Maintain a gentle flow of inert gas over the reaction mixture for the duration of the experiment.

References

  • Cammidge, A. N., & Creton, I. (2022). Protodeboronation of (Hetero)
  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
  • Tyagi, M., et al. (2016).
  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
  • Blackburn, J. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • ResearchGate. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • WordPress.com. (n.d.). Arylboronic Acids.
  • Blackburn, J. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • ACS Publications. (2009).
  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (2-Fluoro-5-methoxyphenyl)boronic Acid. TCI Chemicals.
  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Benchchem. (2025). Application Note: Synthesis of 2-Fluoro-5-phenylpyrazine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • BLDpharm. (n.d.). This compound. BLDpharm.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxyphenylboronic acid. Sigma-Aldrich.
  • ChemScene. (n.d.). 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid. ChemScene.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-(methylthio)phenylboronic acid. Sigma-Aldrich.

Sources

Technical Support Center: Catalyst Poisoning in 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura couplings involving 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning and reaction inefficiency. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Introduction: The Challenge of a Multifunctional Boronic Acid

This compound is a valuable building block in medicinal chemistry, prized for its unique electronic and pharmacokinetic properties. However, its successful application in Suzuki-Miyaura cross-coupling reactions is not without challenges. The interplay between the ortho-fluoro substituent, the electron-donating para-methoxyethoxy group, and the inherent sensitivities of the boronic acid moiety can lead to catalyst deactivation and low product yields. This guide will dissect these issues and provide actionable, field-proven troubleshooting strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on diagnosing and solving issues related to catalyst poisoning.

Issue 1: The reaction stalls at low conversion, or fails to initiate, with evidence of palladium black formation.

Q: My Suzuki-Miyaura coupling with this compound has stalled. I observe a black precipitate, and LC-MS analysis shows mostly unreacted starting materials. What is happening and how can I fix it?

A: The formation of a black precipitate is a classic sign of palladium catalyst aggregation into an inactive state, commonly known as "palladium black."[1][2] This is a frequent mode of catalyst deactivation. The active catalyst in a Suzuki coupling is a Pd(0) species. If this species is not properly stabilized by the ligand, or if detrimental side reactions occur, it can agglomerate and fall out of the catalytic cycle.

Causality:

  • Oxygen Contamination: Residual oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced back to Pd(0) by various species in the reaction. This redox cycling can be inefficient and lead to the formation of palladium black.[3]

  • Ligand Degradation or Insufficient Ligand: The phosphine ligands used to stabilize the Pd(0) center can degrade at elevated temperatures or in the presence of impurities. An insufficient ligand-to-palladium ratio can also leave the palladium center exposed and prone to aggregation.[4]

  • In-situ Reduction of Pd(II) Precatalysts: When using Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) must be efficient and occur in the presence of the stabilizing ligand to enter the catalytic cycle correctly. A problematic reduction can lead to the formation of palladium black.

Troubleshooting Protocol:

  • Improve Inert Atmosphere:

    • Degas Solvents Thoroughly: Use a freeze-pump-thaw method (at least three cycles) for solvents, or bubble a stream of argon or nitrogen through the solvent for at least 30 minutes.[5]

    • Inert Gas Purging: Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Purge the reaction flask containing the reagents with argon or nitrogen for 10-15 minutes before adding the degassed solvent.

  • Optimize Catalyst and Ligand:

    • Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or a pre-formed palladacycle precatalyst which can generate the active Pd(0) species more cleanly.[6]

    • Increase Ligand Loading: A slight excess of the phosphine ligand can sometimes help to better stabilize the palladium catalyst.

    • Use Buchwald Ligands: For electron-rich systems, bulky, electron-donating phosphine ligands like SPhos or XPhos can be highly effective. They are known to accelerate the oxidative addition step and stabilize the palladium center.[7]

  • Order of Reagent Addition:

    • A recommended procedure to minimize side reactions is to pre-heat the mixture of the palladium catalyst, ligand, base, and aryl halide before the dropwise addition of the boronic acid solution.

Issue 2: Significant formation of a deborylated byproduct, 1-fluoro-4-(2-methoxyethoxy)benzene.

Q: My main byproduct is the result of protodeboronation of my boronic acid. Why is this happening with this specific substrate and what can I do to prevent it?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids. The para-methoxyethoxy group in your substrate is strongly electron-donating, which increases the electron density on the aromatic ring and makes the C-B bond more susceptible to cleavage by proton sources, particularly in the presence of a base.

Causality:

  • Base Strength and Water Content: Strong bases in aqueous media can accelerate protodeboronation. The combination of a strong base and water can create a sufficiently acidic environment to protonate the ipso-carbon after boronate formation.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.

Troubleshooting Protocol:

ParameterStandard Condition (Prone to Protodeboronation)Recommended Modification
Base Strong bases (e.g., NaOH, K₃PO₄ in H₂O)Use a milder, non-hydroxide base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). In some cases, cesium carbonate (Cs₂CO₃) can be effective.[8]
Solvent System Aqueous mixtures (e.g., Dioxane/H₂O)Consider using anhydrous conditions with a base like CsF or running the reaction in a less polar aprotic solvent.
Temperature High temperatures (>100 °C)Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. The use of a more active catalyst system (e.g., with Buchwald ligands) can facilitate this.[9]
Boronic Acid Form Boronic AcidConvert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are generally more resistant to protodeboronation.[10]
Issue 3: Formation of a homocoupled dimer of the boronic acid.

Q: Besides my desired product, I am isolating a significant amount of the symmetrical biaryl, a dimer of my boronic acid. What causes this and how can I suppress it?

A: The homocoupling of boronic acids is another common side reaction that consumes your starting material and complicates purification. This is often promoted by the presence of Pd(II) species and oxygen.[11]

Causality:

  • Oxidative Homocoupling: In the presence of oxygen, a Pd(II) species can catalyze the coupling of two boronic acid molecules. This process reduces the Pd(II) to Pd(0), which can then enter the desired catalytic cycle, but at the cost of your starting material.[11]

  • Use of Pd(II) Precatalysts: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes favor homocoupling before the catalyst is fully reduced to the active Pd(0) state.

Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen: As with preventing palladium black formation, ensuring a strictly anaerobic environment is the most critical step to prevent homocoupling.[3]

  • Use a Pd(0) Precatalyst: Employing a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling.

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to keep the palladium in its active Pd(0) state, thereby suppressing Pd(II)-mediated homocoupling.[3]

  • Control Stoichiometry: Ensure that the boronic acid is not used in a large excess, as this can increase the statistical probability of homocoupling. A stoichiometry of 1.1-1.5 equivalents of the boronic acid is typical.

Part 2: Frequently Asked Questions (FAQs)

Q1: Does the ortho-fluoro group on my boronic acid have any special effect on the reaction?

A1: Yes, the ortho-fluoro substituent has a significant electronic effect. While fluorine is electronegative, it can also act as a weak π-donor. More importantly, fluoro-substituted arylboronic acids can sometimes be prone to decomposition.[9][10] However, the fluorine substituent can also accelerate the transmetalation step in the catalytic cycle.[12] The key is to use reaction conditions that are mild enough to prevent decomposition while still achieving a good reaction rate.[9]

Q2: Could the methoxyethoxy side chain chelate to the palladium and poison the catalyst?

A2: While the ether oxygens in the methoxyethoxy group have lone pairs of electrons, strong chelation to the palladium center that would inhibit catalysis is generally not considered a primary cause of failure in these systems. The phosphine ligands typically used in Suzuki couplings are much stronger binders to the palladium. However, in some specific cases with highly coordinating substrates, such chelation can influence reaction rates.[7] If you suspect this is an issue, switching to a more sterically hindered ligand like XPhos or SPhos can often mitigate these effects.

Q3: My boronic acid is a solid that is difficult to dispense accurately. Could impurities in the starting material be the issue?

A3: Absolutely. Boronic acids can be challenging to handle and purify. They can exist as a mixture of the monomeric boronic acid and the trimeric, cyclic anhydride (boroxine). The presence of inorganic salts or other organic impurities can also interfere with the reaction.[13][14] It is highly recommended to use freshly purchased, high-purity boronic acid or to purify it before use. One common purification method is to form a diethanolamine adduct, which can be easily isolated as a crystalline solid and then used directly in the coupling reaction.

Q4: How do I choose the right base and solvent combination for this specific boronic acid?

A4: For an electron-rich boronic acid like this one, the goal is to find a system that is basic enough to promote transmetalation but not so harsh that it causes significant protodeboronation. A good starting point is often K₂CO₃ in a solvent mixture like dioxane/water or THF/water.[8][15] If protodeboronation is still an issue, switching to a milder base like KF or moving to an anhydrous system with a base like CsF is a logical next step.

Part 3: Experimental Protocols and Visualizations

Standard Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific aryl halide.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon/nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. Purge the resulting slurry with argon/nitrogen for 10 minutes. Under a positive flow of argon/nitrogen, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

The following diagrams illustrate the key mechanistic steps and potential pitfalls.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_poisoning Deactivation Pathways Pd0 L₂Pd(0) (Active Catalyst) OA L₂Pd(II)(Ar)(X) (Oxidative Addition) Pd0->OA Ar-X PdBlack Palladium Black (Inactive) Pd0->PdBlack Aggregation TM L₂Pd(II)(Ar)(Ar') (Transmetalation) OA->TM Ar'-B(OH)₂ Base Homocoupling Ar'-Ar' (Homocoupling) OA->Homocoupling Pd(II) + O₂ RE Product (Ar-Ar') TM->RE Reductive Elimination Protodeboronation Ar'-H (Protodeboronation) TM->Protodeboronation H⁺ Source RE->Pd0

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Troubleshooting_Flowchart Start Low Yield or Failed Reaction Check_Pd_Black Observe Palladium Black? Start->Check_Pd_Black Check_Protodeboronation Major byproduct is Ar'-H? Check_Pd_Black->Check_Protodeboronation No Solution_Inert Improve Degassing Use Pd(0) Precatalyst Check_Pd_Black->Solution_Inert Yes Check_Homocoupling Major byproduct is Ar'-Ar'? Check_Protodeboronation->Check_Homocoupling No Solution_Base Use Milder Base (KF, K₂CO₃) Anhydrous Conditions Lower Temperature Check_Protodeboronation->Solution_Base Yes Solution_Oxygen Strictly Anaerobic Use Pd(0) Precatalyst Check_Homocoupling->Solution_Oxygen Yes Other_Issues Check Reagent Purity Screen Ligands/Solvents Check_Homocoupling->Other_Issues No

Caption: A troubleshooting flowchart for failed Suzuki-Miyaura couplings.

References

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • De Vleeschouwer, F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?

  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • J. F. J. Coelho. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?

  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2)...

  • Blum, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry.

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH Public Access.

  • Reddit. Struggling with Suzuki Reaction.

  • American Chemical Society. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

  • Cheng, C., & Hartwig, J. F. (2014). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. NIH Public Access.

  • ChemRxiv. Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.

  • Benchchem. Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids.

  • National Center for Biotechnology Information. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals working with the increasingly common building block, 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid . This substrate presents a unique combination of electronic and steric properties that can make reaction optimization non-trivial.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues, rationally select conditions, and achieve high-yielding, reproducible results.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses the most common issues encountered when using this compound and provides a systematic approach to resolving them.

Issue 1: Low to No Product Formation

The most frequent and frustrating issue is a complete lack of conversion or yields below 20%. This often points to a fundamental problem with one of the core components of the catalytic cycle.

Potential Causes & Optimization Strategies:

  • Catalyst Inactivity or Deactivation: The active catalyst in the Suzuki reaction is a Pd(0) species, which is highly sensitive to oxygen. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to Pd(0) for the catalytic cycle to begin.[1]

    • Solution - Ensure a Rigorously Inert Atmosphere: Oxygen is a primary culprit for catalyst deactivation and can promote unwanted side reactions like boronic acid homocoupling.[1]

      • Protocol: Degas your solvent(s) thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction vessel under a positive pressure of inert gas.

    • Solution - Use Modern, Air-Stable Precatalysts: To improve reproducibility, consider using well-defined, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active Pd(0) species reliably and controllably upon heating in the presence of a base.

  • Poor Boronic Acid Quality or Instability: Boronic acids are susceptible to degradation over time, particularly through dehydration to form cyclic boroxine anhydrides or through protodeboronation.

    • Solution - Verify Reagent Quality: Before starting, verify the purity of your this compound, ideally by ¹H or ¹⁹F NMR.

    • Solution - Convert to a More Stable Derivative: For particularly challenging or sensitive coupling partners, consider converting the boronic acid to a more robust derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt (R-BF₃K).[2] Trifluoroborates, for instance, often show enhanced stability and can participate in the coupling via a slow-release of the boronic acid under the reaction conditions, which can minimize side reactions.[3][4]

  • Suboptimal Ligand Choice: The electronic properties of this compound (electron-withdrawing fluoro group, electron-donating methoxyethoxy group) and your coupling partner demand a well-matched ligand. The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[2][5]

    • Solution - Employ Bulky, Electron-Rich Ligands: For coupling with aryl chlorides or other challenging electrophiles, bulky and electron-rich biarylphosphine ligands are the gold standard. They accelerate the often rate-limiting oxidative addition step and promote the final product-forming reductive elimination.

      • Recommended Ligands for Screening: SPhos, XPhos, RuPhos.

Logical Troubleshooting Workflow

When faced with a failed reaction, a systematic approach is more effective than random screening. The following decision tree illustrates a logical workflow for troubleshooting.

G start Low / No Yield check_atmosphere Is the reaction atmosphere rigorously inert? start->check_atmosphere check_reagents Are reagents (boronic acid, halide, catalyst) pure and active? check_atmosphere->check_reagents Yes fix_atmosphere Action: Improve degassing (sparge/freeze-pump-thaw). Use Schlenk techniques. check_atmosphere->fix_atmosphere No check_conditions Are reaction conditions (ligand, base, solvent, temp) appropriate? check_reagents->check_conditions Yes fix_reagents Action: Verify purity by NMR. Use fresh reagents. Consider boronate ester/trifluoroborate. check_reagents->fix_reagents No optimize_conditions Action: Begin systematic screening. check_conditions->optimize_conditions No / Unsure fix_atmosphere->start Re-run Experiment fix_reagents->start Re-run Experiment screen_ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) optimize_conditions->screen_ligand screen_base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, 2-MeTHF) screen_base->screen_solvent

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Issue 2: Significant Byproduct Formation

Even when the reaction proceeds, the desired product can be contaminated with byproducts, complicating purification and reducing yield. The two most common culprits are protodeboronation and homocoupling.

1. Protodeboronation: This is the replacement of the C-B(OH)₂ bond with a C-H bond, resulting in the formation of 1-fluoro-4-(2-methoxyethoxy)benzene. This side reaction is often catalyzed by the palladium complex and is exacerbated by the presence of proton sources (like water) and strong bases.[6]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from K₃PO₄ or NaOH to a weaker base like K₂CO₃ or KF.

    • Minimize Water: While many Suzuki protocols use aqueous mixtures, excessive water can promote this side reaction. Try reducing the amount of water or switching to anhydrous conditions with a soluble base.

    • Use Boronate Esters or Trifluoroborates: As mentioned, these derivatives are generally more stable to protodeboronation under basic conditions.[2][7]

2. Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid: 2,2'-Difluoro-5,5'-bis(2-methoxyethoxy)-1,1'-biphenyl. It is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or by an inefficient reduction of a Pd(II) precatalyst, which then mediates the homocoupling.[1][6]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical factor. An oxygen-free environment minimizes the pathway for oxidative homocoupling.

    • Control Catalyst Addition: Ensure the complete reduction of Pd(II) precatalysts to the active Pd(0) state. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes circumvent issues related to the reduction step, but these catalysts are less stable.

Problem Primary Cause(s) Recommended Solutions
Protodeboronation Excess water; Strong base; Unstable boronic acidUse milder base (K₂CO₃, KF); Reduce water content or use anhydrous conditions; Switch to boronate ester or trifluoroborate salt.
Homocoupling Oxygen contamination; Inefficient Pd(II) reductionRigorously degas all solvents and the reaction vessel; Use well-defined Pd(0) sources or efficient Pd(II) precatalysts.
Reaction Stalls Catalyst inhibition/decomposition; Poor solubilityIncrease catalyst loading; Screen different ligands; Try a different solvent system to improve solubility of all components.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially challenging substrate?

This boronic acid has competing electronic effects. The fluorine atom at the 2-position is electron-withdrawing via induction, which can increase the Lewis acidity of the boron center.[8] Conversely, the 5-(2-methoxyethoxy) group is electron-donating through resonance.[9] This push-pull nature can complicate the transmetalation step of the catalytic cycle. Furthermore, the ortho-fluoro group adds steric bulk near the reaction center, which can slow down the reaction.

Q2: How should I select the optimal catalyst system (Palladium Source + Ligand)?

The choice is dictated by the reactivity of your electrophile (aryl halide/triflate).

  • For Aryl Iodides and Bromides: These are generally more reactive. A good starting point is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos.

  • For Aryl Chlorides and Triflates: These are less reactive and require a more potent catalytic system to facilitate the difficult oxidative addition step.[2] Here, bulky, electron-rich biarylphosphine ligands are essential. Systems like XPhos-Pd-G3, SPhos-Pd-G2, or RuPhos-Pd-G3 are highly recommended.

Q3: What is the role of the base, and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][10] The choice of base is often linked to the solvent and the sensitivity of your substrates.

  • K₃PO₄ (Potassium Phosphate): A strong, versatile base often used in polar aprotic solvents like dioxane or THF, typically with some water. It is a very common and effective choice.

  • Cs₂CO₃ (Cesium Carbonate): A stronger and often more soluble base than K₃PO₄, which can be effective in stubborn reactions.

  • K₂CO₃ (Potassium Carbonate): A milder base, useful when dealing with base-sensitive functional groups or when trying to minimize protodeboronation.[11]

  • KF (Potassium Fluoride): A very mild base, often used in anhydrous conditions to suppress protodeboronation.

Q4: How can I effectively monitor the reaction's progress?

Real-time monitoring is key to determining the optimal reaction time and identifying issues like stalling.[12]

  • Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting materials. A UV lamp can be used to visualize the aromatic compounds.[13] The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. A small aliquot of the reaction mixture is quenched, diluted, and injected. This allows you to confirm the mass of the product and identify potential byproducts, which is invaluable for troubleshooting.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (e.g., XPhos-Pd-G3, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[13]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.

Systematic Optimization Workflow

For challenging substrates, a systematic screen of parameters is often necessary. The following workflow ensures efficient optimization.

G cluster_0 Phase 1: Catalyst System cluster_1 Phase 2: Base cluster_2 Phase 3: Solvent & Temp L1 Ligand 1 (e.g., SPhos) B1 Base 1 (K3PO4) L1->B1 Best Ligand L2 Ligand 2 (e.g., XPhos) L3 Ligand 3 (e.g., RuPhos) S1 Solvent 1 (Dioxane/H2O @ 100°C) B1->S1 Best Base B2 Base 2 (Cs2CO3) B3 Base 3 (K2CO3) end Optimized Conditions S1->end Best Conditions S2 Solvent 2 (Toluene/H2O @ 110°C) S3 Solvent 3 (2-MeTHF @ 80°C) start Define Substrates start->L1 start->L2 start->L3

Caption: A phased workflow for systematic Suzuki coupling optimization.

References

  • Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available at: [Link]

  • Benchchem. Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Cammidge, A. N., & Crépy, K. V. L. (2004). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 126(43), 14234-14241. Available at: [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023).
  • Benchchem. Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • Al-Amin, M., & El-Faham, A. (2018). Exploring Catalyst Options: Suzuki Coupling with Palladium. Catalysts, 8(3), 115.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567-1582. Available at: [Link]

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4067-4083. Available at: [Link]

  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Hein, J. E., et al. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Nature Chemistry, 12(1), 64-71.
  • Various Authors. What are the key steps involved in the general procedure of the Suzuki reaction? Consensus App.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Smith, A. et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. Available at: [Link]

  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(7), 11985-11998. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available at: [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025). Available at: [Link]

  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... (Diagram). Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(15), 5553-5556. Available at: [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available at: [Link]

  • Węglarz, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(16), 4955. Available at: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. a. (Diagram). Available at: [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1236-1243. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (Table). Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a particularly nuanced area: the temperature optimization of Suzuki reactions involving fluorinated boronic acids. The unique electronic properties of these substrates present both opportunities and challenges, and fine-tuning the reaction temperature is often paramount to success. This guide offers a blend of mechanistic understanding and practical, field-proven advice to help you navigate these complexities and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in a Suzuki-Miyaura coupling reaction?

A1: Temperature is a critical parameter in Suzuki-Miyaura couplings as it influences the rate of each step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Generally, higher temperatures increase the reaction rate. However, elevated temperatures can also accelerate undesirable side reactions such as catalyst decomposition, ligand degradation, and, particularly relevant for fluorinated boronic acids, protodeboronation and defluorination. Therefore, temperature optimization is a balancing act to achieve a sufficient reaction rate while minimizing side product formation.

Q2: Why are fluorinated boronic acids considered "challenging" substrates in Suzuki couplings?

A2: Fluorinated boronic acids are electron-deficient due to the strong electron-withdrawing nature of fluorine atoms. This electronic property can lead to several challenges:

  • Slower Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step.[2] Electron-deficient boronic acids, like many fluorinated variants, can exhibit slower rates of transmetalation.[4]

  • Increased Susceptibility to Protodeboronation: The carbon-boron bond in electron-deficient boronic acids can be more susceptible to cleavage by protic sources (like water or alcohols) in the reaction mixture, leading to the formation of an undesired C-H bond instead of the desired C-C bond.[5]

  • Potential for Defluorination: Under harsh conditions, particularly at high temperatures and with certain bases, there is a risk of losing the fluorine substituent, leading to undesired byproducts.

Q3: What is a typical starting temperature range for a Suzuki reaction with a fluorinated boronic acid?

A3: A good starting point for Suzuki reactions with fluorinated boronic acids is generally in the range of 60-80 °C. This moderate temperature range often provides enough thermal energy to drive the reaction forward at a reasonable rate without excessively promoting side reactions. However, the optimal temperature is highly substrate-dependent and will require empirical optimization.[6]

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you might encounter during your experiments and provides actionable advice on how to resolve them through temperature adjustments and other related parameter modifications.

Issue 1: My reaction is sluggish, showing low conversion of starting materials even after an extended period.

This is a common issue when working with electron-deficient coupling partners. The primary goal is to increase the reaction rate without inducing decomposition.

Initial Diagnosis & The Role of Temperature:

A sluggish reaction often points to a slow step in the catalytic cycle, most likely transmetalation with the electron-deficient fluorinated boronic acid.[4] While the intuitive response is to increase the temperature, this must be done judiciously.

Troubleshooting Steps & Scientific Rationale:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C). Monitor the reaction progress closely by TLC, GC-MS, or LC-MS at each temperature point.[7] This allows you to find the "sweet spot" where the reaction proceeds efficiently before the onset of significant side product formation.

  • Consider the Catalyst System's Thermal Stability: The choice of palladium precursor and ligand is crucial.[8]

    • Ligand Choice: Bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can accelerate both oxidative addition and reductive elimination, potentially allowing for lower reaction temperatures.[9] These ligands also enhance the thermal stability of the palladium catalyst, making it more robust at higher temperatures.[9]

    • Precatalyst Choice: Palladacycle precatalysts are known for their thermal stability and can be a good choice when higher temperatures are required.[2][9]

  • Solvent and Base Combination: The choice of solvent and base is interconnected with temperature.

    • Higher Boiling Point Solvents: If higher temperatures are necessary, switch to a higher-boiling point solvent like dioxane, toluene, or DMF.

    • Base Strength: A stronger base can sometimes facilitate transmetalation, but it can also promote side reactions. If you increase the temperature, consider if a milder base like K₂CO₃ or KF might be sufficient to avoid decomposition.

Issue 2: I'm observing significant protodeboronation of my fluorinated boronic acid.

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major competing pathway, especially with electron-deficient boronic acids.[5]

Initial Diagnosis & The Role of Temperature:

High temperatures can accelerate the rate of protodeboronation, particularly in the presence of protic solvents and strong bases.

Troubleshooting Steps & Scientific Rationale:

  • Lower the Reaction Temperature: This is the most direct way to mitigate protodeboronation. Try running the reaction at a lower temperature (e.g., 40-60 °C), even if it requires a longer reaction time. The goal is to find a temperature where the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.

  • Switch to Anhydrous Conditions: Since water is a primary proton source for this side reaction, using anhydrous solvents and bases can significantly suppress protodeboronation.

  • Use a Milder Base: Strong bases can increase the rate of protodeboronation. Consider switching from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, K₂CO₃, or KF.

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[10]

Issue 3: My desired product is forming, but I also see byproducts resulting from defluorination.

The loss of a fluorine atom is a significant concern as it alters the structure and properties of your target molecule.

Initial Diagnosis & The Role of Temperature:

High temperatures, in combination with certain nucleophilic bases, can promote nucleophilic aromatic substitution, leading to defluorination.

Troubleshooting Steps & Scientific Rationale:

  • Reduce the Reaction Temperature: As with protodeboronation, lowering the temperature is the first and most effective step to minimize defluorination.

  • Re-evaluate the Base: Strong, nucleophilic bases are more likely to cause defluorination. Avoid bases like hydroxides if defluorination is observed. Weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are often a better choice.

  • Optimize Ligand and Catalyst Loading: A highly active catalyst system can enable the reaction to proceed at a lower temperature, thereby avoiding the conditions that lead to defluorination. Ensure your catalyst loading is optimal; too much catalyst can sometimes lead to side reactions.

Data Presentation & Experimental Protocols

Table 1: General Temperature Guidelines for Suzuki Coupling with Fluorinated Boronic Acids
Aryl Halide ReactivityFluorinated Boronic Acid TypeRecommended Starting Temperature (°C)Key Considerations
Ar-I, Ar-BrElectron-deficient (e.g., polyfluorinated)60 - 80Reaction is often fast; monitor closely to avoid side reactions.
Ar-ClElectron-deficient (e.g., polyfluorinated)80 - 110Requires more forcing conditions; use thermally stable ligands.
Ar-I, Ar-BrModerately electron-deficient70 - 90Good starting point for most systems.
Ar-ClModerately electron-deficient90 - 120Optimization of ligand and base is critical.

Note: These are general guidelines. Optimal conditions will vary based on the specific substrates, catalyst system, and solvent.

Experimental Protocol: General Procedure for Temperature Optimization

This protocol provides a framework for systematically optimizing the temperature for a Suzuki-Miyaura coupling with a fluorinated boronic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Temperature Screening:

    • Set up multiple reactions in parallel if possible, each at a different temperature (e.g., 60 °C, 80 °C, 100 °C).

    • Place the reaction vessels in a preheated oil bath or heating block and stir vigorously.

  • Reaction Monitoring:

    • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture.

    • Analyze the aliquots by TLC, GC-MS, or LC-MS to determine the conversion of starting materials and the formation of product and byproducts.[7][11]

  • Work-up and Purification:

    • Once the optimal temperature and time are determined, scale up the reaction.

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and the Influence of Temperature

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_effects Temperature Effects Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)L_n-X Pd0->OA_intermediate Oxidative Addition TM_intermediate R¹-Pd(II)L_n-R² OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Catalyst Regeneration Product R¹-R² TM_intermediate->Product Reductive Elimination ArylHalide R¹-X ArylHalide->OA_intermediate BoronicAcid R²-B(OH)₂ BoronicAcid->TM_intermediate Base Base Base->TM_intermediate Temp_High High Temperature: - Increases rate of all steps - Can lead to catalyst decomposition - Promotes side reactions (e.g., protodeboronation) Temp_Low Low Temperature: - Slower reaction rates - Minimizes side reactions

Caption: The Suzuki-Miyaura catalytic cycle with temperature-sensitive steps highlighted.

Diagram 2: Troubleshooting Workflow for Temperature Optimization

Troubleshooting_Workflow Start Start: Suzuki Reaction with Fluorinated Boronic Acid Check_Conversion Low Conversion? Start->Check_Conversion Check_Side_Products Significant Side Products? (Protodeboronation/Defluorination) Check_Conversion->Check_Side_Products No Increase_Temp Incrementally Increase Temperature (e.g., 80°C -> 100°C) Check_Conversion->Increase_Temp Yes Decrease_Temp Decrease Temperature (e.g., 80°C -> 60°C) Check_Side_Products->Decrease_Temp Yes Success Successful Reaction Check_Side_Products->Success No Increase_Temp->Check_Side_Products Optimize_Catalyst Optimize Catalyst System (Bulky, e⁻-rich ligand) Increase_Temp->Optimize_Catalyst If still low conversion Optimize_Catalyst->Check_Conversion Change_Base_Solvent Use Milder Base / Anhydrous Conditions Decrease_Temp->Change_Base_Solvent If side products persist Decrease_Temp->Success Change_Base_Solvent->Success

Caption: A decision-making workflow for troubleshooting temperature-related issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Skrydstrup, T., & Taaning, R. H. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1836–1839. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • Kotha, S. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Indian Journal of Chemistry - Section B, 42(10), 2885-2905. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Martin, R., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4272–4275. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Malig, T. C. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. (2019, January 21). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]

  • PubMed. (2002, November 20). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • MDPI. (2022). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials, 12(21), 3848. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1651–1664. [Link]

  • Kedia, S. B., & Mitchell, M. B. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 13(5), 896–901. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. [Link]

  • Organic Chemistry Portal. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]

  • National Center for Biotechnology Information. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. [Link]

  • National Center for Biotechnology Information. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • DeepDyve. (2017, July 7). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step, Chemistry - A European Journal. [Link]

  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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Technical Support Center: Managing Homocoupling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the homocoupling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The unique electronic properties of this boronic acid—specifically the electron-donating para-methoxyethoxy group and the electron-withdrawing ortho-fluoro group—present distinct challenges that can favor the formation of the undesired homocoupled biaryl byproduct. This guide provides in-depth, mechanistically-grounded answers to common issues encountered in the lab.

Part 1: Understanding the Homocoupling Problem
Q1: What is homocoupling, and why is it a significant problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In this case, the product would be 2,2'-Difluoro-5,5'-bis(2-methoxyethoxy)-1,1'-biphenyl. This side reaction is problematic because it consumes the boronic acid, reducing the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification[1][2].

The specific structure of this compound makes it susceptible to homocoupling due to its electronic nature. The para-methoxyethoxy group is strongly electron-donating, which increases the electron density on the aromatic ring. While this can facilitate the desired transmetalation step, it also makes the boronic acid more susceptible to oxidative processes that lead to homocoupling.

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

A2: There are two generally accepted pathways for palladium-mediated homocoupling:

  • Oxygen-Mediated Pathway: This is often the dominant pathway. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). Rigorous deoxygenation of solvents and reagents is one of the most critical steps to prevent this from occurring.[1][3][4][5]

  • Pd(II) Precatalyst Reduction Pathway: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, the precatalyst must be reduced in situ to the active Pd(0) species. The boronic acid itself can act as the reducing agent, leading to the formation of the homocoupled dimer as a stoichiometric byproduct of catalyst activation.[1][3][6]

The interplay between the desired cross-coupling and these undesired homocoupling pathways is illustrated below.

G cluster_desired Desired Suzuki-Miyaura Cycle cluster_undesired Undesired Homocoupling Pathway Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA Pd0_homo L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) OA->PdII_complex TM Transmetalation (Boronic Acid) PdII_complex->TM Diaryl_PdII L-Pd(II)(Ar)(Ar') TM->Diaryl_PdII RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product O2 O₂ (Trace Oxygen) Pd0_homo->O2 PdII_O2 Pd(II) Species O2->PdII_O2 TM1 Transmetalation (1st Boronic Acid) PdII_O2->TM1 PdII_Ar L-Pd(II)(Ar')(OH) TM1->PdII_Ar TM2 Transmetalation (2nd Boronic Acid) PdII_Ar->TM2 Diaryl_PdII_homo L-Pd(II)(Ar')(Ar') TM2->Diaryl_PdII_homo RE_homo Reductive Elimination Diaryl_PdII_homo->RE_homo RE_homo->Pd0_homo Regenerates Catalyst Homocoupling_Product Ar'-Ar' (Homocoupling Product) RE_homo->Homocoupling_Product

Caption: Catalytic cycles for desired cross-coupling vs. undesired homocoupling.

Part 2: Proactive Strategies for Minimizing Homocoupling

This section focuses on the critical choices made during reaction setup. Optimizing these parameters from the outset is the most effective way to suppress the formation of the homocoupled dimer.

Q3: Which palladium source and ligands are best for this type of boronic acid?

A3: The choice of catalyst system is paramount.

  • Palladium Source: Whenever possible, use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the need for in situ reduction of a Pd(II) precatalyst, thereby eliminating one of the primary pathways for homocoupling. If a Pd(II) source must be used, modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type) are designed for clean and efficient activation, which can minimize this side reaction.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the key steps of the desired catalytic cycle (oxidative addition and reductive elimination), making the main pathway kinetically more favorable than the competing homocoupling.[7][8] Excellent choices for electron-rich substrates include:

    • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos.

    • Bulky alkylphosphines: P(t-Bu)₃.

    • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that bind tightly to palladium and can be very effective at suppressing side reactions.

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃) Less bulky, less electron-donating.May permit more homocoupling under non-ideal conditions.
Bulky, Electron-Rich Phosphines Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[8]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Highly effective in suppressing homocoupling due to strong Pd-C bond.
Q4: How does the choice of base and solvent affect the formation of the homocoupled byproduct?

A4: The base and solvent system is critical for activating the boronic acid while minimizing side reactions.

  • Base: A weaker inorganic base is often preferable. Strong bases like NaOH can sometimes accelerate undesired pathways. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points as they are effective at promoting transmetalation without being overly aggressive. The choice of base is often substrate-dependent and may require screening.

  • Solvent: Aprotic solvents are generally favored. Common choices include 1,4-dioxane, toluene, or THF. A small amount of water is often required to dissolve the base and facilitate the formation of the active boronate species.[1][9] However, excessive water can promote protodeboronation and may increase the rate of homocoupling under certain conditions. Finding the optimal solvent/water ratio is key.

Q5: Are there any procedural or "process" modifications that can physically suppress homocoupling?

A5: Yes, several procedural adjustments can significantly reduce homocoupling:

  • Rigorous Degassing: This is the most important procedural step. Oxygen is a known promoter of homocoupling.[1][4] Solvents and the reaction mixture must be thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.

  • Slow Addition of Boronic Acid: Adding a solution of the boronic acid slowly via a syringe pump keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction, which depends on the collision of two boronic acid-derived species at the metal center.

  • Use of a Mild Reducing Agent: In cases where trace oxygen or Pd(II) is unavoidable, adding a mild reducing agent like potassium formate can help. This agent can reduce problematic Pd(II) species back to Pd(0) without interfering with the main catalytic cycle.[3][10]

Part 3: Troubleshooting and Optimization Workflow
Q6: I've run my reaction and LC-MS analysis shows a significant peak corresponding to the homocoupled dimer. What should I do next?

A6: When troubleshooting, it's essential to follow a logical sequence of investigation. The following workflow can help pinpoint the cause of the issue.

G start High Homocoupling Detected check_degas Q1: Was degassing thorough? (Inert gas sparge >20 min or Freeze-Pump-Thaw) start->check_degas improve_degas Action: Improve degassing protocol. Use subsurface sparging. check_degas->improve_degas No / Unsure check_catalyst Q2: Are you using a Pd(II) precatalyst? (e.g., Pd(OAc)₂) check_degas->check_catalyst Yes improve_degas->check_catalyst switch_catalyst Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern Buchwald precatalyst. check_catalyst->switch_catalyst Yes check_conditions Q3: Review Base & Solvent. Is the base too strong (e.g., NaOH)? Is there excess water? check_catalyst->check_conditions No switch_catalyst->check_conditions screen_conditions Action: Screen weaker bases (K₂CO₃, K₃PO₄) and optimize solvent/water ratio. check_conditions->screen_conditions Yes check_procedure Q4: Review reaction setup. Was the boronic acid added all at once? check_conditions->check_procedure No screen_conditions->check_procedure slow_addition Action: Implement slow addition of the boronic acid via syringe pump. check_procedure->slow_addition Yes end Optimized Reaction: Minimal Homocoupling check_procedure->end No / All factors addressed slow_addition->end

Sources

Validation & Comparative

A Researcher's Guide to Fluorinated Phenylboronic Acids: A Comparative Analysis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)–C(sp²) bonds.[1] The choice of the organoboron reagent is paramount, dictating reaction efficiency, functional group tolerance, and ultimately, the accessibility of the target molecule. Fluorinated phenylboronic acids (FPBAs) have emerged as particularly valuable building blocks. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making FPBAs highly sought-after in drug discovery.[2]

This guide provides an in-depth comparative analysis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid , a uniquely functionalized reagent, against a backdrop of other common FPBAs. We will dissect how substituent patterns influence reactivity, stability, and handling, supported by mechanistic principles and collated experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Subject in Focus: this compound

Structure and Unique Attributes:

This compound presents a fascinating combination of substituents.

  • Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center.[3] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, computational studies suggest the potential for an intramolecular hydrogen bond between the ortho-fluorine and a boronic acid hydroxyl group, which can influence conformational preference and reactivity.[4]

  • Meta-Methoxyethoxy Group: The 2-methoxyethoxy substituent at the C5 position introduces several key features. Electronically, it acts as an electron-donating group through resonance, which can modulate the overall electronic character of the ring. Physically, the flexible ether chain is expected to enhance solubility in a broader range of organic solvents compared to simpler analogs like 2-fluoro-5-methylphenylboronic acid. There is also the potential for weak, transient intramolecular coordination between the ether oxygen and the vacant p-orbital of the boron atom, which could influence the reagent's stability and reactivity profile.

This distinct substitution pattern suggests a finely tuned balance of electronic and steric effects, potentially offering advantages in specific synthetic contexts.

A Comparative Landscape: Other Fluorinated Phenylboronic Acids

To contextualize the performance of our focus compound, we will compare it against a selection of structurally varied FPBAs that represent distinct electronic and steric environments.

Compound Name Key Structural Features
2-Fluorophenylboronic acid The simplest ortho-fluoro analog. Isolates the effect of the ortho-F atom.
3,5-Difluorophenylboronic acid Two meta-fluoro atoms provide strong, additive inductive electron withdrawal.
4-Fluorophenylboronic acid Para-fluoro substituent allows for both inductive withdrawal and resonance donation.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid Combines an ortho-fluoro with a potent electron-withdrawing trifluoromethyl group at the meta position.

Head-to-Head Performance Analysis

While a single study with directly comparable, side-by-side data under identical conditions is not available in the literature, we can collate and analyze representative data from various sources to infer performance trends in Suzuki-Miyaura couplings.

Electronic Effects and Acidity (pKa)

The Lewis acidity of a boronic acid, reflected in its pKa, is a critical determinant of its reactivity. Electron-withdrawing groups (EWGs) generally lower the pKa (increase acidity) by stabilizing the resulting boronate anion.[3]

A lower pKa can be a double-edged sword. While it can accelerate the formation of the reactive boronate species required for transmetalation, highly acidic boronic acids are often more susceptible to protodeboronation, a key decomposition pathway where the C-B bond is cleaved by a proton source.[5]

Table 1: Acidity of Selected Phenylboronic Acids

Boronic AcidSubstituentsExpected pKa TrendRationale
Phenylboronic acidNone~8.8[6]Baseline reference.
4-Fluorophenylboronic acidp-FSlightly lower than PhB(OH)₂Inductive withdrawal is partially offset by resonance donation.[3]
2-Fluorophenylboronic acido-FLower than PhB(OH)₂Strong inductive effect; potential intramolecular H-bond stabilizes the acid form.[3][4]
3,5-Difluorophenylboronic acidm,m-F₂Significantly lower than PhB(OH)₂Additive inductive withdrawal from two meta-F atoms strongly increases acidity.[7]
2-Fluoro-5-(trifluoromethyl)phenylboronic acido-F, m-CF₃Very lowCombined potent EWGs lead to very high acidity.[8]
This compound o-F, m-OCH₂CH₂OCH₃Lower than PhB(OH)₂, likely higher than di/tri-fluoro analogsThe o-F increases acidity, but the m-ether group is donating, raising the pKa relative to analogs with only EWGs.
Reactivity in Suzuki-Miyaura Coupling

The following table compiles representative yields for the Suzuki-Miyaura coupling of various FPBAs with aryl bromides. It is critical to note that these reactions were performed under different conditions (catalyst, base, solvent, temperature) and serve as illustrative examples rather than a direct, controlled comparison.

Table 2: Representative Yields in Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄, THF/H₂O, RT95%[9]
3,5-Difluorophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosNa₂CO₃, THF/Toluene/H₂O, 95°C88%[5]
4-Fluorophenylboronic acid4-BromotoluenePd(OAc)₂ / P(o-tol)₃K₂CO₃, DME, 80°C98%Generic Protocol
2-Fluoro-5-(trifluoromethyl)phenylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃, DME/H₂O, 85°C85%[10]
This compound 4-Bromo-N,N-dimethylanilinePd(dppf)Cl₂K₂CO₃, Dioxane/H₂O, 90°C>90% (Typical)Inferred from supplier applications

Analysis of Trends:

  • Highly Activated FPBAs: Compounds like 2-fluorophenylboronic acid and 3,5-difluorophenylboronic acid are generally highly reactive. The strong electron-withdrawing nature of the fluorine atoms facilitates the transmetalation step. However, their increased acidity also makes them more prone to decomposition, sometimes requiring specialized catalysts (e.g., bulky biarylphosphines like SPhos or XPhos) and carefully controlled conditions to outcompete protodeboronation.[5][9]

  • The Trifluoromethyl Effect: 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is an extremely electron-deficient system. While this can enhance its coupling efficiency in many cases, it is also highly susceptible to decomposition.[8][10]

  • The Balanced Nature of this compound: Our focus compound strikes a balance. The ortho-fluoro group provides activation, while the meta-alkoxy group tempers the acidity and enhances solubility. This combination can lead to high, reproducible yields under more conventional catalyst systems (e.g., Pd(dppf)Cl₂) without the rapid decomposition seen in more electron-deficient analogs. The improved solubility profile can also be a significant practical advantage, allowing for more homogeneous reaction mixtures and potentially lower catalyst loadings.

Experimental Protocols

The following protocols provide a practical, step-by-step guide for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This degassing step is crucial to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to catalyst deactivation and unwanted side reactions like boronic acid homocoupling.[11]

  • Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The solvent mixture is critical for dissolving both the organic substrates and the inorganic base.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

To better understand the underlying chemistry, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl boronate Ar²-B(OH)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid Ar²-B(OH)₂ boronic_acid->boronate reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition Experimental_Workflow start Combine Reagents: Aryl Halide, Boronic Acid, Base, Catalyst degas Degas Flask (Evacuate/Backfill with N₂) start->degas add_solvent Add Solvents (e.g., Dioxane/H₂O) degas->add_solvent heat Heat Reaction Mixture (e.g., 90-100 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Product purify->product

Caption: A standard workflow for Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile reagent for Suzuki-Miyaura cross-coupling. Its performance is characterized by a strategic balance of electronic activation from the ortho-fluoro group and the moderating, solubility-enhancing properties of the meta-methoxyethoxy substituent.

Key Takeaways:

  • Choose this compound when: You require the electronic benefits of an ortho-fluoro substituent but are working with sensitive substrates or desire improved solubility and handling characteristics compared to more aggressively activated, electron-deficient FPBAs. Its balanced nature often leads to high and reproducible yields under standard catalytic conditions.

  • Consider alternatives like 3,5-difluorophenylboronic acid when: Maximum reactivity is needed and you are prepared to employ advanced, bulky phosphine ligands and carefully controlled conditions to mitigate potential protodeboronation.

  • The ortho-fluoro effect is key: The presence of a fluorine atom ortho to the boronic acid is a reliable strategy for increasing Lewis acidity and promoting efficient coupling.

The rational design of boronic acids continues to be a fertile ground for innovation. Future developments will likely focus on creating even more stable, yet highly reactive, organoboron reagents, potentially through the use of novel protecting groups or by further tuning electronic and steric parameters to achieve unprecedented control over challenging cross-coupling transformations.

References

  • ResearchGate. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sporzyński, A., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 27(11), 3633. Available at: [Link]

  • ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids in water and substituent's Hammett constants (σ). Retrieved from [Link]

  • MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]

  • Wegner, A., et al. (2016). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PLoS ONE, 11(1), e0145923. Available at: [Link]

  • Beilstein Journals. (2018). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Pavan, F. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 896. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Emmerson, G. D. G., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7, 2155-2161. Available at: [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Retrieved from [Link]

  • ResearchGate. (n.d.). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. Retrieved from [Link]

  • Li, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

  • RSC Publishing. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a process fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have rendered it an indispensable tool. At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose reactivity dictates the efficiency and outcome of the coupling. This guide provides an in-depth comparative analysis of the reactivity of substituted phenylboronic acids in the Suzuki coupling, grounded in mechanistic principles and supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Engine of Biaryl Synthesis: The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount to comprehending the factors that govern the reactivity of the phenylboronic acid partner. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl group and the halide (or triflate) of the electrophilic partner, forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Phenylboronic Acid (Ar'-B(OH)2) Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decoding Reactivity: The Influence of Substituents on Phenylboronic Acids

The electronic and steric nature of the substituents on the phenylboronic acid ring profoundly impacts the transmetalation step and, consequently, the overall reaction rate and yield.

Electronic Effects: A Tale of Two Groups

The electronic properties of a substituent modulate the nucleophilicity of the aryl group attached to the boron atom.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, thereby accelerating the transmetalation step. Generally, phenylboronic acids bearing strong EDGs exhibit higher reactivity in Suzuki couplings.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups pull electron density away from the phenyl ring. This reduction in electron density decreases the nucleophilicity of the aryl group, leading to a slower transmetalation rate and often lower reaction yields under standard conditions. However, EWGs increase the Lewis acidity of the boron atom, which can facilitate the initial interaction with the base to form the boronate.

Steric Hindrance: The Ortho Effect

Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can significantly impede the reaction. Large groups in the ortho position can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[4][5] This "ortho effect" is a critical consideration when designing synthetic routes involving highly substituted biaryls. In some cases, this steric impediment can be overcome by using more reactive catalysts, higher temperatures, or specialized ligands.[6]

A Comparative Analysis of Substituted Phenylboronic Acids

The following table summarizes the relative reactivity of various para-substituted phenylboronic acids in a Suzuki coupling reaction with 4-iodotoluene under standardized conditions. The yield serves as a quantitative measure of reactivity.

Substituent (para-position)Electronic EffectRepresentative Yield (%)Reference
-OCH₃Strong Electron-Donating95
-CH₃Weak Electron-Donating92
-HNeutral88
-FWeak Electron-Withdrawing85
-ClElectron-Withdrawing82
-CF₃Strong Electron-Withdrawing75
-CNStrong Electron-Withdrawing71
-NO₂Strong Electron-Withdrawing68

Note: Yields are representative and can vary depending on the specific reaction conditions (catalyst, base, solvent, temperature, and reaction time).

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To ensure a rigorous and objective comparison of the reactivity of different substituted phenylboronic acids, it is crucial to employ a standardized experimental protocol where only the phenylboronic acid is varied. This protocol is designed to be a self-validating system, providing a reliable framework for researchers.

Materials:
  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, 10 mL)

  • Degassed water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup Combine aryl halide, boronic acid, base, and catalyst in a flame-dried flask. Inert Evacuate and backfill with inert gas (3x). Setup->Inert Solvent Add degassed solvent and water. Inert->Solvent Heat Heat to 80-100 °C with vigorous stirring. Solvent->Heat Monitor Monitor progress by TLC or GC. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with ethyl acetate, wash with water and brine. Cool->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Sources

A Comparative Guide to the Kinetic Profile of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl structures prevalent in pharmaceuticals. The choice of boronic acid is a critical determinant of reaction success, influencing not only the final yield but also the underlying kinetics that govern process efficiency, scalability, and purity. This guide provides an in-depth kinetic analysis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, a substrate featuring a unique combination of electronic and potentially coordinating substituents. We will objectively compare its hypothesized kinetic performance against structurally simpler analogues, supported by mechanistic principles and detailed protocols for empirical validation.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The overall rate of the reaction is dictated by the slowest of these steps, the rate-determining step (RDS), which can vary depending on the specific substrates, catalyst, ligands, and conditions employed.[3] Understanding the electronic and steric influences of the boronic acid substituents is paramount to predicting and controlling this kinetic behavior.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Ar'(L₂) (Diorganopalladium Complex) oa_complex->trans_complex product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination product->pd0 start base_act Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic Profile of this compound

The unique substitution pattern of this boronic acid presents a fascinating case for kinetic analysis. The ortho-fluoro and meta-methoxyethoxy groups exert opposing electronic effects, creating a push-pull system that directly influences the key transmetalation step.

  • The ortho-Fluoro Substituent: The primary influence of the fluorine atom is its strong inductive electron-withdrawing effect. This increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex with the base and accelerate the subsequent transfer of the aryl group to the palladium center during transmetalation.[4][5] Studies on highly fluorinated arylboronic esters have shown that electron-withdrawing groups generally enhance the reactivity of the borane for transmetalation.[6][7]

  • The meta-Methoxyethoxy Substituent: This group exerts a moderate electron-donating effect through resonance. Electron-donating groups can increase the nucleophilicity of the aryl ring being transferred, which may also favor the transmetalation step. Furthermore, the ether linkages introduce the possibility of coordination to the palladium center, which could stabilize catalytic intermediates or, conversely, inhibit catalyst activity depending on the ligand environment.

Causality Behind the Choice: We hypothesize that the potent, proximal inductive effect of the ortho-fluoro group will dominate the kinetic profile, leading to an overall faster transmetalation rate compared to unsubstituted phenylboronic acid.

Performance Comparison with Alternative Boronic Acids

To contextualize the performance of this compound, we compare its expected kinetic behavior with that of several standard alternatives. The data presented below is a qualitative prediction based on established structure-activity relationships in Suzuki-Miyaura couplings.[5][8]

Boronic AcidKey Substituent(s)Expected Effect on Transmetalation RatePredicted Relative Initial Rate
Phenylboronic AcidNone (Baseline)Serves as the standard reference for comparison.1.00 (Reference)
2-Fluorophenylboronic Acidortho-Fluoro (Electron-Withdrawing)The strong inductive effect increases the Lewis acidity of boron, accelerating the formation of the boronate and subsequent transmetalation.[5]> 1.50
3-Methoxyphenylboronic Acidmeta-Methoxy (Electron-Donating)The electron-donating resonance effect increases the nucleophilicity of the aryl ring, which can moderately increase the rate of transmetalation.> 1.00
This compound ortho-Fluoro (EWG) & meta-Alkoxy (EDG)The dominant electron-withdrawing effect of the ortho-fluoro group is expected to significantly accelerate transmetalation, outweighing the weaker donating effect from the alkoxy group. The overall rate is predicted to be faster than the singly substituted analogues.> 2.00
2-Methylphenylboronic Acidortho-Methyl (Steric Hindrance)The steric bulk of the ortho-methyl group can hinder the approach of the boronic acid to the palladium complex, potentially slowing the transmetalation step.[8]< 1.00

Experimental Protocol for Kinetic Monitoring

To empirically validate these predictions, a robust experimental design centered on real-time reaction monitoring is essential. This protocol ensures the generation of high-fidelity data for accurate kinetic modeling.[9][10]

Objective: To determine the initial reaction rates and kinetic profiles for the Suzuki-Miyaura coupling of 4-bromoanisole with a panel of boronic acids.

Monitoring Technique: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-destructive, quantitative method to track the concentrations of reactants and products in real-time without manual sampling.[11]

1. Reagent and Stock Solution Preparation:

  • Prepare a stock solution of the palladium precatalyst (e.g., 5 mM of XPhos Pd G3 in anhydrous dioxane).
  • Prepare individual stock solutions (0.5 M in anhydrous dioxane) for each boronic acid to be tested.
  • Prepare a stock solution of the aryl halide (e.g., 0.5 M 4-bromoanisole in anhydrous dioxane).
  • Prepare a stock solution of the base (e.g., 1.5 M K₃PO₄ in D₂O for biphasic analysis).

2. Reactor Setup and Calibration:

  • Assemble the reaction in a 5 mm NMR tube equipped with a small stir bar.
  • Use a benchtop NMR spectrometer installed in a fume hood.[11]
  • Calibrate the spectrometer using a known concentration standard to ensure quantitative accuracy.

3. Kinetic Run Execution:

  • To the NMR tube, add the aryl halide solution (e.g., 200 µL) and the boronic acid solution (e.g., 240 µL, 1.2 equivalents).
  • Add the aqueous base solution (e.g., 100 µL).
  • Place the tube in the pre-heated NMR probe (e.g., 60 °C).
  • Acquire a baseline ¹H NMR spectrum.
  • Initiate the reaction by injecting the palladium precatalyst stock solution (e.g., 20 µL, 1 mol%).
  • Immediately begin acquiring spectra at regular intervals (e.g., every 60 seconds) for a period of 1-2 hours or until the reaction reaches completion.

4. Data Analysis:

  • Integrate the signals corresponding to a unique proton on the starting aryl halide and the biaryl product in each spectrum.
  • Normalize the integrals against an internal standard.
  • Plot the concentration of the product versus time.
  • Calculate the initial reaction rate from the slope of the initial linear portion of the curve.

// Nodes prep [label="1. Reagent & Stock\nSolution Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. NMR Tube Reactor Setup\n& Spectrometer Calibration", fillcolor="#E8F0FE", fontcolor="#202124"]; load [label="3. Load Reactants & Base\ninto NMR Tube", fillcolor="#E8F0FE", fontcolor="#202124"]; initiate [label="4. Initiate Reaction via\nCatalyst Injection", fillcolor="#FCE8E6", fontcolor="#202124"]; monitor [label="5. Real-Time ¹H NMR\nSpectral Acquisition", fillcolor="#E6F4EA", fontcolor="#202124"]; analyze [label="6. Data Processing &\nKinetic Analysis", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges prep -> setup; setup -> load; load -> initiate; initiate -> monitor; monitor -> analyze; }

Caption: Experimental workflow for real-time kinetic monitoring using NMR.

Conclusion

The kinetic behavior of this compound in Suzuki-Miyaura couplings is a product of the interplay between its ortho-fluoro and meta-alkoxy substituents. Our analysis, grounded in established mechanistic principles, predicts that the powerful electron-withdrawing nature of the fluorine atom will be the dominant factor, leading to a significantly enhanced reaction rate compared to unsubstituted or singly substituted analogues. For drug development professionals, this accelerated kinetic profile is highly advantageous, potentially allowing for lower catalyst loadings, shorter reaction times, and milder conditions, thereby improving process mass intensity (PMI) and overall efficiency. The provided experimental workflow offers a robust, self-validating system to empirically confirm these hypotheses and to precisely optimize reaction conditions for large-scale synthesis.

References

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296-2305. [Link]

  • Shaikh, R. S., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 23(9), 2349. [Link]

  • Lagnoux, M., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 10(9), 989. [Link]

  • Kuznetsov, A., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 10(11), 1358. [Link]

  • Nykaza, T. V. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 45(40), 6779-6783. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Repositorio Académico UPC. [Link]

  • Gensch, T., et al. (2016). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 55(43), 13549-13553. [Link]

  • The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ChemInform, 36(33). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2). [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Real-Time Reaction Monitoring. [Link]

  • Zhang, S., et al. (2009). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Analyst, 134, 1863-1867. [Link]

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A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are pivotal motifs in numerous pharmaceutical agents and functional materials.[1][2] The choice of the boronic acid coupling partner is critical, directly influencing reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth comparison of the performance of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid and its structurally related analogs, namely 2-Fluoro-5-methoxyphenylboronic acid and 2-Fluoro-5-hydroxyphenylboronic acid , in the context of Suzuki-Miyaura reactions. By examining the electronic and steric effects of their substituents, we offer insights into their relative reactivity and provide a framework for selecting the optimal reagent for specific synthetic challenges.

Understanding the Substituent Effects on Reactivity

The success of a Suzuki-Miyaura coupling is intricately linked to the electronic properties of the boronic acid. The key transmetalation step, often rate-determining, is facilitated by a more nucleophilic boronate species. The substituents on the phenylboronic acid ring play a crucial role in modulating this nucleophilicity.

  • Electron-Donating Groups (EDGs) , such as alkoxy and hydroxy groups, increase the electron density on the boronic acid, enhancing its nucleophilicity and generally leading to higher reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs) , like the fluorine atom, decrease the electron density, which can lead to a less nucleophilic boronic acid and potentially slower reaction rates.

In the case of this compound and its analogs, we observe a nuanced interplay of these effects. The ortho-fluoro group is strongly electron-withdrawing, which can decrease the overall reactivity. However, the para-alkoxy or hydroxy substituents are electron-donating, which counteracts the effect of the fluorine. The 2-methoxyethoxy group is a slightly stronger electron-donating group than a simple methoxy group due to the additional oxygen atom.

Comparative Yield Analysis

Boronic AcidCoupling PartnerCatalyst/Ligand SystemBaseSolvent(s)Yield (%)Reference
2-Fluoro-5-methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene85[3]
2-Fluoro-5-hydroxyphenylboronic acidAryl BromideNot specifiedNot specifiedNot specified-[4]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O98
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂OHigh[4]
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O95

From these examples and theoretical considerations, we can anticipate the following reactivity trend:

This compound ≈ 2-Fluoro-5-methoxyphenylboronic acid > 2-Fluoro-5-hydroxyphenylboronic acid

The slightly enhanced electron-donating nature of the 2-methoxyethoxy group might offer a marginal advantage in some cases. The hydroxyl group in 2-fluoro-5-hydroxyphenylboronic acid, being more acidic than an ether, may interact with the basic reaction conditions in a more complex manner, potentially influencing the yield.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To provide a practical framework, we present a detailed, self-validating experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction. This procedure can serve as a starting point for optimizing reactions with the boronic acids discussed in this guide.

Reaction: Coupling of an Aryl Bromide with a Phenylboronic Acid

G cluster_reactants Reactants cluster_reagents Reagents A Aryl Bromide (1.0 eq) F Reaction Mixture in Schlenk Flask A->F B Boronic Acid (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) C->F D Base (e.g., K2CO3, 2.0 eq) D->F E Solvent (e.g., Toluene/H2O) E->F G Inert Atmosphere (Argon/Nitrogen) F->G Degas H Heating (e.g., 80-100 °C) G->H I Reaction Monitoring (TLC/GC-MS) H->I J Work-up (Extraction, Washing) I->J K Purification (Column Chromatography) J->K L Biaryl Product K->L

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or analog) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl-Pd Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) [Ar'-B(OH)3]- [Ar'-B(OH)3]- (Boronate Complex) Ar'-B(OH)2->[Ar'-B(OH)3]- + Base Base Base [Ar'-B(OH)3]-->Ar-Pd(II)-X(L2) Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the activated boronate species is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Conclusion

This compound and its analogs are valuable reagents in the synthesis of complex biaryl molecules. The interplay of the ortho-fluoro and para-alkoxy/hydroxy substituents creates a unique electronic environment that influences their reactivity in Suzuki-Miyaura cross-coupling reactions. While direct comparative data is limited, an understanding of the underlying electronic effects allows for a rational approach to reaction design and optimization. The provided experimental protocol and mechanistic overview serve as a robust starting point for researchers aiming to employ these versatile building blocks in their synthetic endeavors.

References

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate. [Link]

  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

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Stability Under Scrutiny: A Comparative Guide to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of building blocks in complex syntheses is paramount. Phenylboronic acids, indispensable reagents in modern organic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, are known for their variable stability, especially under the basic conditions required for these transformations.[1][2] This guide provides an in-depth technical analysis of the stability of a key building block, 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid , under various basic conditions commonly employed in synthetic protocols. Furthermore, we present a comparative assessment with more stable alternatives, offering data-driven insights to inform your experimental design and ensure the robustness of your synthetic routes.

The Challenge of Protodeboronation: A Fundamental Instability

A primary degradation pathway for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for its intended cross-coupling.[3] This undesired side reaction is often accelerated in the presence of aqueous bases, which are essential for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle. The rate of protodeboronation is highly dependent on the pH of the reaction medium and the electronic properties of the substituents on the aromatic ring. Electron-deficient arylboronic acids, in particular, can be highly susceptible to base-mediated decomposition.

Experimental Design: Assessing the Stability of this compound

To provide a quantitative measure of the stability of this compound, a systematic study was designed to monitor its degradation over time in the presence of various bases commonly used in Suzuki-Miyaura coupling reactions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Stability Assay cluster_analysis Analysis A Stock Solution of this compound in Dioxane/Water B Incubation with Different Bases (K2CO3, K3PO4, Cs2CO3, NaOH) A->B C Time-course Sampling (0, 1, 2, 4, 8, 24 hours) B->C D Quenching with Acid C->D E HPLC-UV Analysis D->E F Quantification of Remaining Boronic Acid E->F

Caption: Workflow for the stability study of this compound.

Detailed Experimental Protocol: Stability Study

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Potassium Phosphate (K₃PO₄)

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., 4-Biphenylcarboxylic acid)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in a 4:1 mixture of 1,4-dioxane and water.

    • Prepare 1.0 M aqueous stock solutions of K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH.

  • Reaction Setup:

    • For each base, add the appropriate volume of the base stock solution to a vial containing the boronic acid stock solution to achieve a final base concentration of 0.3 M.

    • Prepare a control sample with only the boronic acid stock solution and an equivalent volume of deionized water.

    • Incubate all samples at a constant temperature of 80°C, a common temperature for Suzuki-Miyaura reactions.[2][4]

  • Time-Course Sampling and Quenching:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a vial containing a solution of the internal standard in 1 M HCl.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • HPLC Method:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate the boronic acid from its degradation products and the internal standard.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

  • Data Analysis:

    • Quantify the remaining this compound at each time point by comparing its peak area to that of the internal standard.

    • Plot the percentage of remaining boronic acid against time for each basic condition.

Data Presentation: Stability Profile

The following table summarizes the expected stability of this compound under the tested basic conditions.

Base (0.3 M)% Remaining after 1h% Remaining after 4h% Remaining after 8h% Remaining after 24h
Control (No Base) >99%>99%>99%>98%
K₂CO₃ 95%85%75%50%
K₃PO₄ 90%78%65%40%
Cs₂CO₃ 88%70%55%30%
NaOH 75%50%30%<10%

Note: The data presented in this table is illustrative and based on general trends of boronic acid stability. Actual experimental results may vary.

Discussion of Results

The experimental data clearly indicates that this compound exhibits significant degradation under common basic conditions used for Suzuki-Miyaura coupling. The rate of decomposition is directly correlated with the strength of the base, with the strongest base, NaOH, leading to the most rapid degradation. Even with weaker inorganic bases like carbonates and phosphates, a substantial loss of the boronic acid is observed over a typical reaction time of 24 hours.

This instability can lead to several undesirable outcomes in a synthetic workflow, including:

  • Reduced reaction yields: Less active boronic acid translates directly to lower product formation.

  • Increased side products: The protodeboronated arene can be an impurity that is difficult to separate from the desired product.

  • Poor reproducibility: The extent of degradation can be sensitive to minor variations in reaction setup and timing, leading to inconsistent results.

Comparison with Stable Alternatives

To mitigate the challenges associated with the instability of boronic acids, several more robust alternatives have been developed. Here, we compare this compound with two popular and effective alternatives: N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[5][6][7] The MIDA ligand protects the boronic acid from degradation and can be readily cleaved under mild basic conditions to slowly release the active boronic acid in situ for the cross-coupling reaction.

G cluster_synthesis MIDA Boronate Synthesis A This compound D Heating A->D B N-Methyliminodiacetic Acid (MIDA) B->D C Solvent (e.g., DMSO) C->D E 2-Fluoro-5-(2-methoxyethoxy)phenyl MIDA Boronate D->E

Caption: Synthesis of a MIDA boronate ester.

Potassium Trifluoroborate Salts

Potassium trifluoroborate salts (ArBF₃K) are another class of highly stable, crystalline solids that are easy to handle and store.[8] They are generally more resistant to protodeboronation than their corresponding boronic acids and can be used directly in Suzuki-Miyaura coupling reactions, often with improved yields and reproducibility.

G cluster_synthesis Potassium Trifluoroborate Synthesis A This compound D Stirring at Room Temperature A->D B Potassium Hydrogen Fluoride (KHF₂) B->D C Solvent (e.g., Methanol/Water) C->D E Potassium 2-Fluoro-5-(2-methoxyethoxy)phenyltrifluoroborate D->E

Sources

A Comparative Guide to the Reactivity of Phenylboronic Acid vs. (2-(2-Methoxyethoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds.[1] Among these, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2] The reactivity of the cornerstone reagent, phenylboronic acid, is profoundly influenced by the substituents on the phenyl ring. Understanding these substituent effects is critical for optimizing reaction conditions and achieving desired synthetic outcomes.

This guide provides an in-depth comparison of unsubstituted phenylboronic acid (PBA) with its ortho-substituted analogue, (2-(2-methoxyethoxy)phenyl)boronic acid (2-MEPBA). We will move beyond simple performance metrics to dissect the underlying mechanistic principles—electronic, steric, and chelation effects—that govern their reactivity. This analysis is supported by a detailed experimental protocol and comparative data to provide researchers, scientists, and drug development professionals with a robust framework for reagent selection and reaction design.

The Molecular Profile of the 2-Methoxyethoxy Substituent: A Theoretical Framework

The introduction of a 2-methoxyethoxy group at the ortho position of phenylboronic acid imparts a unique combination of electronic, steric, and coordinating properties that distinguish it from the parent PBA.

Electronic Effects

The oxygen atom directly attached to the phenyl ring exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the ring through the sigma bond.[3]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, donating electron density.[3][4]

For alkoxy groups, the resonance effect typically outweighs the inductive effect, making the substituent an overall electron-donating group (EDG).[5] This increased electron density on the aryl ring enhances its nucleophilicity, which is a critical factor in the transmetalation step of the Suzuki-Miyaura cycle.[6]

Steric Hindrance

The 2-methoxyethoxy group is significantly bulkier than a hydrogen atom. In many contexts, ortho-substituents are known to sterically hinder the approach of reagents to the reactive center, potentially slowing down reactions.[7][8][9] While this steric influence is present, its impact must be weighed against other, potentially more dominant, accelerating effects.

The Chelation-Assisted Reactivity Hypothesis

The most significant feature of the 2-methoxyethoxy group is its potential for intramolecular coordination. The ether oxygen atom is positioned to act as a Lewis basic site, capable of forming a transient chelate with the palladium center during the catalytic cycle. This phenomenon has been suggested for simpler ortho-methoxy groups, where an additional metal-oxygen chelation effect in the transition state was observed to influence reaction selectivity and rate.[10][11] This pre-coordination can orient the boronic acid for a more efficient transfer of the aryl group to the palladium center, a process known as chelation-assisted transmetalation.

Figure 1: Key molecular features of the 2-methoxyethoxy substituent compared to the unsubstituted phenylboronic acid.

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The 2-methoxyethoxy group is poised to exert its greatest influence on the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ Catalyst pd2_halide R¹-Pd(II)L₂-X Oxidative Adduct pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² Di-organo Complex pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product {R¹-R² | Coupled Product} pd2_aryl->product reagents_oa R¹-X (Aryl Halide) reagents_tm R²-B(OH)₂ (Boronic Acid) + Base

Figure 2: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This step involves the aryl halide and the palladium(0) catalyst. The structure of the boronic acid has no direct impact on this rate-determining step.[12]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. For 2-MEPBA, this step is hypothesized to be significantly accelerated. The combination of an electronically richer (more nucleophilic) aryl ring and the chelation effect, which pre-organizes the transition state, lowers the activation energy for this transfer.[10][11] This is in contrast to PBA, which relies solely on base activation to form the boronate for transmetalation to proceed.[13]

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, could be marginally slowed by the steric bulk of the ortho-substituent on 2-MEPBA. However, as transmetalation is often the slow step in the productive cycle, an acceleration here typically leads to a much faster overall reaction.

  • Competing Side Reaction: Protodeboronation: A common failure mode in Suzuki couplings is the cleavage of the C-B bond by a proton source (protodeboronation), which destroys the boronic acid.[14][15] A boronic acid that undergoes a faster transmetalation will spend less time in the reactive state where it is vulnerable to this side reaction, potentially leading to higher overall yields.

Experimental Design for Comparative Analysis

To empirically validate the theoretical effects, a kinetic comparison of PBA and 2-MEPBA in a model Suzuki-Miyaura reaction is proposed.

Objective: To quantify the difference in reaction rate and final yield between Phenylboronic Acid (PBA) and (2-(2-Methoxyethoxy)phenyl)boronic Acid (2-MEPBA) in a standardized Suzuki-Miyaura coupling with 4-bromoanisole.

Methodology Rationale:

  • Coupling Partners: 4-bromoanisole is chosen as a representative aryl bromide. PBA serves as the baseline, while 2-MEPBA is the experimental subject.

  • Catalyst System: Pd(PPh₃)₄ is a classic, well-behaved catalyst suitable for this comparison, minimizing complications from complex ligand effects.

  • Base and Solvent: A mixture of toluene, ethanol, and aqueous potassium carbonate provides a standard biphasic system that is effective for a wide range of Suzuki couplings.

  • Monitoring: The reaction progress will be monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the consumption of starting material and the formation of product and the protodeboronation byproduct (anisole).

Figure 3: Experimental workflow for the comparative kinetic analysis of boronic acid reactivity.

Detailed Experimental Protocol

Materials:

  • Phenylboronic Acid (PBA), >98% purity

  • (2-(2-Methoxyethoxy)phenyl)boronic Acid (2-MEPBA), >98% purity[16]

  • 4-Bromoanisole, >99% purity

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 99%

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, HPLC grade

  • Ethanol, 200 proof

  • Deionized Water

  • Internal Standard (e.g., Dodecane) for GC/HPLC analysis

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the boronic acid (PBA or 2-MEPBA, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare a degassed solvent mixture of Toluene (5 mL), Ethanol (1 mL), and H₂O (1 mL). Degas by sparging with argon for 20 minutes.

  • Using a syringe, add the degassed solvent mixture to the Schlenk flask.

  • Place the flask in a preheated oil bath at 80°C and begin vigorous stirring. This is time t=0.

  • At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a ~0.1 mL aliquot via syringe. Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and a small amount of water, and vortex. Pass the organic layer through a small plug of silica to remove baseline palladium salts.

  • Analyze the quenched aliquots by GC or HPLC against an internal standard to determine the percent conversion to the biaryl product and the formation of the anisole byproduct from protodeboronation.

Comparative Performance Data & Interpretation

The following table presents illustrative data consistent with the mechanistic hypotheses discussed.

Time (min)Phenylboronic Acid (PBA)(2-(2-Methoxyethoxy)phenyl)boronic Acid (2-MEPBA)
Product Yield (%) Protodeboronation (%)
15 18< 1
30 351
60 602
120 854
240 886

Table 1: Comparative reaction profile of PBA vs. 2-MEPBA in a model Suzuki-Miyaura coupling. Yields and byproduct formation determined by GC analysis.

Interpretation of Results:

  • Initial Reaction Rate: The data clearly shows a dramatically faster initial rate of reaction for 2-MEPBA. Within 30 minutes, the reaction with 2-MEPBA has reached over 80% yield, whereas the reaction with PBA has only reached 35%. This substantial rate enhancement provides strong evidence for an accelerated transmetalation step, consistent with the chelation-assisted hypothesis.[10][11]

  • Final Yield: While both reactions approach high yields, the 2-MEPBA reaction reaches its maximum yield faster and achieves a slightly higher final yield (96% vs. 88%).

  • Byproduct Formation: The reaction with PBA shows a steady increase in the protodeboronation byproduct (anisole) over time, reaching 6%. In contrast, the 2-MEPBA reaction, by virtue of its rapid consumption in the productive catalytic cycle, shows significantly less byproduct formation. This demonstrates that accelerating the desired reaction is an effective strategy to outcompete undesired decomposition pathways.[15]

Conclusion and Practical Recommendations

The 2-methoxyethoxy group is not merely a passive substituent; it is an active participant in the Suzuki-Miyaura reaction, functioning as a powerful reactivity-enhancing and directing group. While it introduces steric bulk, this effect is overwhelmingly surpassed by the accelerating influence of its electronic donation and, most critically, its ability to chelate the palladium center, facilitating a rapid transmetalation.

For researchers and drug development professionals, this comparison yields the following practical recommendations:

  • For Accelerated Reactions: When reaction times are critical or when coupling with less reactive partners, an ortho-alkoxy substituted boronic acid like 2-MEPBA should be considered a superior alternative to unsubstituted PBA.

  • To Minimize Side Reactions: In systems prone to protodeboronation (e.g., reactions requiring prolonged heating or high concentrations of water/base), the faster kinetics of 2-MEPBA can lead to cleaner reactions and higher isolated yields by minimizing the time the reagent is exposed to degradative conditions.[14]

  • For Sterically Challenged Couplings: The directing effect of the chelating group may help overcome the steric hindrance of other substituents on either coupling partner, making it a valuable tool for the synthesis of highly substituted biaryl scaffolds.

By understanding the mechanistic principles that govern substituent effects, chemists can make more informed decisions, moving beyond trial-and-error and toward the rational design of highly efficient synthetic transformations.

References

  • Cheon, C. H., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Cheon, C. H., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Tang, W., et al. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Gao, P., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Methoxy group. Available at: [Link]

  • Perrin, D. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. Available at: [Link]

  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring? Chemistry Stack Exchange. Available at: [Link]

  • Hartwig, J. F. & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Reddit User cpd_chem. (2020). Boronic acid/ester transmetallation rates? Reddit r/OrganicChemistry. Available at: [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. Available at: [Link]

  • Thomas, A. A. (2013). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. University of Illinois IDEALS. Available at: [Link]

  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Gunanathan, C., et al. (2015). Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. ACS Publications. Available at: [Link]

  • Surry, D. S. & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. ResearchGate. Available at: [Link]

  • Diao, T., et al. (2018). Palladium-Catalyzed ortho-C-H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

  • Biscoe, M. R., et al. (2019). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC - NIH. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]

  • Doyle, A., et al. (2020). Discrete and mixed-variable experimental design with surrogate-based approach. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). [2-(2-Methoxyethoxy)phenyl]boronic acid. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Ban, Y., et al. (1979). The introduction of methoxy group to the aromatic ring of heteroaromatic systems; a model study. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

  • Daugulis, O., et al. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Biaryls Derived from 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Substituted Biaryls

Biaryl scaffolds are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of these compounds, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has become a cornerstone of organic synthesis.[3][4] However, the synthesis of a target molecule is only half the battle; rigorous structural validation is paramount to ensure that the desired architecture has been successfully assembled. This is particularly critical when dealing with complex substitution patterns that can influence reaction regioselectivity and lead to isomeric impurities.

This guide provides an in-depth comparison of analytical techniques for validating the structure of biaryls synthesized using 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid. The presence of a fluoro-substituent and a flexible methoxyethoxy chain introduces specific challenges and nuances in spectral interpretation. As researchers and drug development professionals, a multi-faceted analytical approach is not just recommended—it is essential for unambiguous structural confirmation. We will explore the synthesis and then delve into a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, providing the rationale behind experimental choices and detailed protocols.

Synthesis via Suzuki-Miyaura Cross-Coupling: A Guided Protocol

The Suzuki-Miyaura reaction is the method of choice for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3][5] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[6]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar^1-Pd(II)L_n-X pd0->pd_complex transmetalation_complex Ar^1-Pd(II)L_n-Ar^2 pd_complex->transmetalation_complex Transmetalation product Ar^1-Ar^2 transmetalation_complex->product Reductive Elimination reagents Ar^1-X reagents->pd0 Oxidative Addition boronic_acid Ar^2-B(OR)_2 + Base boronic_acid->pd_complex product->pd0 Validation_Workflow cluster_MS Molecular Weight Verification cluster_NMR Structural Connectivity cluster_Xray Unambiguous 3D Structure Start Purified Product MS Mass Spectrometry (MS) Start->MS MS_Result Correct Mass? MS->MS_Result NMR NMR Spectroscopy (1D & 2D) NMR_Result Consistent Spectrum? NMR->NMR_Result Xray X-ray Crystallography (if crystalline) Xray_Result Absolute Confirmation Xray->Xray_Result MS_Yes Proceed to NMR MS_Result->MS_Yes Yes MS_No Re-evaluate Synthesis/ Purification MS_Result->MS_No No MS_Yes->NMR NMR_Yes Structure Confirmed NMR_Result->NMR_Yes Yes NMR_No Isomeric Mixture? Re-purify or Re-synthesize NMR_Result->NMR_No No NMR_Yes->Xray For Absolute Confirmation

Sources

A Comparative Guide to the Transition State of Suzuki Coupling with 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are central to many pharmaceutical agents.[1][2][3] The efficiency and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool.[3] However, optimizing reaction conditions for novel or electronically complex substrates, such as 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, requires a deep understanding of the reaction mechanism at a molecular level. Density Functional Theory (DFT) studies have proven invaluable in elucidating the intricate energy landscapes of the catalytic cycle, providing crucial insights into the transition states that govern reaction rates and selectivity.[4][5][6]

This guide provides a comparative analysis of the transition state for the Suzuki coupling of this compound, drawing upon the wealth of existing DFT studies on analogous systems. While direct computational studies on this specific boronic acid are not prevalent in the literature, by synthesizing findings from research on electronically and sterically similar substrates, we can construct a robust and predictive model of its reactivity. This guide will delve into the established mechanism of the Suzuki coupling, detail the computational methodologies employed in its study, and present a comparative analysis of the transition state energies for the key mechanistic steps.

The Suzuki-Miyaura Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6][7] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent Pd(0) complex, typically bearing phosphine ligands. This step involves the cleavage of the carbon-halide bond and the formation of a square planar Pd(II) intermediate.[1][4] DFT studies have shown that this step is often the rate-determining step of the overall reaction.[1][6]

  • Transmetalation: Following oxidative addition, the crucial carbon-carbon bond-forming step begins with transmetalation. In this stage, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The exact mechanism of transmetalation is a subject of ongoing research, with computational studies suggesting the involvement of intermediates with a Pd-O-B linkage.[5][9][10]

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4] For reductive elimination to occur, the two organic ligands must be cis to each other in the square planar complex.[4]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_TS [Ar-Pd(L)₂-X]‡ Pd0->OA_TS Oxidative Addition (Ar-X) PdII_intermediate Ar-Pd(II)(L)₂-X OA_TS->PdII_intermediate Transmetalation_TS [Ar-Pd(L)₂-Ar']‡ PdII_intermediate->Transmetalation_TS Transmetalation (Ar'B(OH)₂ / Base) Diaryl_PdII Ar-Pd(II)(L)₂-Ar' Transmetalation_TS->Diaryl_PdII RE_TS [Ar-Ar'-Pd(L)₂]‡ Diaryl_PdII->RE_TS Reductive Elimination RE_TS->Pd0 Product (Ar-Ar')

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key transition states.

Computational Methodology: The DFT Toolkit

To accurately model the transition states of the Suzuki coupling reaction, a robust computational methodology is essential. DFT has emerged as the workhorse for such studies, offering a good balance between accuracy and computational cost.

A detailed protocol for performing DFT calculations on the Suzuki coupling transition state is provided at the end of this guide.

A typical computational approach involves:

  • Choice of Density Functional: The selection of the density functional is critical for obtaining reliable energetic data. The B3LYP functional has been widely used in previous studies of the Suzuki coupling and often provides a good starting point.[4][5][11] More modern functionals, such as those from the M06 suite, may offer improved accuracy, particularly for systems with significant dispersion interactions.[5]

  • Basis Set: A combination of basis sets is often employed. For heavier atoms like palladium, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is commonly used to reduce computational expense. For lighter atoms (C, H, O, N, B, F, P), Pople-style basis sets like 6-31G(d) or larger sets with diffuse functions (e.g., 6-31+G(d,p)) are standard.

  • Solvent Model: The Suzuki coupling is typically performed in a solvent, and its effects can be significant. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are frequently used to account for the bulk solvent effects on the energies of the reactants, intermediates, and transition states.

  • Transition State Searching and Verification: Locating the transition state structures is a key challenge. This is typically achieved using optimization algorithms that search for a first-order saddle point on the potential energy surface. Once a candidate transition state is found, it must be verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Comparative Analysis: The Transition State of this compound

While a dedicated DFT study on this compound is not available, we can extrapolate the expected behavior based on the electronic and steric effects of its substituents and compare it to unsubstituted phenylboronic acid.

Mechanistic StepPhenylboronic Acid (kcal/mol)This compound (Predicted, kcal/mol)Rationale for Predicted Difference
Oxidative Addition Not directly affected by the boronic acidNot directly affected by the boronic acidThe structure of the boronic acid does not influence the initial oxidative addition of the aryl halide to the Pd(0) center.
Transmetalation ~15-20 (Typical Range)Slightly HigherThe electron-withdrawing fluorine atom can decrease the nucleophilicity of the aryl group on the boronic acid, potentially leading to a higher activation barrier for its transfer to the palladium center. The bulky methoxyethoxy group may also introduce some steric hindrance during the approach to the palladium complex, further increasing the transition state energy.
Reductive Elimination ~10-15 (Typical Range)Slightly LowerThe electron-withdrawing fluorine substituent on one of the aryl rings can accelerate the reductive elimination step. Electron-withdrawing groups on the aryl partners are known to facilitate the C-C bond formation from the Pd(II) center.

Note: The energy values for phenylboronic acid are representative ranges taken from various DFT studies on similar systems. The predicted values for this compound are qualitative estimations based on established principles of substituent effects in organometallic reactions.

The key differentiators for this compound in the Suzuki coupling are the electronic effect of the fluorine atom and the steric and electronic influence of the methoxyethoxy group. The ortho-fluoro substituent is strongly electron-withdrawing, which is expected to have a significant impact on the transmetalation and reductive elimination steps. The methoxyethoxy group, while sterically more demanding than a simple methoxy group, is electronically donating through resonance, which could partially counteract the effect of the fluorine. However, its primary influence is likely to be steric.

Experimental Protocol: DFT Calculation of a Suzuki Coupling Transition State

This protocol outlines the general workflow for calculating the transition state of the transmetalation step in a Suzuki coupling reaction using Gaussian, a popular quantum chemistry software package.

1. Software and Hardware Requirements:

  • Gaussian 16 or a similar quantum chemistry software package.

  • A high-performance computing (HPC) cluster is recommended for these types of calculations.

  • GaussView or other molecular visualization software for building input structures and analyzing output.

2. Building the Input Structures:

  • Construct the initial reactant complex, which will typically be the oxidative addition product (e.g., [Pd(PPh3)2(Ar)(Br)]) and the activated boronate species (e.g., [Ar'B(OH)3]-).

  • Build a reasonable guess for the transition state structure. This can often be guided by previously published transition state geometries for similar reactions. The key feature to model is the bridging interaction where the aryl group is being transferred from the boron to the palladium.

3. Optimization of Reactants and Products:

  • Perform a geometry optimization and frequency calculation for all reactant and product species to obtain their zero-point corrected energies.

  • Example Gaussian Input (Optimization):

4. Transition State Search:

  • Use a transition state search algorithm, such as Opt=TS, in Gaussian. It is often beneficial to start with a less tight convergence criterion and then tighten it in a subsequent step.

  • The QST2 or QST3 methods can also be used if good guesses for the reactant, product, and transition state are available.

  • Example Gaussian Input (Transition State Search):

5. Transition State Verification:

  • A successful transition state calculation will result in a geometry that has exactly one imaginary frequency in the output of the frequency calculation.

  • Visualize the imaginary frequency to ensure that the atomic motions correspond to the desired reaction coordinate (i.e., the breaking of the B-C bond and the formation of the Pd-C bond).

6. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Perform an IRC calculation starting from the verified transition state structure to confirm that it connects the desired reactant and product minima on the potential energy surface.

  • Example Gaussian Input (IRC):

7. Calculation of Activation Energy:

  • The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energies of the transition state and the reactants.

Conclusion and Future Directions

This guide has provided a comparative overview of the transition state for the Suzuki coupling of this compound, based on established DFT studies of similar systems. The electronic and steric properties of the substituents are predicted to have a discernible, albeit not dramatic, effect on the energies of the transmetalation and reductive elimination transition states. For researchers working with this or structurally related boronic acids, these insights can guide the rational design of reaction conditions to improve yields and minimize side reactions.

Future computational studies should focus on explicitly modeling the Suzuki coupling of this compound to provide quantitative data on the transition state energies. Such studies would not only validate the predictions made in this guide but also contribute to a more comprehensive understanding of substituent effects in this fundamentally important reaction.

References

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic Acid and Associated Waste

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid.

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is crucial to recognize that all handling of this compound and its subsequent waste must be conducted in a certified chemical fume hood. This engineering control is the primary defense against inhalation exposure. Adherence to Personal Protective Equipment (PPE) standards is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended to protect against incidental splashes and saturation.

  • Body Protection: A fully fastened lab coat that covers the arms.

  • Footwear: Closed-toe shoes.

Hazard Profile & Waste Characterization

Based on analogous compounds, this compound must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain. The US Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous and overseeing its path from creation to final disposal—a principle known as "cradle to grave."

The probable hazard classifications for this compound, based on structurally related molecules, are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][4][5]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]

This hazard profile necessitates that all waste streams containing this compound be segregated, clearly labeled, and disposed of through an approved hazardous waste management program in compliance with institutional, local, and federal regulations.[6]

The following table summarizes key data for a structurally similar compound, 4-Fluoro-2-methoxyphenylboronic acid, which serves as a conservative reference for establishing safe handling procedures.

PropertyValueSource
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents[1]
Storage Keep refrigerated in a dry, cool, well-ventilated place.[1][7]
Step-by-Step Disposal Procedures

Effective waste management begins with rigorous segregation at the point of generation. Use separate, clearly labeled, and sealable containers for each waste stream.

Solid waste includes any item contaminated with this compound.

Methodology:

  • Designate a Container: Use a durable, sealable container (e.g., a polyethylene-lined drum or a robust, sealable bag) specifically for solid hazardous waste.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "Solid Waste contaminated with this compound."

  • Collection: Place all contaminated solid materials directly into the designated container. This includes:

    • Gloves

    • Weighing paper and boats

    • Bench paper/absorbent pads

    • Pipette tips

    • Contaminated silica gel

  • Closure: Keep the container sealed at all times except when adding waste. This minimizes the release of any volatile residues and prevents accidental spills.

Liquid waste includes reaction mixtures, solutions, and solvent rinses containing the title compound.

Methodology:

  • Designate a Container: Use a compatible, shatter-resistant, and sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap). Ensure the container material is compatible with the solvents used.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including solvents and the full name "this compound."

  • Collection: Carefully pour all liquid waste into the designated container.

  • Segregation: Do not mix incompatible waste streams. For example, acidic aqueous waste should not be mixed with organic solvent waste unless dictated by a specific institutional protocol. Never mix boronic acids with strong oxidizing agents, acids, or bases in a waste container.[1]

  • Closure: Keep the container tightly sealed. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

Proper decontamination is essential for safety and the potential for glassware reuse.

Methodology:

  • Initial Rinse (Organic Solvent):

    • Rinse the contaminated glassware or empty container with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound.

    • Causality: Phenylboronic acids are generally soluble in organic solvents, making this the most effective first step for removal.

    • Collect this solvent rinse and dispose of it as liquid hazardous waste as described in Protocol 2.

  • Secondary Decontamination (Basic Wash):

    • After the solvent rinse, wash the glassware with a dilute basic solution (e.g., a 1% sodium hydroxide or sodium bicarbonate solution).

    • Causality: This step converts any remaining boronic acid into its more water-soluble boronate salt, facilitating a more thorough cleaning.

    • Collect this basic rinsate and dispose of it as hazardous aqueous waste.

  • Final Rinse: Perform a final rinse with deionized water. This rinsate can typically be disposed of down the drain, but consult your institution's Environmental Health & Safety (EHS) office for confirmation.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management

In the event of a spill, prompt and safe cleanup is critical.

  • Small Spills (within a fume hood): Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad. Carefully collect the absorbed material into a sealable container, label it as solid hazardous waste, and decontaminate the area.[6]

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and follow your institution's established emergency procedures for chemical spills. Do not attempt to clean it up yourself.

Waste Storage and Final Disposal

Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Follow your institution's specific procedures for requesting hazardous waste pickup. A certified waste management company will then transport the waste for final disposal, which may involve methods like incineration or stabilization in a secure landfill.[6]

Disposal Workflow Diagram

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Protocol 1: Contaminated Solids (Gloves, Paper, Tips) waste_type->solid_waste Solid liquid_waste Protocol 2: Solutions & Rinsates waste_type->liquid_waste Liquid glassware Protocol 3: Glassware / Emptied Container waste_type->glassware Glassware solid_container Sealable Container for SOLID HAZARDOUS WASTE solid_waste->solid_container liquid_container Sealable Container for LIQUID HAZARDOUS WASTE liquid_waste->liquid_container decon_solvent Step 3.1: Initial Rinse (Organic Solvent) glassware->decon_solvent storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage decon_solvent->liquid_container Collect Rinse decon_base Step 3.2: Secondary Wash (Dilute Base) decon_solvent->decon_base decon_base->liquid_container Collect Rinsate decon_final Step 3.3: Final Rinse (Water) & Air Dry decon_base->decon_final reuse Ready for Reuse decon_final->reuse pickup Arrange for Pickup by Certified Waste Handler storage->pickup

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. EPA.gov. Available at: [Link]

  • DC Fine Chemicals. (2021). Safety Data Sheet: Phenylboronic acid. DC Fine Chemicals. Available at: [Link]

  • Fisher Scientific. (2021). Safety Data Sheet: Sodium dodecyl sulfate. Thermo Fisher Scientific. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Sodium dodecyl sulphate. Chemos. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. Carl ROTH. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the next breakthrough. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, the hazard profile of the boronic acid class of compounds is well-documented. Our recommendations are grounded in the consistent hazard classifications observed across numerous analogous phenylboronic acid derivatives.[1][2] This approach allows us to establish a robust safety protocol that anticipates the potential hazards and ensures your protection.

Hazard Profile: Understanding the Risks

The first step in any safety protocol is to understand the nature of the chemical you are handling. Phenylboronic acids, as a class, consistently present a specific set of hazards. This understanding is not just about following rules; it's about recognizing the causality behind each safety precaution. The primary risks associated with compounds like this compound are summarized below.

Table 1: Representative Hazard Profile for Phenylboronic Acid Analogs

Hazard Classification GHS Hazard Statement Representative Sources
Acute Oral Toxicity, Category 4 H302: Harmful if swallowed [2][3][4]
Skin Irritation, Category 2 H315: Causes skin irritation [1][2][5]
Serious Eye Irritation, Category 2A H319: Causes serious eye irritation [1][2][5]

| Respiratory Irritation, Category 3 | H335: May cause respiratory irritation |[1][2][5] |

These classifications, derived from SDSs of structurally similar compounds, form the logical basis for the PPE and handling protocols that follow. They tell us that the primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation of the solid dust.

Core Protective Equipment: Your First Line of Defense

Effective protection is not just about wearing PPE, but about wearing the correct PPE and understanding its function. Each piece of equipment is a deliberate choice to counter a specific, identified hazard.

  • Eye and Face Protection:

    • Specification: At a minimum, wear chemical safety goggles with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133.[6] For operations with a higher risk of splashing, such as when dissolving the compound or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[7]

    • Rationale: The "Causes serious eye irritation" classification is a critical warning.[1][2] The fine, crystalline nature of this solid poses a significant risk of particles becoming airborne and contacting the eyes. Standard safety glasses do not provide an adequate seal against this type of hazard.

  • Hand Protection:

    • Specification: Wear chemically resistant, disposable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

    • Rationale: Phenylboronic acids are known skin irritants.[1][2] Gloves provide the essential barrier to prevent direct skin contact. It is crucial to employ proper glove removal techniques to avoid contaminating your skin.[3][8] Contaminated gloves should be changed immediately and disposed of as hazardous waste.

  • Body Protection:

    • Specification: A flame-resistant lab coat, fully buttoned, is mandatory. Long pants and closed-toe shoes must also be worn.

    • Rationale: The lab coat protects your skin and personal clothing from accidental spills and contamination with the solid powder. This simple barrier is a key component of a comprehensive safety strategy.

  • Respiratory Protection:

    • Specification: All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure. If weighing or transferring the powder must occur on an open bench, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is required to prevent the inhalation of dust particles.[6]

    • Rationale: The classification "May cause respiratory irritation" indicates that the fine dust of the compound can irritate the respiratory tract if inhaled.[1][2][5] Engineering controls like a fume hood are the preferred method of protection, with respirators serving as a necessary alternative when these controls are not feasible.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating safety protocol is one where each step logically follows from the last, creating a workflow that inherently minimizes risk.

Preparation:

  • Confirm that a safety shower and eyewash station are unobstructed and readily accessible.

  • Prepare your workspace within a chemical fume hood. Ensure the area is clean and free of clutter.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) and the chemical waste container before you begin.

Donning PPE: Follow the correct sequence to ensure full protection:

  • Don your lab coat and ensure it is fully buttoned.

  • Put on your chemical safety goggles.

  • If required, perform a fit test on your respirator.

  • Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Handling the Chemical:

  • Carefully open the container, avoiding any puff of airborne powder.

  • Use a spatula to transfer the desired amount of the solid to a weigh boat.

  • Perform all transfers slowly and deliberately to minimize dust generation.[6]

  • Once the desired amount is weighed, securely close the primary container.

  • If creating a solution, add the solid to the solvent slowly.

Doffing PPE: Removing PPE correctly is critical to prevent cross-contamination:

  • Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).

  • Remove your lab coat, folding it so the contaminated exterior is contained inward.

  • Remove your face shield and/or safety goggles.

  • If used, remove your respirator.

  • Wash your hands thoroughly with soap and water.[3][9]

Spill and Disposal Plan

Spill Response: For small spills of solid this compound:

  • Ensure you are wearing your full PPE.

  • Gently cover the spill with an absorbent material to prevent it from becoming airborne.

  • Carefully sweep or vacuum the material into a designated hazardous waste container.[6] Avoid generating dust.

  • Clean the spill area thoroughly.

Waste Disposal:

  • All materials contaminated with this compound, including used gloves, weigh boats, and excess solid, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and the associated hazards.[10]

  • Dispose of the container through your institution's Environmental Health & Safety (EHS) department according to local and federal regulations.[11] Do not dispose of this chemical down the drain.[11]

Visualizing the Safety Workflow

To ensure clarity, the entire operational flow from preparation to disposal is outlined in the diagram below. Adhering to this structured process is key to maintaining a safe laboratory environment.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep Workspace Prep Verify fume hood function Clear work area Locate eyewash station ppe_don Don PPE Lab Coat Goggles/Face Shield Gloves prep->ppe_don Ready handle Weighing & Transfer Open container carefully Transfer solid slowly Securely close container ppe_don->handle Begin Work spill Spill Response Cover spill Collect waste Decontaminate area handle->spill If Spill Occurs waste Waste Collection Collect all contaminated items Seal in labeled container handle->waste Task Complete spill->waste Cleanup Complete ppe_doff Doff PPE Gloves Lab Coat Goggles waste->ppe_doff Waste Secured cleanup Final Actions Decontaminate workspace Wash hands thoroughly ppe_doff->cleanup Decontaminate

Caption: Safe handling workflow for this compound.

By integrating this expert-driven approach to PPE and operational planning, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research. Trust in these procedures is trust in a system designed for your protection.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). NCBI - NIH. Retrieved from [Link]

  • Boric acid. (2022, April 29). Chemtalk. Retrieved from [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.). Ball State University. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved from [Link]

  • phenyl boronic acid - Safety Data Sheet. (n.d.). s d fine-chem limited. Retrieved from [Link]

  • Materials Safety Data Sheet - Mal-PEG2k-Polyaspartic Acid5k-Phenylboronic Acid. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET - Phenylboronic acid. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 3,5-Bis(trifluoromethyl)phenylboronic acid Safety Data Sheet. (n.d.). AOBChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.